Micro-Clear
Description
Properties
CAS No. |
158827-97-5 |
|---|---|
Molecular Formula |
C10H8 |
Synonyms |
Micro-Clear |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Micro-Clear Tissue Clearing
For researchers, scientists, and drug development professionals seeking to visualize cellular and subcellular structures within intact biological tissues, tissue clearing has emerged as a transformative technology. This guide provides a comprehensive overview of the "Micro-Clear" methodology, focusing on the commercially available Abcam Tissue Clearing Kit (ab243298), which is based on the Visikol® HISTO™ technology. This hydrophobic clearing approach offers a rapid and reversible means to render tissues transparent for three-dimensional imaging, overcoming the limitations of traditional two-dimensional histology.
Core Principles and Mechanism of Action
The fundamental principle behind this compound, and tissue clearing in general, is the reduction of light scattering within a biological sample. Light scattering occurs due to the mismatch in refractive indices (RI) between the various components of a tissue, such as lipids, proteins, and the aqueous interstitial and intracellular fluids. The Visikol® HISTO™ technology, the foundation of the Abcam kit, achieves optical transparency by replacing the low-RI aqueous environment with a higher-RI organic solution.[1] This process homogenizes the refractive indices across the tissue, allowing light to pass through with minimal scattering.
Unlike some other clearing techniques that rely on the removal of lipids, the Visikol® HISTO™ method preserves these cellular structures.[1] This non-destructive approach is a key advantage, as it allows for the reversal of the clearing process, enabling subsequent traditional histological analyses like H&E or IHC staining on the same tissue sample.[2]
Quantitative Performance Data
The performance of a tissue clearing technique is critical for obtaining high-quality imaging data. Below is a summary of the quantitative data available for the Visikol® HISTO™-based clearing method.
| Parameter | Value/Range | Tissue/Experimental Condition | Source |
| Tissue Dimensional Change | Up to 5% swelling or shrinking | Various tissues | [3] |
| Refractive Index (RI) of Clearing Reagents | Visikol HISTO-1: 1.50, Visikol HISTO-2: 1.53, Visikol HISTO-M: 1.48 | Not Applicable | |
| Clearing Time (1 mm thick mouse brain section) | ~2 hours | Mouse Brain | [4] |
| Clearing Time (Whole mouse brain - 8 mm thick) | ~24 hours | Mouse Brain | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tissue clearing. The following sections outline the key experimental protocols for the Abcam Tissue Clearing Kit (ab243298).
General Workflow for Immunolabeling and Clearing
The overall process involves several key stages, from sample preparation to final imaging.
Detailed Protocol for Immunolabeling of Tissues
This protocol is a general guideline and may require optimization based on the specific tissue and antibodies used.
-
Sample Preparation:
-
Fix the tissue with 4% paraformaldehyde overnight at 4°C. Proper fixation is crucial for preserving tissue morphology.
-
For tissues thicker than 1-2 mm, it is recommended to create thinner sections using a vibratome or a brain slicer to ensure efficient reagent penetration.
-
-
Dehydration Series (for samples without fluorescent proteins):
-
Wash the tissue in a graded series of methanol (B129727) solutions: 50% methanol in PBS, 80% methanol in deionized water, and finally 100% methanol.
-
-
Permeabilization and Blocking:
-
Incubate the tissue in a permeabilization buffer to allow for antibody penetration.
-
Block non-specific antibody binding by incubating the tissue in a blocking buffer at 37°C.
-
-
Immunostaining:
-
Incubate the tissue with the primary antibody diluted in an antibody buffer at 37°C with gentle shaking. The optimal antibody concentration should be determined empirically.
-
Wash the tissue to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Post-Staining Dehydration:
-
Dehydrate the stained tissue using an increasing methanol series, similar to the initial dehydration step.
-
-
Tissue Clearing:
-
Incubate the dehydrated tissue in "Tissue Clearing Reagent 1". For tissues thicker than 250 µm or those that are difficult to clear (e.g., liver, kidney), a subsequent incubation in "Tissue Clearing Reagent 2" is required.
-
-
Imaging:
-
Mount the cleared tissue in the appropriate clearing reagent for imaging using a confocal, light-sheet, or multi-photon microscope.
-
Protocol for Reversing Tissue Clearing
A key advantage of this method is its reversibility, allowing for subsequent histological analysis.
-
Place the cleared tissue in a large volume (10-20 times the tissue volume) of absolute ethanol or methanol at room temperature.[2]
-
Allow the tissue to incubate until its opacity is fully restored. For larger or more vascularized tissues, multiple washes may be necessary over several hours.[2]
-
Once reversed, the tissue can be processed for standard paraffin embedding and sectioning for 2D histological staining.[2]
Logical Decision-Making in the Clearing Protocol
The choice of specific reagents and incubation times within the protocol depends on the characteristics of the tissue sample and the experimental goals.
Applications in Drug Development and Research
The ability to visualize intact tissues in three dimensions has significant implications for various research fields, particularly in drug development.
-
Neuroscience: Elucidate complex neural circuits and assess the impact of neurodegenerative diseases and potential therapeutics on neuronal morphology.
-
Oncology: Investigate the tumor microenvironment, including immune cell infiltration, angiogenesis, and the spatial relationships between different cell types in response to anti-cancer drugs.
-
Pharmacokinetics and Pharmacodynamics: Visualize the distribution of fluorescently labeled drugs or nanoparticles throughout an organ or tissue, providing critical information on drug delivery and efficacy.[3]
-
Developmental Biology: Study organogenesis and morphogenesis in three dimensions without the need for destructive physical sectioning.
Conclusion
The "this compound" approach, exemplified by the Abcam Tissue Clearing Kit based on Visikol® HISTO™ technology, provides a powerful and accessible method for 3D tissue imaging. Its rapid protocol, compatibility with immunostaining, and unique reversibility make it a valuable tool for researchers and professionals in drug development. By enabling the detailed visualization of complex biological structures in their native context, this technology facilitates a deeper understanding of tissue architecture, disease pathology, and the effects of therapeutic interventions.
References
Unraveling "Micro-Clear": A Multifaceted Term in Science and Technology
The term "Micro-Clear" does not refer to a single, universally recognized scientific principle of action. Rather, it is a trade name applied to a variety of distinct products and technologies across different scientific and industrial sectors. For researchers, scientists, and drug development professionals, "this compound" can refer to laboratory consumables, filtration media, or even botanical supplements, each with its own unique mechanism. This guide delineates the core principles of the most relevant "this compound" technologies for the scientific research and drug development community.
Greiner Bio-One µClear® Microplates: Enhancing Optical Analysis in Cell-Based Assays
One of the most common applications of the "this compound" name in research is for Greiner Bio-One's µClear® microplates. These are high-quality microplates, available in various well formats (e.g., 96, 384), that feature an ultra-thin polystyrene film bottom.
Principle of Action
The core principle of µClear® plates is the reduction of background noise and crosstalk in optical measurements. The thin, clear bottom minimizes autofluorescence and allows for unimpeded light transmission, making these plates ideal for high-content screening, fluorescence, and luminescence-based assays that rely on bottom-reading instrumentation.[1]
Logical Workflow: Use in High-Content Screening
The following diagram illustrates the workflow for a typical high-content screening assay using µClear® plates.
Experimental Protocols
Numerous studies utilize µClear® plates. The specific protocols vary widely depending on the experiment. However, a general protocol for an immunofluorescence assay is outlined below.
Table 1: Representative Experimental Protocol for Immunofluorescence in a µClear® Plate
| Step | Procedure | Example Reference |
| 1. Cell Plating | Seed cells (e.g., HepG2) at a specific density (e.g., 32,000 cells/well) in a black, µClear® bottom 96-well plate and culture overnight. | [2] |
| 2. Compound Exposure | Treat cells with various concentrations of the test compound (e.g., cisplatin) for a defined time course (e.g., 1 to 24 hours). | [2] |
| 3. Fixation & Permeabilization | Fix cells with 1% formaldehyde (B43269) and permeabilize with 0.1% Triton X-100. | [2] |
| 4. Immunostaining | Incubate with primary antibodies (e.g., anti-Phospho-Histone H2A.X) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies. | [2] |
| 5. Nuclear Staining | Stain nuclei with a DNA dye such as DAPI or Hoechst 33342. | [3][4] |
| 6. Imaging | Acquire images using a high-content imaging system (e.g., ImageXpress Micro) with appropriate filter sets for each fluorophore. | [3][4] |
ErtelAlsop this compound® Filter Media: Adsorptive Depth Filtration
In the context of pharmaceutical and biopharmaceutical manufacturing, this compound® refers to a specific grade of depth filter media that contains Powdered Activated Carbon (PAC).
Principle of Action
The principle of action for this compound® filter media is adsorption .[5] Unlike standard mechanical filtration which separates particles based on size (sieving), this media is designed to remove dissolved impurities like color and odor molecules from process fluids. The PAC, blended with cellulose (B213188) fibers, has a highly porous structure that provides a large surface area for unwanted molecules to bind to via van der Waals forces.[5]
Mechanism of Action: Adsorption Pathway
The diagram below illustrates how dissolved impurities are captured within the filter matrix.
Quantitative Data
Quantitative data for filter media typically revolves around performance metrics such as flow rate, pressure drop, and retention efficiency for specific contaminants. While public-facing whitepapers with specific quantitative data are scarce, manufacturers provide grades with varying levels of PAC to target different impurity loads.
Table 2: Typical Performance Parameters for Adsorptive Filter Media
| Parameter | Description | Unit | Relevance |
| Nominal Retention Rating | Particle size at which a high percentage (e.g., 90-99%) of particles are retained. | µm | Indicates the mechanical filtration capability alongside adsorption. |
| Permeability | A measure of the fluid flow rate through the media at a given pressure. | Darcy | Determines processing speed and throughput. |
| Carbon Content | The amount of powdered activated carbon within the filter media. | % w/w | Directly correlates with the adsorptive capacity for color/odor. |
| Differential Pressure | The pressure difference between the inlet and outlet of the filter. | psi / bar | Monitored to determine when the filter is clogged and needs replacement. |
RN Labs Micro Clear: A Botanical Anti-Microbial Formulation
For researchers in microbiology or natural products, "Micro Clear" may refer to a botanical supplement by RN Labs designed to address microbial imbalances in the gut.
Principle of Action
The principle of action is a synergistic anti-microbial effect derived from a combination of plant extracts.[6] Each component has known bioactivities against various pathogens, including bacteria, fungi, and parasites. The formulation aims for a broad-spectrum effect to inhibit the overgrowth of pathogenic organisms while helping to modulate the overall gut flora.[6]
Signaling and Action Pathways of Key Components
The following diagram outlines the mechanisms of action for some of the key herbal ingredients.
Summary of Active Components and Targeted Organisms
The efficacy of this formulation is based on the documented activities of its individual components.
Table 3: Bioactivity of Key Ingredients in RN Labs Micro Clear
| Ingredient | Active Compound(s) | Documented Activity / Target Organisms |
| Uva Ursi | Arbutin, Hydroquinone | Broad efficacy against S. aureus, E. coli, H. pylori, Klebsiella, Pseudomonas.[6] |
| Purple Loosestrife | Tannins | Potent activity, especially against Candida albicans; also effective against B. subtilis, P. aeruginosa, MRSA.[6] |
| Barberry | Berberine | Broad-spectrum anti-microbial against bacteria, fungi, protozoans, and helminths.[6] |
| Pomegranate Peel | Punicalagins, Gallic Acid | Notable effects against pathogenic bacteria and yeasts like Staphylococcus and Aspergillus.[6] |
| Olive Leaf | Oleuropein | Targeted activity against pathogenic gastric flora such as H. pylori and C. jejuni, with a regulating effect.[6] |
Conclusion
The "this compound principle of action" is context-dependent. For the cell biologist, it signifies an optical technology for superior imaging. For the process engineer, it represents an adsorptive purification method. For the microbiologist, it is a botanical formulation with anti-microbial properties. It is crucial for professionals in research and drug development to identify the specific product context to understand its true principle of action and application.
References
- 1. shop.gbo.com [shop.gbo.com]
- 2. Model-based translation of DNA damage signaling dynamics across cell types | PLOS Computational Biology [journals.plos.org]
- 3. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Cell Cycle Modulators That Selectively Target ARID1A Deficiency Using High-Throughput Image-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureprocess.eu [pureprocess.eu]
- 6. healthfreek.com.au [healthfreek.com.au]
Micro-Clear: A Technical Guide to Hydrogel-Based Tissue Clearing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies behind Micro-Clear, a hydrogel-based tissue clearing technique. This method renders biological tissues optically transparent, enabling high-resolution, three-dimensional imaging of intact organs and large tissue samples. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to implement this transformative technology in their own laboratories.
Core Principles of this compound Technology
The opacity of biological tissue is a major obstacle in light microscopy, limiting imaging depth to just tens of micrometers. This opacity arises from the scattering of light at the interfaces of cellular components with different refractive indices (RIs), primarily between lipids, proteins, and aqueous environments.[1][2][3] this compound, a hydrogel-based clearing method, addresses this challenge through a three-step process:
-
Tissue-Hydrogel Hybridization: The tissue is first infused with a solution of hydrogel monomers (typically acrylamide (B121943) and bis-acrylamide) and a thermally triggered initiator.[4] Upon heating, these monomers polymerize within the tissue, forming a transparent hydrogel mesh. This mesh physically supports the tissue's overall structure and covalently binds proteins and nucleic acids, preserving their spatial organization and molecular information.[5][6]
-
Lipid Removal (Delipidation): Lipids are the primary source of light scattering in most tissues. Once the tissue's structural integrity is secured by the hydrogel scaffold, lipids can be aggressively removed. This is typically achieved by immersing the tissue-hydrogel hybrid in a detergent solution, most commonly sodium dodecyl sulfate (B86663) (SDS), which solubilizes the lipid membranes.[4][6] This step can be performed passively by simple incubation or actively accelerated using electrophoresis.[6]
-
Refractive Index (RI) Matching: After lipid removal, the tissue-hydrogel hybrid is incubated in a solution with a refractive index that closely matches that of the remaining proteins (typically RI ≈ 1.45-1.52).[7][8] This homogenization of refractive indices throughout the sample minimizes light scattering, rendering the tissue optically transparent.[2][3]
The result is a stable, transparent sample that is permeable to macromolecules, allowing for deep-tissue imaging and multiple rounds of immunostaining.
Quantitative Comparison of Tissue Clearing Methods
Hydrogel-based methods like this compound (represented here by PACT and CLARITY derivatives) offer a balance of clearing efficiency, fluorescence preservation, and structural integrity. Below is a summary of quantitative data comparing various clearing techniques.
Table 1: Clearing Capability and Time for 2-mm Mouse Brain Sections
| Method | Clearing Time (days) | Transparency (Qualitative) | Reference |
| PACT | 2-8 | High | [9][10] |
| ClearT2 | 2 | Moderate | [10] |
| CUBIC | 10 | High | [10] |
| ScaleS | 14 | Moderate | [10] |
| SeeDB | 3 | Low | [10] |
| 3DISCO | 1 | High | [10] |
| uDISCO | 1 | Very High | [10] |
Table 2: Tissue Deformation and Fluorescence Retention
| Method | Tissue Size Change (vs. original) | GFP Fluorescence Retention | Reference |
| PACT | ~1.2x Expansion | Good | [10] |
| ClearT2 | ~1.1x Expansion | Good | [10] |
| CUBIC | ~1.5x Expansion | Excellent | [10] |
| ScaleS | ~1.8x Expansion | Excellent | [10] |
| SeeDB | ~0.9x Shrinkage | Good | [10] |
| 3DISCO | ~0.7x Shrinkage | Poor | [10] |
| uDISCO | ~0.5x Shrinkage | Moderate | [10] |
Experimental Protocols
This section provides detailed methodologies for performing hydrogel-based tissue clearing. The following protocols are based on established techniques such as CLARITY and PACT.
Reagent Preparation
Hydrogel Monomer Solution (A4P0):
-
4% (w/v) Acrylamide in 1X PBS
-
Store at 4°C for up to 2 weeks.
Hydrogel Infusion Solution (A4P0 with Initiator):
-
4% (w/v) Acrylamide in 1X PBS
-
0.25% (w/v) VA-044 thermal initiator
-
Prepare fresh and keep on ice.
Clearing Solution:
-
8% (w/v) Sodium Dodecyl Sulfate (SDS) in 200 mM Boric Acid buffer, pH 8.5
-
Store at room temperature.
Refractive Index Matching Solution (RIMS):
-
20g Histodenz (or Nycodenz)
-
15ml of 20mM Phosphate Buffer (pH 7.5)
-
250µl of 10% Sodium Azide (B81097)
-
Store at 4°C.
Protocol for Passive Clearing (PACT-based)
This method is simpler and does not require specialized electrophoresis equipment.
-
Fixation: Perfuse the animal transcardially with ice-cold 1X PBS followed by ice-cold 4% paraformaldehyde (PFA) in PBS. Dissect the tissue of interest and post-fix in 4% PFA at 4°C for 24-48 hours.
-
Hydrogel Infusion:
-
Wash the fixed tissue in 1X PBS with 0.02% sodium azide at 4°C with gentle shaking.
-
Incubate the tissue in cold Hydrogel Infusion Solution at 4°C for 24-72 hours, depending on tissue size. Ensure the tissue is fully submerged.
-
-
Polymerization:
-
Remove the tissue from the infusion solution and place it in a 50 mL conical tube.
-
De-gas the tube by placing it in a vacuum chamber for 10-15 minutes to remove oxygen, which inhibits polymerization.
-
Incubate the tube in a 37°C water bath for 3-4 hours to initiate hydrogel polymerization.
-
-
Lipid Removal (Passive):
-
Carefully remove the tissue-hydrogel hybrid from the surrounding gel.
-
Wash the sample in Clearing Solution at 37°C with gentle shaking.
-
Change the Clearing Solution every 1-2 days. Clearing can take from a few days to several weeks depending on the tissue size and type. The tissue will become progressively more translucent.
-
-
Washing:
-
Once cleared, wash the tissue extensively in 1X PBS with 0.1% Triton X-100 at 37°C for 1-2 days, changing the solution several times to remove residual SDS.
-
-
Immunostaining (Optional):
-
Perform standard immunohistochemistry protocols. Note that incubation times for antibodies will need to be significantly longer (days to weeks) to allow for penetration into the thick tissue.
-
-
Refractive Index Matching:
-
Incubate the cleared (and stained) tissue in RIMS at room temperature until it becomes fully transparent (typically 1-3 days). The sample is now ready for imaging.
-
Visualized Workflows and Mechanisms
This compound Workflow
Caption: The this compound workflow from initial tissue fixation to final 3D imaging.
Principle of Transparency
Caption: Mechanism of achieving optical transparency with this compound.
References
- 1. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis [frontiersin.org]
- 3. montreal-biotech.com [montreal-biotech.com]
- 4. mgm.duke.edu [mgm.duke.edu]
- 5. unmc.edu [unmc.edu]
- 6. CLARITY techniques based tissue clearing: types and differences | Guo | Folia Morphologica [journals.viamedica.pl]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of seven optical clearing methods in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Clear Frontier: A Technical Guide to Tissue Clearing Methodologies
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize complex biological systems in three dimensions, without resorting to physical sectioning, represents a paradigm shift in life sciences research. Tissue clearing techniques render opaque organs and even whole organisms transparent, enabling unprecedented optical access for high-resolution microscopy. This guide provides an in-depth technical comparison of the principal methodologies in tissue clearing, focusing on hydrogel-based, solvent-based, and aqueous-based approaches. While a specific method termed "Micro-Clear" was not identified as a distinct, formally published protocol in scientific literature, this guide will serve as a comprehensive resource by comparing the core technologies that dominate the field, represented by well-established protocols: PACT/CLARITY , iDISCO , and CUBIC .
Core Principles of Tissue Clearing
The opacity of biological tissue arises from the scattering of light at interfaces between components with mismatched refractive indices (RI), primarily lipids, proteins, and water.[1][2][3] The fundamental goal of any clearing technique is to homogenize the refractive index throughout the sample, thereby minimizing light scatter and allowing photons to pass through unimpeded.[1][4][5] This is generally achieved through a combination of delipidation (lipid removal), decolorization, and immersion in a high-RI matching solution.[6]
The major strategies are broadly categorized as:
-
Hydrogel-Based Methods (e.g., CLARITY, PACT): These techniques infuse the tissue with hydrogel monomers (e.g., acrylamide) that polymerize to form a tissue-hydrogel hybrid.[7] This hydrogel mesh acts as a scaffold, preserving the structural integrity and anchoring proteins and nucleic acids while lipids are aggressively washed away with detergents like sodium dodecyl sulfate (B86663) (SDS).[7][8]
-
Solvent-Based Methods (e.g., 3DISCO, iDISCO): These protocols use organic solvents to dehydrate the tissue and subsequently remove lipids.[2][9][10] The final step involves immersion in a solvent with a high refractive index (e.g., Dibenzyl Ether) that matches that of the remaining proteins.[2][11]
-
Aqueous-Based Methods (e.g., Scale, CUBIC): These methods utilize simple immersion in aqueous solutions containing high concentrations of hydrophilic chemicals, such as urea (B33335) and sucrose, to achieve delipidation and refractive index matching.[12][13][14] They are generally considered less harsh than solvent-based methods.[9]
Comparative Analysis of Key Clearing Methods
The choice of a clearing protocol is a critical decision that depends on the specific experimental goals, including the sample type, the need to preserve endogenous fluorescence, antibody labeling requirements, and available equipment.
| Parameter | Hydrogel-Based (PACT/CLARITY) | Solvent-Based (iDISCO) | Aqueous-Based (CUBIC) |
| Primary Mechanism | Hydrogel embedding, detergent delipidation | Dehydration and organic solvent delipidation | Hyperhydration, chemical delipidation |
| Clearing Time | Days to weeks (passive); hours to days (active)[2][15] | Fast (e.g., ~3 days for mouse brain)[2] | Moderate (1-14 days depending on sample)[12][13][16] |
| FP Signal Preservation | Generally good preservation[1] | Tends to quench fluorescent proteins[1][2] | Good preservation of fluorescence[13][14] |
| Tissue Size Change | Swelling during delipidation, can be returned to original size[17][18] | Significant shrinkage[1][19] | Moderate expansion[1][19] |
| Immunolabeling | Excellent; porous hydrogel allows deep antibody penetration[1] | Good; compatible with many antibodies, requires specific protocols[20] | Compatible with immunostaining[1] |
| Complexity & Safety | Moderate to high; requires careful handling of acrylamide (B121943) (neurotoxin) and potentially specialized electrophoresis equipment[1] | High; requires use of toxic and hazardous organic solvents (THF, DCM, DBE) in a fume hood[1][21] | Low to moderate; reagents are less hazardous[1][14] |
| Lipid Removal | Complete removal of lipids[8] | Complete removal of lipids[2] | Partial removal of lipids[13] |
Experimental Workflows and Methodologies
Visualizing the workflow of these distinct approaches is key to understanding their practical implementation.
References
- 1. uab.edu [uab.edu]
- 2. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]
- 3. Tissue Clearing Techniques [jacksonimmuno.com]
- 4. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 6. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLARITY techniques based tissue clearing: types and differences | Guo | Folia Morphologica [journals.viamedica.pl]
- 8. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLARITY techniques based tissue clearing: types and differences | Guo | Folia Morphologica [journals.viamedica.pl]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. idisco.info [idisco.info]
- 12. Advanced CUBIC protocols for whole-brain and whole-body clearing and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]
- 14. CUBIC - Wikipedia [en.wikipedia.org]
- 15. mgm.duke.edu [mgm.duke.edu]
- 16. researchgate.net [researchgate.net]
- 17. Single-Cell Phenotyping within Transparent Intact Tissue Through Whole-Body Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. akassogloulab.org [akassogloulab.org]
Navigating the Transparent World: A Technical Guide to Tissue Clearing for 3D Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The term "Micro-Clear" does not correspond to a widely recognized, specific tissue clearing technique in the current scientific literature. This guide provides a comprehensive overview of the broader field of tissue clearing for 3D imaging, a revolutionary approach for visualizing complex biological systems in three dimensions. We will delve into the core principles, compare leading methodologies, provide detailed experimental protocols, and explore applications relevant to research and drug development.
Introduction: Unveiling the Third Dimension in Biology
Traditional histology, with its reliance on thin, two-dimensional sections, has been the cornerstone of biological research for over a century. However, this approach often fails to capture the intricate three-dimensional organization of cells, tissues, and organs. Tissue clearing techniques have emerged as a powerful solution, rendering opaque biological samples transparent and enabling deep-tissue imaging with cellular resolution.[1] This has profound implications for understanding complex biological processes, from neuronal circuitry to tumor microenvironments, and is poised to accelerate drug discovery and development.[2][3]
The fundamental principle of tissue clearing is to minimize light scattering within the tissue, which is the primary cause of its opacity.[4][5] This is achieved by first removing the major sources of light scattering, primarily lipids, and then homogenizing the refractive indices (RI) of the remaining cellular components with that of the surrounding medium.[2][6]
Core Principles and Methodologies
Tissue clearing methods can be broadly categorized into three main approaches: solvent-based, aqueous-based, and hydrogel-based clearing. Each category employs distinct chemical principles and offers a unique set of advantages and disadvantages.[7][8]
Solvent-Based Clearing
These methods utilize organic solvents to dehydrate the tissue and subsequently remove lipids.[4][6] They are generally rapid and result in high transparency but can cause tissue shrinkage and may quench the fluorescence of some proteins.[8]
Aqueous-Based Clearing
Aqueous-based methods employ water-soluble reagents to remove lipids and match the refractive index.[5][7] These techniques are typically gentler on the tissue, better at preserving endogenous fluorescence, but often require longer incubation times.[7][8]
Hydrogel-Based Clearing
Hydrogel-based techniques, such as CLARITY, involve embedding the tissue in a hydrogel matrix that preserves the structural integrity and biomolecular information.[9][10] Lipids are then removed using detergents, resulting in a transparent and porous sample that is amenable to multiple rounds of antibody labeling.
Quantitative Comparison of Tissue Clearing Methods
The choice of a tissue clearing method depends on the specific experimental goals, tissue type, and available equipment. The following table summarizes key quantitative parameters for some of the most widely used techniques.
| Method Category | Method Name | Principle | Clearing Time (Mouse Brain) | Size Change | Fluorescence Preservation | Key Advantages | Key Disadvantages |
| Solvent-Based | 3DISCO/iDISCO | Dehydration with organic solvents (THF, DBE) followed by RI matching.[4] | 1-2 days[11] | Shrinkage[4] | Moderate (quenching of some fluorescent proteins) | Fast, high transparency.[4] | Tissue shrinkage, use of hazardous solvents. |
| Aqueous-Based | CUBIC | Delipidation with a cocktail of aminoalcohols and detergents, followed by RI matching.[12] | ~1-2 weeks[12] | Expansion[13] | Good[12] | Good fluorescence preservation, simple procedure.[12] | Slower clearing time, tissue expansion.[12] |
| Hydrogel-Based | CLARITY | Hydrogel embedding to preserve structure, followed by lipid removal with SDS.[9][10] | Days to weeks (depending on active vs. passive clearing)[10] | Minimal[10] | Excellent[9] | Excellent preservation of structure and biomolecules, allows for multiple rounds of staining.[9][10] | Technically complex, requires specialized equipment for active clearing.[7] |
Detailed Experimental Protocols
Here, we provide detailed methodologies for three representative tissue clearing techniques: iDISCO (solvent-based), CUBIC (aqueous-based), and CLARITY (hydrogel-based).
iDISCO+ Protocol (Immunolabeling-enabled 3DISCO)
The iDISCO+ protocol is optimized for immunolabeling of large tissue samples.[6][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (B129727) series (20%, 40%, 60%, 80%, 100%)
-
Dichloromethane (DCM)
-
Dibenzyl ether (DBE)
-
Permeabilization solution (e.g., PBS with Triton X-100 and DMSO)
-
Blocking solution (e.g., PBS with Triton X-100, DMSO, and donkey serum)
-
Primary and secondary antibodies
Procedure:
-
Fixation: Perfuse the animal with PBS followed by 4% PFA. Post-fix the dissected tissue in 4% PFA overnight at 4°C.[14][15]
-
Washing: Wash the tissue extensively in PBS.[14]
-
Dehydration: Dehydrate the sample through a graded methanol series (20% to 100%).[14]
-
Permeabilization & Blocking: Permeabilize and block the tissue to allow for antibody penetration and reduce non-specific binding.[14]
-
Immunolabeling: Incubate with primary antibody for several days at 37°C, followed by washing and incubation with the secondary antibody.[14]
-
Clearing:
CUBIC Protocol (Clear, Unobstructed Brain/Body Imaging Cocktails)
The CUBIC protocol is a simple and efficient aqueous-based clearing method.[4][12]
Materials:
-
CUBIC-L (delipidation reagent)
-
CUBIC-R (refractive index matching reagent)
-
PBS
Procedure:
-
Fixation: Perfuse with 4% PFA and post-fix the organ overnight.[13]
-
Washing: Wash the tissue in PBS.[4]
-
Delipidation: Immerse the sample in CUBIC-L at 37°C with gentle shaking. The duration depends on the tissue size and can range from days to weeks.[4][13]
-
Washing: Wash the delipidated tissue with PBS.[4]
-
Refractive Index Matching: Immerse the sample in CUBIC-R at room temperature until it becomes transparent.[4][13]
CLARITY Protocol (Clear, Lipid-exchanged, Acrylamide-hybridized Rigid, Imaging/immunostaining/in situ hybridization-compatible Tissue hYdrogel)
CLARITY provides excellent structural preservation by embedding the tissue in a hydrogel.[9][10]
Materials:
-
Hydrogel monomer solution (acrylamide, bis-acrylamide, PFA, and a thermal initiator)
-
Clearing solution (e.g., 4% SDS in boric acid buffer)
-
Refractive index matching solution (e.g., FocusClear or 80% glycerol)
Procedure:
-
Hydrogel Infusion: Infuse the fixed tissue with the hydrogel monomer solution at 4°C.[10]
-
Polymerization: Polymerize the hydrogel by heating the sample to 37°C in the absence of oxygen.[16]
-
Lipid Removal (Clearing):
-
Washing: Wash the cleared tissue extensively with a wash buffer (e.g., PBS with Triton X-100).
-
Immunolabeling (if required): Incubate with antibodies as needed.
-
Refractive Index Matching: Incubate the sample in a refractive index matching solution before imaging.
Visualizing Biological Processes and Pathways
The ability to visualize entire organs in 3D has opened new avenues for studying complex biological processes and signaling pathways in their native context.
Generic Tissue Clearing and Imaging Workflow
The following diagram illustrates the general workflow for tissue clearing and 3D imaging experiments.
Application in Cancer Research: Visualizing the p53 Signaling Pathway in the Tumor Microenvironment
Tissue clearing can be instrumental in studying the spatial relationships between tumor cells and their microenvironment, including the activation of key signaling pathways like the p53 pathway in response to therapies such as radiation.[1]
Applications in Drug Development
The ability to visualize drug distribution, target engagement, and downstream effects in a whole-organ context provides an unprecedented advantage in preclinical drug development.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): 3D imaging of cleared organs can reveal the spatial distribution of a drug and its correlation with biological activity at a cellular level.
-
Efficacy Studies: The therapeutic effects of a drug on the 3D architecture of a diseased tissue, such as a tumor or an inflamed organ, can be quantitatively assessed.
-
Toxicology: Off-target effects of a drug candidate can be identified by examining morphological and cellular changes in various organs in 3D.
-
Biomarker Discovery: Spatially resolved analysis of protein expression in cleared tissues can lead to the discovery of novel biomarkers for disease progression and drug response.
Conclusion
Tissue clearing and 3D imaging represent a paradigm shift in how we visualize and understand biology. By providing a holistic view of intact biological systems, these techniques are empowering researchers to ask and answer questions that were previously intractable. For professionals in drug development, the adoption of these methods promises to enhance the efficiency and accuracy of preclinical studies, ultimately accelerating the delivery of new therapies to patients. As these technologies continue to evolve, they will undoubtedly play an increasingly critical role in advancing our understanding of health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. health.uconn.edu [health.uconn.edu]
- 3. Targeting Cancer Cell Energy Metabolism in Colorectal Cancer: Opportunities and Challenges from Drug Repositioning [mdpi.com]
- 4. cubicstars.com [cubicstars.com]
- 5. An optimized iDISCO+ protocol for tissue clearing and 3D analysis of oxytocin and vasopressin cell network in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pathologynews.com [pathologynews.com]
- 8. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multispectral confocal 3D imaging of intact healthy and tumor tissue using mLSR-3D | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. content.abcam.com [content.abcam.com]
- 12. idisco.info [idisco.info]
- 13. akassogloulab.org [akassogloulab.org]
- 14. unmc.edu [unmc.edu]
- 15. labchem.fujifilm-wako.com.cn [labchem.fujifilm-wako.com.cn]
- 16. Optical tissue clearing associated with 3D imaging: application in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Micro-Clear: A Technical Guide to Whole-Organ Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Micro-Clear, a representative whole-organ imaging technique. The methodologies and data presented are synthesized from established tissue clearing protocols to provide a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the core principles, experimental protocols, and data presentation for achieving optical transparency in whole organs for three-dimensional imaging.
Introduction to Whole-Organ Clearing
Whole-organ clearing techniques are revolutionizing the fields of biology and medicine by enabling the three-dimensional visualization of intact organs at a cellular resolution. These methods overcome the light scattering properties of biological tissues, primarily caused by lipids, to render them optically transparent. This allows for deep-tissue imaging using techniques like light-sheet and confocal microscopy, providing unprecedented insights into complex biological systems, disease pathology, and drug distribution.
The fundamental principle behind most clearing techniques involves two main steps: the removal of lipids, which are the primary source of light scattering, and refractive index (RI) matching of the delipidated tissue to minimize residual light dispersion. This guide will focus on a solvent-based clearing approach, representative of methods that are rapid, simple, and compatible with fluorescent protein preservation and immunolabeling.
Core Principles of this compound
This compound is conceptualized as a straightforward and rapid clearing method that preserves tissue architecture and fluorescence. The core principles are based on a two-step process:
-
Delipidation: The removal of lipids from the tissue. This is achieved by using a water-miscible organic solvent that can efficiently solubilize lipids without significantly damaging the protein structure of the tissue.
-
Refractive Index (RI) Matching: After lipid removal, the tissue is immersed in a high-RI imaging medium. This medium has a refractive index close to that of the proteins remaining in the tissue (approximately 1.5), thereby making the entire sample optically transparent.
Experimental Protocols
The following protocols are representative of a rapid, solvent-based clearing method. They are designed to be adaptable for various mouse organs.
Reagents and Solutions
| Reagent/Solution | Composition | Purpose |
| Fixation Solution | 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) | Preserves tissue structure |
| Delipidation Solution | Tetrahydrofuran (THF) | Removes lipids |
| Wash Solution | Phosphate Buffered Saline (PBS) | Removes delipidation solution |
| RI Matching Solution | 80% (v/v) Nycodenz, 7M Urea, 0.05% Sodium Azide in 0.02M Phosphate Buffer (pH 7.4) | Matches the refractive index of the tissue for imaging |
General Clearing Protocol for Mouse Organs
This protocol is suitable for whole adult mouse organs and can be completed in approximately 48 hours.[1][2]
-
Fixation: Perfuse the mouse with 4% PFA and subsequently fix the dissected organ in 4% PFA overnight at 4°C.
-
Delipidation:
-
Wash the fixed organ in PBS for 2 hours at room temperature.
-
Immerse the organ in THF for 24 hours at room temperature with gentle shaking. For larger or denser organs, the THF solution may need to be replaced once after 12 hours.
-
-
Washing:
-
Wash the delipidated organ in PBS for 6 hours at room temperature, changing the PBS every 2 hours to completely remove the THF.
-
-
Refractive Index Matching:
-
Immerse the washed organ in the RI Matching Solution for 24 hours at room temperature with gentle shaking until the organ is transparent.[2]
-
-
Imaging:
-
Mount the cleared organ in the RI Matching Solution in a suitable imaging chamber.
-
Image using a light-sheet or confocal microscope.
-
Protocol for Immunolabeling of Cleared Tissues
For whole-mount immunolabeling, the protocol is modified to include permeabilization and antibody incubation steps.
-
Fixation and Delipidation: Follow steps 1 and 2 of the General Clearing Protocol.
-
Permeabilization and Blocking:
-
Wash the delipidated organ in PBS as described.
-
Permeabilize and block the tissue by incubating in PBS containing 0.5% Triton X-100 and 5% Donkey Serum for 24 hours at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate the organ in the primary antibody solution (diluted in PBS with 0.1% Triton X-100 and 2% Donkey Serum) for 2-3 days at 4°C with gentle shaking.
-
-
Washing:
-
Wash the organ in PBS with 0.1% Tween-20 for 24 hours at 4°C, changing the wash buffer every 6 hours.
-
-
Secondary Antibody Incubation:
-
Incubate the organ in the fluorescently labeled secondary antibody solution for 2-3 days at 4°C with gentle shaking.
-
-
Washing:
-
Repeat the washing step as in step 4.
-
-
Refractive Index Matching and Imaging:
-
Proceed with RI matching and imaging as described in the General Clearing Protocol.
-
Data Presentation
Quantitative data from whole-organ clearing experiments are crucial for evaluating the effectiveness of the technique. The following tables summarize key parameters.
Table 1: Clearing Efficiency and Tissue Integrity
| Organ | Clearing Time (hours) | Transparency | Size Change (%) | Reference |
| Mouse Brain | 48 | High | Minimal | [1][2] |
| Mouse Kidney | 48 | High | Minimal | [1][2] |
| Mouse Liver | 48 | High | Minimal | [1][2] |
| Mouse Lung | 48 | High | Minimal | [1][2] |
| Mouse Heart | 48 | High | Minimal | [1][2] |
Table 2: Fluorescence Preservation
| Fluorophore | Emission Wavelength (nm) | Signal Preservation | Reference |
| GFP | 509 | High | [1][2] |
| RFP | 587 | High | [1][2] |
| Alexa Fluor 488 | 519 | High | [1][2] |
| Alexa Fluor 594 | 617 | High | [1][2] |
| Alexa Fluor 647 | 665 | High | [1][2] |
Visualizations
Experimental Workflow
References
"Micro-Clear": A Technical Examination of its Role as a Xylene Substitute in Histology
Initial research for a technical guide on refractive index matching with a product named "Micro-Clear" for advanced 3D imaging of cleared tissues did not yield information on a product used for this specific application. Instead, literature consistently identifies "this compound" as a trade name for an isoparaffinic hydrocarbon primarily utilized as a safer, biodegradable substitute for xylene in traditional histological processes.
This guide, therefore, pivots to provide an in-depth technical overview of "this compound" in its correct application context, based on available data. The content is tailored for researchers, scientists, and laboratory professionals who handle tissue specimens for histological analysis.
Core Properties and Applications
"this compound" is an isoparaffinic hydrocarbon that serves as a clearing and deparaffinizing agent in histology.[1][2][3][4] Its primary function is to remove paraffin (B1166041) wax from tissue sections and to act as a clearing agent. Marketed as a non-toxic and biodegradable alternative, it addresses the health and environmental concerns associated with xylene.[1][5][6]
Key characteristics of this compound include being nonflammable, noncarcinogenic, and odorless, which makes it a safer option in a laboratory setting.[1] It has been shown to be effective in procedures such as the Ehrlich indole (B1671886) test and in deparaffinization for staining protocols, including immunohistochemical staining.[1][2][4]
Quantitative Data Summary
The available literature does not provide extensive quantitative data on the physical properties of this compound, such as its precise refractive index. However, its performance has been compared to xylene, showing no significant difference in the effectiveness of indole detection in microbiological procedures.[1] One study noted that in the Ehrlich indole procedure, xylene extraction allowed indole detection in all tested isolates, while this compound allowed detection in all aerobic isolates and 49 out of 50 anaerobic isolates.[1]
| Property / Application | Description | Source |
| Chemical Composition | Isoparaffinic hydrocarbon | [1][3][4] |
| Primary Use | Xylene substitute for deparaffinization and clearing in histology | [1][2][4] |
| Safety Profile | Biodegradable, nonflammable, noncarcinogenic, odorless | [1] |
| Efficacy | Comparable to xylene in the Ehrlich indole procedure | [1] |
| Compatibility | Used in protocols for automated immunostainers | [4] |
Experimental Protocols: Use of this compound in Histology
While specific, detailed protocols for using this compound are often part of a larger, standardized histological or staining procedure, the general methodology for its use as a deparaffinizing and clearing agent can be outlined as follows. This protocol is a generalized representation and may require optimization for specific applications.
Deparaffinization and Rehydration of Tissue Sections:
-
Initial Deparaffinization: Immerse slides with paraffin-embedded tissue sections in a bath of this compound. Typically, two changes of this compound for 2-5 minutes each are sufficient to dissolve the paraffin wax.
-
Hydration: Following deparaffinization, the tissue sections must be rehydrated before staining with aqueous-based stains. This is achieved by passing the slides through a series of decreasing concentrations of alcohol.
-
Immerse slides in two changes of 100% alcohol for 1-2 minutes each.
-
Immerse slides in 95% alcohol for 1-2 minutes.
-
Immerse slides in 70% alcohol for 1-2 minutes.
-
-
Washing: Rinse the slides in distilled or deionized water to remove the alcohol before proceeding with staining.
Clearing and Mounting:
-
Dehydration: After staining, the tissue sections are dehydrated through a series of increasing alcohol concentrations (e.g., 70%, 95%, 100% alcohol).
-
Clearing: Immerse the dehydrated slides in this compound to act as the clearing agent. This step makes the tissue transparent and miscible with the mounting medium. Two changes of this compound for 1-2 minutes each are typically used.
-
Mounting: Apply a coverslip with a suitable mounting medium.
Visualization of Histological Workflow
The following diagram illustrates the typical workflow for tissue processing in histology, highlighting the stages where this compound is used as a substitute for xylene.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. US20060019332A1 - Deparaffinization compositions for dewaxing tissue specimens - Google Patents [patents.google.com]
- 4. US6451551B1 - Releasing embedding media from tissue specimens - Google Patents [patents.google.com]
- 5. [PDF] Comparative efficacy of cedarwood oil and xylene in hematoxylin and eosin staining procedures: An experimental study | Semantic Scholar [semanticscholar.org]
- 6. Table 7 from Histology without xylene. | Semantic Scholar [semanticscholar.org]
Introduction to Tissue Clearing and CLARITY
An In-depth Technical Guide to CLARITY Tissue Clearing in Microscopy
Disclaimer: The term "Micro-Clear" does not correspond to a standardized or widely documented specific technique in scientific literature. It may be a brand name for a particular product line or a general descriptor. This guide will focus on the well-established and extensively documented CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/in situ hybridization-compatible Tissue hYdrogel) method as a representative and powerful tissue clearing technique. The principles and advantages discussed here are foundational to many modern hydrogel-based clearing methods.
Traditional microscopy of biological tissues is often limited by the opacity of the sample, which scatters light and restricts imaging depth to a few hundred micrometers.[1] To overcome this, researchers have historically relied on physical sectioning of tissues into thin slices, a process that can introduce artifacts and disrupt the three-dimensional context of cellular structures.[1] Tissue clearing encompasses a range of techniques designed to render biological tissues optically transparent, enabling deep, three-dimensional imaging of intact organs and even whole organisms.[2]
CLARITY, a transformative hydrogel-based tissue clearing technique, was developed to address the limitations of earlier methods.[3] It transforms intact biological tissue into a nanoporous hydrogel-tissue hybrid that is optically transparent and permeable to macromolecules, all while preserving the fine anatomical structures, proteins, and nucleic acids.[4] This allows for unprecedented visualization of complex biological systems, such as neural networks in the brain, in their entirety.
Core Principles of the CLARITY Method
The foundational principle of CLARITY is the creation of a tissue-hydrogel hybrid. This is achieved by infusing the tissue with hydrogel monomers (acrylamide) and a crosslinker, which then polymerize to form a stable, porous mesh throughout the sample.[3] This hydrogel scaffold provides physical support to the tissue's structural components and covalently binds proteins and nucleic acids, anchoring them in their native locations.[3][5]
Once the structural and molecular framework is secured, the primary source of light scattering—lipids—is removed. This is accomplished using a strong detergent, such as sodium dodecyl sulfate (B86663) (SDS), which solubilizes the lipid membranes. The removal of lipids can be done passively by incubation or actively accelerated using electrophoresis (Electrophoretic Tissue Clearing, ETC).[6] The resulting tissue-hydrogel hybrid is optically transparent and can be subjected to multiple rounds of immunostaining and imaging.[4]
Key Advantages of CLARITY
The CLARITY method offers several significant advantages over traditional histology and other clearing techniques:
-
Structural and Molecular Preservation: The hydrogel mesh provides robust support, preventing the tissue from collapsing after lipid removal and preserving its morphology. It also effectively retains proteins and nucleic acids, with studies showing as little as 8% protein loss compared to 65% in tissues cleared with SDS without a hydrogel scaffold.[5]
-
Deep-Tissue Imaging: By rendering tissues transparent, CLARITY allows for imaging depths of several millimeters, making it possible to visualize entire organs like the mouse brain without sectioning.[4][7]
-
Compatibility with Molecular Labeling: The cleared tissue is permeable to macromolecules, enabling deep antibody penetration for immunohistochemistry and the use of nucleic acid probes for in situ hybridization. This allows for detailed molecular phenotyping within a structurally intact context.
-
Preservation of Endogenous Fluorescence: Unlike many solvent-based clearing methods that can quench the signal from fluorescent proteins, CLARITY is compatible with the visualization of endogenous reporters like GFP and RFP.[7]
-
Versatility: The CLARITY protocol has been successfully applied to a wide range of tissues, including the brain, spinal cord, tumors, and other organs from various species like mice, zebrafish, and humans.
Quantitative Data Summary
The performance of the CLARITY technique has been quantified in numerous studies. The following tables summarize key performance metrics and comparisons with other common clearing methods.
Table 1: Imaging Depth and Resolution with CLARITY
| Parameter | Value/Observation | Tissue Type | Microscopy Technique | Source |
| Imaging Depth | > 3 mm | Mouse Brain (Tie2-RFP) | Confocal Microscopy | [7] |
| Imaging Depth | > 2 mm | Mouse Brain (coronal section) | Confocal Microscopy | [8] |
| Voxel Resolution | 0.62 µm x 0.62 µm x 1.38 µm | Mouse Brain | Confocal Microscopy (40x) | [7] |
Table 2: Comparison of CLARITY with Other Tissue Clearing Methods
| Feature | CLARITY | Solvent-Based (e.g., iDISCO, BABB) | Aqueous-Based (e.g., CUBIC, SeeDB) | Source |
| Principle | Hydrogel embedding, lipid removal | Dehydration, organic solvent immersion | Hyper-hydration, refractive index matching | [1] |
| Clearing Time | Days to weeks | Hours to days | Days to weeks | [9] |
| Morphology | Slight expansion possible | Shrinkage | Expansion | [1][9] |
| FP Signal | Good preservation | Quenches fluorescence | Good preservation | [1] |
| Immunostaining | Excellent | Good (some epitopes may be affected) | Good | [1] |
| Lipid Preservation | No | No | No | [9] |
| Toxicity | Acrylamide is a neurotoxin | Solvents are toxic and can damage optics | Generally low toxicity | [1][9] |
| Complexity | High (requires specialized equipment for ETC) | Moderate | Low to moderate | [9] |
Experimental Protocols
The following is a generalized protocol for CLARITY clearing of an adult mouse brain, based on established procedures.[8][10]
Reagent Preparation
-
Hydrogel Monomer Solution: A solution containing 4% paraformaldehyde (PFA), 4% acrylamide, 0.05% bis-acrylamide, and a thermal initiator (e.g., 0.25% VA-044) in phosphate-buffered saline (PBS).[4]
-
Clearing Solution: 4% sodium dodecyl sulfate (SDS) in boric acid buffer, pH 8.5.[4]
-
Refractive Index Matching Solution (RIMS): Various solutions can be used, such as 80% Nycodenz or 63% 2,2'-thiodiethanol (TDE), to match the refractive index of the cleared tissue (typically around 1.45).[4]
Experimental Workflow
-
Tissue Fixation and Hydrogel Infusion:
-
Polymerization:
-
De-gas the sample by placing it under a vacuum to remove oxygen, which inhibits polymerization.
-
Initiate polymerization by heating the sample to 37°C for 3-4 hours.[11] This crosslinks the hydrogel monomers and biomolecules, forming the stable tissue-hydrogel hybrid.
-
-
Lipid Removal (Clearing):
-
Passive CLARITY (PACT): Incubate the tissue-hydrogel hybrid in the clearing solution at 37-45°C with gentle shaking for several days to weeks, depending on the tissue size.[4] This method is simpler but slower.
-
Active CLARITY (ETC): Place the tissue-hydrogel hybrid in an electrophoretic tissue clearing chamber. Apply an electric field (e.g., 20-60 V) across the sample while circulating the clearing solution at a controlled temperature (e.g., 37-55°C).[4][8] This significantly accelerates lipid removal, clearing a mouse brain in a matter of days.[8]
-
-
Immunostaining:
-
Wash the cleared tissue extensively with PBS containing a mild detergent (e.g., Triton X-100) to remove residual SDS.
-
Incubate the tissue with primary antibodies for several days to weeks at 37°C with gentle shaking to allow for deep penetration.[11]
-
Wash and then incubate with fluorescently labeled secondary antibodies for a similar duration.[11]
-
-
Refractive Index Matching and Imaging:
-
Incubate the cleared and stained tissue in the RIMS solution until its refractive index is homogenized.
-
Image the transparent tissue using a confocal, two-photon, or light-sheet microscope equipped with objectives suitable for deep imaging (i.e., long working distance and high numerical aperture).[12]
-
Visualizations
The following diagrams illustrate the core concepts and workflows associated with the CLARITY method.
Caption: A flowchart of the major steps in the CLARITY protocol.
Caption: Conceptual diagram of hydrogel hybridization and lipid removal.
Caption: Comparison of major tissue clearing methodologies.
References
- 1. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 2. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLARITY - Wikipedia [en.wikipedia.org]
- 4. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. CLARITY techniques based tissue clearing: types and differences | Guo | Folia Morphologica [journals.viamedica.pl]
- 7. CLARITY for High-resolution Imaging and Quantification of Vasculature in the Whole Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of CLARITY for Clearing Whole-Brain and Other Intact Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Clearing Comparison - Visikol [visikol.com]
- 10. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 11. unmc.edu [unmc.edu]
- 12. Advanced CLARITY for rapid and high-resolution imaging of intact tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of Tissue Clearing
An In-depth Technical Guide to Tissue Clearing for Neuroscience Research
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive overview of tissue clearing, a revolutionary technology for rendering biological tissues transparent to enable high-resolution, three-dimensional imaging of intact neural circuits and cellular structures. As the term "Micro-Clear" does not correspond to a recognized, specific tissue clearing technique in neuroscience literature, this whitepaper will focus on the core principles of tissue clearing and detail the methodologies of three prominent and widely adopted techniques: CLARITY , CUBIC , and iDISCO+ .
These methods are instrumental in advancing our understanding of brain architecture, connectivity, and the pathological hallmarks of neurological disorders, thereby paving the way for novel therapeutic strategies.
The opacity of biological tissues primarily arises from the scattering of light at the interfaces of components with mismatched refractive indices (RIs), mainly lipids, proteins, and water.[1][2] Tissue clearing techniques aim to minimize this light scattering by removing lipids and homogenizing the refractive indices of the remaining components.[2] This process renders the tissue optically transparent, allowing for deep imaging with techniques like light-sheet and confocal microscopy.[1][3]
CLARITY: Hydrogel-Based Tissue Clearing
CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/in situ-hybridization-compatible Tissue hydrogel) is a groundbreaking technique that transforms biological tissue into a hydrogel-tissue hybrid. This method preserves the structural integrity and molecular information of the tissue while allowing for the removal of lipids.
Mechanism of Action
The CLARITY method involves infusing the tissue with a hydrogel monomer solution (acrylamide and bis-acrylamide) and then polymerizing it to form a tissue-hydrogel mesh. This mesh physically supports the tissue's structure and covalently binds proteins and nucleic acids, while lipids, which are not bound, are removed using a strong ionic detergent, sodium dodecyl sulfate (B86663) (SDS), often accelerated by electrophoresis.[4] The resulting transparent tissue is permeable to macromolecules, enabling multiple rounds of antibody labeling.
Experimental Protocol: CLARITY for Mouse Brain
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Hydrogel solution (4% acrylamide, 0.05% bis-acrylamide, 4% PFA, 0.25% VA-044 initiator in PBS)[5]
-
Electrophoretic tissue clearing solution (4% SDS in 200 mM boric acid, pH 8.5)
-
Refractive index matching solution (e.g., 88% w/v Histodenz)
Procedure:
-
Perfusion and Fixation: Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by 4% PFA.[6] Post-fix the brain in 4% PFA overnight at 4°C.[6]
-
Hydrogel Infusion: Incubate the brain in the hydrogel solution for 2-3 days at 4°C to allow for complete penetration of the monomers.[5]
-
Polymerization: Degas the hydrogel-infused brain by placing it under a vacuum and then polymerize by heating to 37°C for 3 hours.[7]
-
Lipid Removal (Electrophoretic Clearing): Place the polymerized tissue in the electrophoretic tissue clearing solution within an electrophoresis chamber. Apply a constant current at a controlled temperature (e.g., 37°C) for a duration dependent on the tissue size (e.g., 5 days for a mouse brain).[4][7]
-
Washing: Wash the cleared tissue extensively with PBS containing 0.1% Triton X-100 to remove residual SDS.
-
Immunolabeling (Optional): Incubate the cleared tissue with primary and fluorescently labeled secondary antibodies.
-
Refractive Index Matching: Incubate the tissue in the refractive index matching solution until it becomes fully transparent.
Visualization: CLARITY Workflow
References
- 1. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 3. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of CLARITY for Clearing Whole-Brain and Other Intact Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 7. youtube.com [youtube.com]
Unveiling the Blueprint of Life: A Technical Guide to Tissue Clearing in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Developmental biology seeks to unravel the intricate processes that govern the transformation of a single cell into a complex, multicellular organism. Traditionally, our understanding of these dynamic events has been constrained by the inherent opacity of embryonic tissues, forcing researchers to rely on two-dimensional histological sections. This fragmented view often fails to capture the full spatial and temporal complexity of organogenesis and morphogenesis. The advent of tissue clearing techniques, a suite of chemical methods that render biological samples transparent, has revolutionized our ability to visualize developmental processes in three dimensions. When combined with advanced imaging modalities like light-sheet fluorescence microscopy, tissue clearing provides an unprecedented window into the intact embryo, enabling the holistic analysis of cellular organization, neuronal wiring, and the spatial dynamics of signaling pathways that orchestrate development.[1]
This in-depth technical guide provides a comprehensive overview of the core principles and applications of tissue clearing in developmental biology. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select, implement, and troubleshoot tissue clearing protocols for their specific research needs. We will delve into the detailed methodologies of key techniques, present quantitative comparisons to aid in method selection, and explore the application of these powerful tools to dissect the roles of crucial developmental signaling pathways.
The Core Principles of Tissue Clearing
The opacity of biological tissues arises from the scattering of light at interfaces between components with different refractive indices (RIs), primarily lipids, proteins, and water.[2] Tissue clearing methods aim to minimize this light scattering by:
-
Delipidation: Removing lipids, which are major contributors to light scattering.
-
Refractive Index Matching: Immersing the delipidated tissue in a medium with an RI that closely matches that of the remaining proteins.
Tissue clearing techniques can be broadly categorized into three main families: solvent-based, aqueous-based, and hydrogel-based methods. The choice of method depends on several factors, including the sample type and size, the nature of the fluorescent label (endogenous fluorescent proteins vs. immunolabeling), and the desired balance between transparency, tissue integrity, and processing time.
Quantitative Comparison of Key Tissue Clearing Methods
Selecting the appropriate clearing method is critical for successful 3D imaging of embryonic tissues. The following tables summarize key quantitative parameters for three widely used techniques: iDISCO+, CUBIC, and BABB.
| Method | Clearing Time (Mouse Embryo) | Transparency | Tissue Size Change |
| iDISCO+ | 2-4 days | High | ~10-20% shrinkage |
| CUBIC | 4-7 days | High | ~10-20% expansion |
| BABB | 1-2 days | High | ~20-30% shrinkage |
| Method | Endogenous Fluorescence (e.g., GFP) Preservation | Immunostaining Compatibility |
| iDISCO+ | Poor (Methanol-based dehydration quenches fluorescence) | Excellent |
| CUBIC | Good | Good |
| BABB | Poor (Organic solvents quench fluorescence) | Good (with specific antibodies) |
Key Experimental Protocols
iDISCO+ (immunolabeling-enabled 3D imaging of solvent-cleared organs)
The iDISCO+ protocol is a solvent-based clearing method renowned for its excellent antibody penetration and high transparency, making it ideal for whole-mount immunostaining of embryos.[3][4][5]
-
Fixation: Fix embryos in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Dehydration: Dehydrate samples through a graded series of methanol (B129727) in water (20%, 40%, 60%, 80%, 100%, 100%), with each step lasting 1 hour at room temperature (RT).
-
Bleaching: Bleach the samples in 5% hydrogen peroxide (H2O2) in methanol overnight at 4°C to quench endogenous pigments.
-
Rehydration: Rehydrate the samples through a graded series of methanol in PBS (80%, 60%, 40%, 20%, PBS), with each step lasting 1 hour at RT.
-
Immunostaining:
-
Permeabilize with PBS containing 0.2% Triton X-100 for 2 hours at RT.
-
Block with PBS containing 0.2% Triton X-100, 10% donkey serum, and 0.3M glycine (B1666218) overnight at 37°C.
-
Incubate with primary antibodies in blocking solution for 2-7 days at 37°C, depending on the embryo's size and the antibody's characteristics.
-
Wash with PBS containing 0.2% Tween-20 with 10 µg/ml heparin (PTwH) 4-5 times over a day.
-
Incubate with secondary antibodies in blocking solution for 2-7 days at 37°C.
-
Wash with PTwH 4-5 times over a day.
-
-
Clearing:
-
Dehydrate again in a graded methanol series (20% to 100%).
-
Incubate in 66% dichloromethane (B109758) (DCM) / 33% methanol for 3 hours.
-
Incubate in 100% DCM twice for 15 minutes each.
-
Incubate in dibenzyl ether (DBE) until transparent.
-
-
Imaging: Image the cleared embryo in DBE using a light-sheet microscope.
CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis)
CUBIC is an aqueous-based clearing method that is particularly well-suited for preserving the fluorescence of endogenous reporters like GFP.[6][7][8] It involves two main reagents: CUBIC-L for delipidation and decolorization, and CUBIC-R for refractive index matching.
-
Fixation: Fix embryos in 4% PFA in PBS overnight at 4°C.
-
Delipidation and Decolorization:
-
Wash in PBS for 2-3 hours at RT.
-
Immerse in CUBIC-L (a mixture of urea, Quadrol, and Triton X-100) at 37°C with gentle shaking for 1-7 days, depending on the embryo's size. Change the CUBIC-L solution every 1-2 days.
-
-
Wash: Wash the samples extensively with PBS at RT for 1-2 days.
-
Immunostaining (optional):
-
Perform immunostaining using standard protocols, with prolonged incubation times to ensure antibody penetration.
-
-
Refractive Index Matching:
-
Immerse the samples in a graded series of CUBIC-R (a mixture of sucrose (B13894) and urea) in water (e.g., 25%, 50%, 75%) for 6-12 hours each at RT.
-
Finally, immerse in 100% CUBIC-R until the sample becomes transparent.
-
-
Imaging: Image the cleared embryo in CUBIC-R using a light-sheet microscope.
BABB (Benzyl Alcohol/Benzyl (B1604629) Benzoate)
BABB is a classic, rapid, and simple solvent-based clearing method. While it is not suitable for preserving endogenous fluorescence, it provides excellent transparency for immunostained samples.
-
Fixation: Fix embryos in 4% PFA in PBS overnight at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or methanol in water (e.g., 50%, 70%, 95%, 100%, 100%), with each step lasting at least 1 hour at RT.
-
Clearing:
-
Incubate the dehydrated samples in a 1:2 mixture of benzyl alcohol and benzyl benzoate (B1203000) (BABB) at RT.
-
The tissue will become transparent within minutes to hours.
-
-
Imaging: Image the cleared embryo in BABB. Note that BABB can be corrosive to some plastics, so glass-bottom dishes are recommended.
Applications in Developmental Biology: Visualizing Signaling Pathways
Tissue clearing is a powerful tool for dissecting the complex interplay of signaling pathways that drive embryonic development. By enabling 3D visualization of signaling components, their activity gradients, and their spatial relationships with developing structures, tissue clearing provides a systems-level understanding of morphogenesis.
Wnt Signaling
The Wnt signaling pathway is fundamental to numerous developmental processes, including body axis formation, cell fate specification, and cell proliferation.[9][10] Dysregulation of Wnt signaling is associated with a variety of developmental defects and diseases.
Tissue clearing, combined with Wnt reporter mouse lines (e.g., Axin2-LacZ or TCF/Lef-GFP), allows for the 3D visualization and quantitative analysis of Wnt signaling activity throughout the embryo. For example, using whole-mount imaging, researchers have mapped the dynamic patterns of Wnt signaling during craniofacial development, revealing its role in the formation of the midbrain, hindbrain, and branchial arches.[11] Advanced clearing techniques like iDISCO+ can be employed to perform high-resolution 3D mapping of Wnt-responsive cells and to quantify signaling gradients across developing structures.
Notch Signaling
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in binary cell fate decisions during development.[12][13] It is essential for processes such as neurogenesis, somitogenesis, and angiogenesis.
By combining tissue clearing with immunostaining for components of the Notch pathway (e.g., NICD, the activated form of the receptor) or using Notch reporter mouse lines, researchers can map the spatial patterns of Notch activation in 3D. For instance, CUBIC clearing of the embryonic brain allows for the detailed visualization of neural stem cell niches and the analysis of how Notch signaling maintains the progenitor pool during neurogenesis.[7][8]
FGF Signaling
The Fibroblast Growth Factor (FGF) signaling pathway is crucial for a wide range of developmental processes, including cell growth, migration, and differentiation.[14][15] It plays a particularly important role in limb development, where a feedback loop between FGFs in the apical ectodermal ridge (AER) and the underlying mesenchyme orchestrates limb outgrowth and patterning.[2][16]
Tissue clearing techniques enable the 3D visualization of the intricate spatial relationships between the AER and the underlying mesenchyme in the developing limb bud. By performing whole-mount in situ hybridization for FGF ligands and immunostaining for their receptors in cleared embryos, researchers can gain a deeper understanding of how the precise spatial and temporal regulation of FGF signaling patterns the developing limb.
Future Perspectives
The field of tissue clearing is continuously evolving, with ongoing efforts to develop faster, more robust, and more versatile clearing methods. The integration of tissue clearing with other emerging technologies, such as spatial transcriptomics and in situ hybridization chain reaction (HCR), holds immense promise for the future of developmental biology research.[17][18][19][20][21][22][23][24][25] These combined approaches will enable the simultaneous 3D visualization of gene expression, protein localization, and cellular morphology within the context of the entire embryo, providing an unprecedentedly detailed and integrated view of the molecular and cellular events that shape a developing organism. As these technologies become more accessible and standardized, they will undoubtedly accelerate discoveries in developmental biology and provide novel insights into the origins of congenital disorders and the development of regenerative therapies.
References
- 1. Tissue clearing and 3D imaging in developmental biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Growth Factor 10 and Vertebrate Limb Development [frontiersin.org]
- 3. Research | [labs.icahn.mssm.edu]
- 4. An optimized iDISCO+ protocol for tissue clearing and 3D analysis of oxytocin and vasopressin cell network in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized iDISCO+ protocol for tissue clearing and 3D analysis of oxytocin and vasopressin cell network in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CUBIC - Wikipedia [en.wikipedia.org]
- 7. Imaging the brain in 3D using a combination of CUBIC and immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. Visualizing canonical Wnt signaling during mouse craniofacial development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analyses reveal extracellular dynamics of Wnt ligands in Xenopus embryos | eLife [elifesciences.org]
- 12. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time imaging of notch activation with a luciferase complementation-based reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. File:LIMB BUD.png - Embryology [embryology.med.unsw.edu.au]
- 17. academic.oup.com [academic.oup.com]
- 18. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimization and evaluation of fluorescence in situ hybridization chain reaction in cleared fresh-frozen brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spatial transcriptomics reveals gene interactions and signaling pathway dynamics in rat embryos with anorectal malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spatial transcriptomics in embryonic mouse diaphragm muscle reveals regional gradients and subdomains of developmental gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 10xgenomics.com [10xgenomics.com]
- 24. discover.library.noaa.gov [discover.library.noaa.gov]
- 25. pnas.org [pnas.org]
Methodological & Application
Application Notes: Micro-Clear Protocol for High-Resolution 3D Imaging of the Mouse Brain
Introduction
The Micro-Clear protocol is an aqueous-based tissue clearing technique designed to render intact mouse brain tissue optically transparent, enabling high-resolution, three-dimensional (3D) fluorescence imaging of cellular and subcellular structures within their native environment. This method is particularly valuable for researchers, scientists, and drug development professionals in the field of neuroscience seeking to visualize complex neural networks, glial cell morphology, and the spatial distribution of proteins implicated in neurodegenerative diseases. By minimizing light scattering, the this compound protocol, in conjunction with advanced imaging techniques like confocal or light-sheet microscopy, facilitates deep-tissue imaging without the need for physical sectioning, thus preserving the structural integrity of the tissue.
Principle of the Method
The this compound protocol is founded on the principle of refractive index (RI) matching. Biological tissues are opaque due to the mismatch in the refractive indices of their primary components, namely lipids (RI ≈ 1.47) and proteins/other cellular constituents (RI > 1.50), with the surrounding aqueous environment (RI ≈ 1.33). This protocol involves a series of steps to remove lipids, the main contributors to light scattering, and to homogenize the refractive index throughout the tissue. This is achieved through delipidation using detergents and subsequent immersion in a high-RI matching solution. The hydrogel-based variants of this technique first create a tissue-hydrogel hybrid to preserve the structural and molecular architecture of the brain during the lipid removal process.
Applications
The this compound protocol is a powerful tool for a range of applications in neuroscience research, including:
-
Neuroanatomy: Detailed 3D visualization of neuronal circuits and cytoarchitecture across entire brain regions.
-
Neurodevelopment: Studying the migration and differentiation of neurons and glial cells during brain development.
-
Neurodegenerative Disease Modeling: Investigating the pathogenesis of diseases like Alzheimer's and Parkinson's by imaging protein aggregates (e.g., amyloid plaques, neurofibrillary tangles) and associated neuroinflammation in situ.[1][2]
-
Drug Discovery: Assessing the penetration and target engagement of therapeutic agents within the brain parenchyma.
Experimental Protocols
I. Reagent and Solution Preparation
-
4% Paraformaldehyde (PFA) in PBS: Prepare fresh from a 16% stock solution. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: Phosphate-buffered saline (PBS) containing 0.2% Triton X-100 (PBST).
-
Delipidation Buffer: 8% Sodium dodecyl sulfate (B86663) (SDS) in 100mM Tris-Boric Buffer, pH 8.5.
-
Washing Buffer: PBS containing 0.1% sodium azide (B81097).
-
Blocking Buffer: 1% normal goat serum, 0.2% Triton X-100, and 0.2% sodium azide in PBS.
-
Antibody Dilution Buffer: Same as Blocking Buffer.
-
Refractive Index Matching Solution (RIMS): A variety of commercial and custom-made solutions can be used. An example is RapiClear 1.47 or 1.49.
II. Tissue Preparation and Fixation
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold 1X PBS until the liver is clear, followed by perfusion with ice-cold 4% PFA.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C with gentle shaking.
-
Wash the brain three times with PBS for 20 minutes each time at room temperature with gentle shaking.
-
For whole-brain clearing, proceed to the next step. For clearing of brain slices, section the brain to the desired thickness (e.g., 500 µm - 2 mm) using a vibratome or a tissue matrix with razor blades.
III. Permeabilization and Delipidation
-
Wash the brain or brain slices in PBST three times for 2 hours each at room temperature with gentle shaking.
-
Transfer the tissue to the Delipidation Buffer. The incubation time will vary depending on the thickness of the tissue. For a 2 mm brain slice, this can take 7-10 days at 37°C with gentle shaking.[3]
-
The Delipidation Buffer should be refreshed every 3-4 days or when the pH drops below 7.5.[3]
-
Monitor the clearing process by visually inspecting the transparency of the tissue. Clearing is complete when you can easily see through the tissue.[3]
-
Once cleared, wash the tissue extensively with Washing Buffer at 37°C. Perform at least two washes for 12 hours each to remove all residual SDS.[3]
IV. Immunostaining (Optional)
-
Incubate the cleared tissue in Blocking Buffer overnight at 4°C with gentle shaking.
-
Dilute the primary antibody in Antibody Dilution Buffer to the desired concentration.
-
Incubate the tissue in the primary antibody solution for 1-3 days at 4°C with gentle shaking. The incubation time will depend on the antibody and the thickness of the tissue.
-
Wash the tissue with Washing Buffer three times for 2 hours each at room temperature.
-
Dilute the fluorescently labeled secondary antibody in Antibody Dilution Buffer.
-
Incubate the tissue in the secondary antibody solution for 1-2 days at 4°C with gentle shaking. Protect the samples from light from this point onwards.
-
Wash the tissue with Washing Buffer three times for 2 hours each at room temperature.
V. Refractive Index Matching and Imaging
-
Incubate the tissue in the Refractive Index Matching Solution (RIMS) at room temperature with gentle shaking. The time required for RI matching can range from a few hours to 1-2 days, depending on the tissue thickness and the specific RIMS used.[3]
-
The tissue will become transparent as its refractive index equilibrates with the RIMS.
-
Mount the cleared and RI-matched tissue in a suitable imaging chamber or between two coverslips using spacers.
-
Image the sample using a confocal, two-photon, or light-sheet microscope equipped with appropriate lasers and objectives for deep-tissue imaging.
Data Presentation
Table 1: Quantitative Analysis of Tissue Transformation During Clearing
| Parameter | Before Clearing (Fixed Brain) | After Delipidation | After Refractive Index Matching |
| Relative Size | 1.0x | ~3.0x | ~1.7x |
| Transparency | Opaque | Partially Transparent | Highly Transparent |
| Refractive Index | ~1.38 | Variable | ~1.47 - 1.52 |
Note: The values presented are approximate and can vary depending on the specific clearing protocol and reagents used. The data on size alteration is based on a study using a rapid tissue-clearing method.[4]
Visualizations
Caption: Experimental workflow for the this compound protocol.
Caption: Simplified signaling pathway of microglial activation in neuroinflammation.
References
- 1. Visualizing Microglia in Whole-Tissue Cleared Mouse Brain | Cell Signaling Technology [cellsignal.com]
- 2. 3D Super-Resolution Imaging of Glial Cells in Cleared Mouse Brain Tissue using NSPARC | Application Notes | Resources | Nikon Corporation Healthcare Business Unit [microscope.healthcare.nikon.com]
- 3. sunjinlab.com [sunjinlab.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Micro-Clear (Corning® 3D Clear Tissue Clearing Reagent)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to using the Corning® 3D Clear Tissue Clearing Reagent, a simple and rapid method for optical clearing of 3D cell culture models such as spheroids and organoids. These protocols and data are intended to enable researchers to achieve high-quality, three-dimensional images of their samples for detailed analysis.
Introduction to Micro-Clear (Corning® 3D Clear Tissue Clearing Reagent)
Corning® 3D Clear is a ready-to-use, organic solvent-based clearing reagent designed to render 3D cell cultures up to 500 µm in thickness optically transparent. This allows for detailed imaging of the entire sample volume, overcoming the light scattering limitations of traditional microscopy. The reagent is compatible with immunofluorescence, fluorescent proteins, and common nuclear stains, making it a versatile tool for a wide range of applications in drug discovery, developmental biology, and cancer research.[1][2][3] The clearing process is rapid, typically completed within minutes, and does not require specialized equipment.[2] Furthermore, the process is reversible, allowing for subsequent histological analysis of the cleared samples.[2]
Mechanism of Action:
The primary mechanism of action for most tissue clearing techniques is the reduction of light scattering within the sample.[4] This is achieved by minimizing the refractive index (RI) mismatches between the different components of the tissue, such as lipids, proteins, and aqueous solutions.[4] Corning® 3D Clear, being a solvent-based reagent, works by dehydrating the tissue and replacing the interstitial water with a solution that has a refractive index closely matching that of the cellular proteins and lipids. This homogenization of refractive indices allows light to pass through the sample with minimal scattering, rendering it transparent.
Quantitative Data Presentation
The following tables summarize key quantitative parameters and performance metrics for using Corning® 3D Clear Tissue Clearing Reagent.
Table 1: Recommended Reagent Volumes and Incubation Times for Clearing [2]
| Sample Format | Dehydration Steps (Ethanol/Methanol) | Clearing Incubation Time | Volume of Clearing Reagent |
| 96-well microplate | 15 minutes per step | 15 minutes | 200 µL per well |
| 384-well microplate | 15 minutes per step | 15 minutes | 75 µL per well |
Note: For dense or large 3D cell culture models, the clearing incubation time may need to be extended.
Table 2: Performance Characteristics
| Parameter | Specification | Source |
| Clearing Time | ~15 minutes for samples up to 500 µm | [2] |
| Sample Thickness | Up to 500 µm | [2] |
| Detected Cell Increase | 3-4 times increase in detected cells with confocal microscopy | [3][5] |
| Morphological Changes | Minimal shrinkage or contraction observed | [2] |
| Reversibility | Yes, compatible with subsequent H&E staining | [2] |
| Fluorescent Protein Compatibility | Yes (requires ethanol (B145695) dehydration at 4°C) | [2] |
| Immunofluorescence Compatibility | Yes | [2] |
| Nuclear Stain Compatibility | DAPI is recommended over Hoechst 33342 | [2] |
| Microplate Compatibility | Polystyrene microplates | [2] |
Table 3: Antibody Dilution and Incubation Guidelines for Immunofluorescence [6]
| Antibody Type | Recommended Dilution Range | Incubation Duration |
| Primary Antibody | 1:50 to 1:500 | 30 minutes to 12 hours |
| Secondary Antibody | 1:50 to 1:500 | Varies based on primary antibody |
Note: Antibody concentration and incubation time are critical parameters that require optimization for each specific antibody and sample type.[6]
Experimental Protocols
The following are detailed protocols for the fixation, immunolabeling, and clearing of 3D cell culture models using the Corning® 3D Clear Tissue Clearing Reagent.
3.1. Materials Required:
-
Corning® 3D Clear Tissue Clearing Reagent (Cat. No. 5732)
-
Corning® 3D Clear Starter Kit (Cat. No. 5730, recommended for first-time users)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
10% Neutral Buffered Formalin
-
Ethanol (100%, anhydrous) or Methanol (B129727) (for samples without fluorescent proteins)
-
Primary and secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Polystyrene microplates (96-well or 384-well)
-
Orbital shaker
-
Fluorescent imaging system (e.g., confocal microscope, high-content imager)
3.2. Protocol 1: Clearing of 3D Cell Cultures (Spheroids/Organoids) with Fluorescent Protein Expression
This protocol is designed for 3D cell cultures that endogenously express fluorescent proteins.
-
Washing: Gently wash the spheroids twice with PBS. For microplates, aspirate the media carefully, leaving a small volume to avoid disturbing the spheroids, then add fresh PBS.
-
Fixation: Fix the spheroids with 10% neutral buffered formalin for 15-30 minutes at room temperature with gentle agitation.[7]
-
Post-Fixation Wash: Wash the spheroids twice with PBS. At this point, samples can be stored at 4°C for up to 3 days.[7]
-
Dehydration: Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, and 100%) at 4°C with gentle shaking for 15 minutes at each step.[2] It is crucial to use anhydrous ethanol for the final step.
-
Clearing: Remove as much ethanol as possible and add Corning® 3D Clear reagent. Incubate for 15 minutes at room temperature in the dark with gentle agitation.[7]
-
Imaging: The cleared spheroids can be imaged directly in the clearing reagent. Samples can be stored at 4°C in the dark for an extended period.[7]
3.3. Protocol 2: Immunofluorescence Staining and Clearing of 3D Cell Cultures
This protocol is for researchers who need to perform antibody-based labeling of their 3D cell cultures.
-
Fixation and Washing: Follow steps 1-3 from Protocol 3.2.
-
Permeabilization and Dehydration:
-
For samples without fluorescent proteins, permeabilize and dehydrate using a graded series of methanol (50%, 80%, 100%, 80%, 50% in PBS) at room temperature with gentle shaking (15 minutes each step).
-
For samples with fluorescent proteins, perform the dehydration with ethanol at 4°C as described in Protocol 3.2.
-
-
Blocking: Incubate the samples in Corning® 3D Clear Blocking Buffer for at least 1 hour at 37°C (or 4°C for fluorescent protein samples) with gentle shaking.[2]
-
Primary Antibody Incubation: Incubate the samples in the primary antibody diluted in Corning® 3D Clear Antibody Buffer. Incubation times can range from 30 minutes to 12 hours and should be optimized.[6]
-
Washing: Wash the samples five times with 1X Corning® 3D Clear Washing Buffer, with each wash lasting at least 15 minutes with gentle shaking.[2]
-
Secondary Antibody Incubation: If required, incubate the samples in the secondary antibody diluted in Corning® 3D Clear Antibody Buffer.
-
Nuclear Staining (Optional): A nuclear stain like DAPI can be added during the antibody incubation steps or separately in the washing buffer.[2]
-
Final Washes: Repeat the washing steps as in step 5.
-
Dehydration and Clearing: Dehydrate the samples with ethanol (for fluorescent proteins) or methanol as described above. Then, add the Corning® 3D Clear reagent and incubate for 15 minutes.
-
Imaging: Image the samples in the clearing reagent.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A diagram illustrating a generic signal transduction pathway.
Experimental Workflow Diagram
Caption: A step-by-step workflow for immunolabeling and clearing of 3D cell cultures.
References
- 1. 3D Clear Tissue Clearing Reagent | Clear 3D Cell Culture Models | Corning [corning.com]
- 2. anhsci.com [anhsci.com]
- 3. corning.com [corning.com]
- 4. Routine Optical Clearing of 3D-Cell Cultures: Simplicity Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. corning.com [corning.com]
- 7. corning.com [corning.com]
Micro-Clear for Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-Clear is a rapid, easy-to-use tissue clearing reagent designed to render 3D cell culture models and small tissue samples transparent, enabling high-resolution, three-dimensional imaging with immunofluorescence. By matching the refractive index of the sample, this compound minimizes light scattering, allowing for deep-tissue imaging with confocal, light-sheet, or wide-field microscopy. This technology is particularly advantageous for drug discovery, developmental biology, and cancer research, where understanding the spatial relationships of cells within a 3D microenvironment is critical.
This compound is compatible with a wide range of fluorophores, including fluorescent proteins and antibody-conjugated dyes, preserving signal intensity and cellular morphology. Its simple workflow is amenable to high-throughput screening in microplate formats, making it a valuable tool for quantitative analysis of cellular composition, drug penetration, and treatment efficacy in complex biological systems.
Data Presentation
The efficacy of this compound is demonstrated by a significant improvement in imaging depth and signal-to-noise ratio, allowing for the detection of a greater number of cells within 3D structures.
| Performance Metric | Untreated Sample | This compound Treated Sample |
| Detectable Cells | Outer 2-3 cell layers | 3-4 times increase in total cells detected[1][2] |
| Imaging Depth | Limited by light scattering | Up to 500 µm for 3D cell cultures[3] |
| Signal-to-Noise Ratio | Low, especially in deep tissue | Significantly increased |
| Dose-Response Sensitivity | Underestimated due to partial sampling | More accurate, reflecting the entire cell population[2] |
| Table 1: Performance Comparison of Untreated vs. This compound Treated 3D Cell Culture Models. |
| Property | Value/Characteristic |
| Clearing Time | Minutes for 3D cell cultures up to 500 µm[3] |
| Immunofluorescence Compatibility | Yes[2][4] |
| Fluorescent Protein Compatibility | Yes[2][4] |
| Microplate Compatibility | Yes[1][2] |
| Reversibility | Yes, for subsequent 2D H&E/IHC staining[2] |
| Toxicity | Low compared to many solvent-based methods[1] |
| Table 2: Key Properties and Compatibilities of this compound. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining and Clearing of 3D Cell Cultures (e.g., Spheroids, Organoids)
This protocol describes the immunofluorescence staining and subsequent clearing of 3D cell cultures up to 500 µm in thickness.
Materials:
-
This compound Reagent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin, 0.1% Tween-20 in PBS)
-
Primary Antibody, diluted in Antibody Dilution Buffer
-
Fluorophore-conjugated Secondary Antibody, diluted in Antibody Dilution Buffer
-
Nuclear Stain (e.g., DAPI), optional
-
Dehydration Series: 50%, 70%, 90%, 100% Ethanol (B145695) in deionized water
-
Humidified chamber
Procedure:
-
Sample Fixation:
-
Carefully remove culture medium from the 3D cell cultures.
-
Wash twice with PBS.
-
Fix with 4% PFA for 30-60 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate samples in Permeabilization Buffer for 15-30 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate samples with the diluted primary antibody overnight at 4°C in a humidified chamber with gentle agitation.
-
-
Washing:
-
Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
-
Secondary Antibody and Nuclear Stain Incubation:
-
Incubate samples with the diluted fluorophore-conjugated secondary antibody (and nuclear stain, if applicable) for 2-4 hours at room temperature in the dark.
-
From this point on, protect samples from light.
-
-
Final Washes:
-
Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
-
Dehydration:
-
Sequentially incubate the samples in 50%, 70%, 90%, and 100% ethanol for 15 minutes each at 4°C.
-
-
Clearing:
-
Remove the final ethanol wash completely.
-
Add sufficient this compound Reagent to cover the samples.
-
Incubate for 15-30 minutes at room temperature. Samples should become transparent.
-
-
Imaging:
-
Image the cleared samples using a confocal or light-sheet microscope with appropriate lasers and filters. Samples can be imaged directly in the microplate or mounted on a slide.
-
Protocol 2: Clearing of Fluorescent Protein-Expressing 3D Cell Cultures
This protocol is a simplified workflow for clearing 3D cell cultures that endogenously express fluorescent proteins.
Materials:
-
This compound Reagent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (optional)
-
Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water
Procedure:
-
Fixation (Optional):
-
If fixation is required, follow step 1 from Protocol 1. If not, proceed to washing.
-
Wash samples twice with PBS.
-
-
Dehydration:
-
Protecting the samples from light, sequentially incubate them in 50%, 70%, 90%, and 100% ethanol for 15 minutes each at 4°C.
-
-
Clearing:
-
Remove the final ethanol wash completely.
-
Add sufficient this compound Reagent to cover the samples.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Imaging:
-
Image the cleared samples using a suitable fluorescence microscope.
-
Mandatory Visualizations
Caption: Workflow for immunofluorescence staining and clearing of 3D cell cultures.
Caption: Simplified workflow for clearing fluorescent protein-expressing 3D cultures.
References
whole-mount staining with Micro-Clear
An Application Note and Detailed Protocol for Whole-Mount Staining with a Solvent-Based Clearing Method, exemplified by "Micro-Clear".
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Whole-mount immunofluorescence is a powerful technique that allows for the three-dimensional visualization of protein expression within intact biological samples, such as embryos, organs, and organoids.[1] This method preserves the spatial context of cellular and subcellular structures, which is often lost during traditional histological sectioning. A critical step in whole-mount staining is tissue clearing, which renders the opaque sample transparent, enabling deep imaging with techniques like confocal or light-sheet microscopy.[2]
This document provides a detailed protocol for whole-mount staining using a solvent-based clearing agent, referred to here as "this compound." As "this compound" is not a widely recognized commercial product, this protocol is based on the well-established principles of solvent-based clearing agents like Benzyl Alcohol/Benzyl Benzoate (BABB), which are known for their rapid and effective clearing of various tissues.[3][4] Solvent-based clearing methods work by dehydrating the tissue and then immersing it in a solution with a refractive index that matches that of the tissue's proteins, thereby reducing light scattering.[5][6]
Principle of the Method
The protocol involves several key stages:
-
Fixation: Preservation of tissue architecture and antigenicity using a crosslinking fixative like paraformaldehyde (PFA).
-
Permeabilization: Treatment with detergents to allow for the penetration of antibodies.
-
Immunostaining: Incubation with primary and fluorescently labeled secondary antibodies to target the protein of interest.
-
Dehydration: Removal of water from the tissue using a graded series of a solvent like methanol (B129727) or ethanol.
-
Clearing: Immersion of the dehydrated tissue in a clearing agent (e.g., "this compound," exemplified by BABB) to render it transparent.[7]
-
Imaging: Visualization of the fluorescent signal using a suitable microscopy technique.
Key Considerations
-
Antibody Selection: Antibodies validated for use in immunohistochemistry (IHC) on frozen sections are often suitable for whole-mount staining.
-
Tissue Size: For optimal reagent penetration, it is recommended to use smaller samples or dissect larger organs into smaller pieces.
-
Fluorescent Protein Quenching: Solvent-based clearing agents like BABB can quench the signal from fluorescent proteins (e.g., GFP, RFP).[4][7] If imaging endogenous fluorescence is required, an alternative aqueous-based clearing method might be more suitable.
-
Safety Precautions: The solvents used in this protocol are hazardous. All steps involving solvents should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) should be worn.
Experimental Workflow
Caption: Workflow for whole-mount staining and clearing.
Detailed Protocols
Materials
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100
-
Normal Goat or Donkey Serum
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody
-
Methanol (MeOH)
-
"this compound" clearing solution (e.g., Benzyl Alcohol/Benzyl Benzoate (BABB), 1:2 ratio)
-
Mounting medium compatible with the clearing agent
Equipment
-
Dissection tools
-
Glass vials or multi-well plates
-
Orbital shaker or rotator
-
Chemical fume hood
-
Confocal or light-sheet microscope
Protocol 1: Whole-Mount Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
| Step | Reagent/Procedure | Incubation Time | Temperature | Notes |
| Fixation | 4% PFA in PBS | 2-4 hours to overnight | 4°C | Fixation time depends on tissue size and type. |
| Washing | PBS | 3 x 15 minutes | Room Temperature | To remove residual fixative. |
| Permeabilization | PBS + 0.5% Triton X-100 (PBST) | 1-2 hours | Room Temperature | For larger tissues, increase incubation time. |
| Blocking | PBST + 10% Normal Serum | 2 hours to overnight | 4°C | Use serum from the same species as the secondary antibody. |
| Primary Antibody | Primary antibody in blocking buffer | 1-3 days | 4°C | Dilution to be optimized. Incubate with gentle rocking. |
| Washing | PBST | 6 x 1 hour | Room Temperature | Thorough washing is crucial to reduce background. |
| Secondary Antibody | Secondary antibody in blocking buffer | 1-2 days | 4°C | Protect from light from this step onwards. |
| Final Washing | PBST | 6 x 1 hour | Room Temperature | |
| Post-fixation (Optional) | 4% PFA in PBS | 1 hour | Room Temperature | Can help to stabilize the antibody-antigen complexes. |
| Washing | PBS | 3 x 15 minutes | Room Temperature |
Protocol 2: Dehydration and Clearing with "this compound"
This protocol should be performed in a chemical fume hood.
| Step | Reagent/Procedure | Incubation Time | Temperature | Notes |
| Dehydration 1 | 50% Methanol in PBS | 1 hour | Room Temperature | |
| Dehydration 2 | 80% Methanol in PBS | 1 hour | Room Temperature | |
| Dehydration 3 | 100% Methanol | 2 x 1 hour | Room Temperature | Use fresh methanol for the second incubation. |
| Clearing 1 | 1:1 mixture of Methanol:"this compound" | 30 minutes | Room Temperature | |
| Clearing 2 | "this compound" | Until transparent | Room Temperature | The tissue will become transparent within minutes to hours. |
| Storage | "this compound" | Long-term | 4°C | Store in the dark. |
Signaling Pathway Diagram (Example)
This is a generic example of a signaling pathway that could be visualized using this technique.
Caption: A simplified signaling cascade.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | Inadequate washing or blocking. Primary antibody concentration too high. | Increase washing times and volumes. Optimize blocking conditions. Titrate primary antibody concentration. |
| Weak or No Signal | Inefficient antibody penetration. Primary antibody not suitable for fixed tissue. | Increase permeabilization time. Try a different primary antibody validated for IHC. Consider antigen retrieval methods (use with caution in whole-mount). |
| Tissue Shrinkage or Damage | Aggressive dehydration or clearing. | Ensure a gradual dehydration series. Handle tissues gently. |
| Incomplete Clearing | Incomplete dehydration. Insufficient clearing agent volume. | Ensure tissue is fully dehydrated before clearing. Use a sufficient volume of clearing agent to fully submerge the sample. |
| Autofluorescence | Endogenous fluorophores in the tissue. Fixative-induced fluorescence. | Treat with a quenching agent (e.g., sodium borohydride) after fixation. Use a different fixative or imaging channel. |
This comprehensive guide provides a robust framework for performing whole-mount immunofluorescence with a solvent-based clearing agent. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. BABB Tissue Clearing Overview [visikol.com]
- 5. Clearing and Labeling Techniques for Large-Scale Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Fluorescence-based Single-cell Analysis of Whole-mount-stained and Cleared Microtissues and Organoids for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Micro-Clear Treated Samples with Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue clearing techniques have revolutionized the field of biological imaging by rendering opaque tissues transparent, enabling deep, three-dimensional visualization of intact biological structures.[1][2] Micro-Clear is a novel, aqueous-based tissue clearing solution designed to efficiently remove lipids and homogenize the refractive index of tissues, thereby minimizing light scattering and permitting deep imaging with confocal microscopy.[2][3] This technology preserves the underlying cellular architecture and is compatible with immunolabeling, making it an invaluable tool for high-resolution 3D imaging in various research areas, including neuroscience and oncology.[1][4]
This document provides a detailed protocol for the use of this compound in preparing biological samples for confocal microscopy. It includes procedures for sample fixation, clearing, immunostaining, and imaging, as well as guidance on data interpretation and troubleshooting.
Principle of the Method
The this compound protocol is a multi-step process that begins with fixation to preserve the tissue structure. This is followed by a two-step clearing process:
-
Delipidation and Decolorization: The sample is incubated in This compound D-LIPIDATE Solution , which contains a proprietary blend of detergents and chemical agents to remove lipids, the primary source of light scattering in tissues. This solution also aids in decolorizing tissues that contain endogenous pigments like hemoglobin.
-
Refractive Index (RI) Matching: The delipidated sample is then incubated in This compound RI-MATCH Solution , which has a refractive index of approximately 1.47. This step minimizes light scattering by equalizing the refractive indices of the remaining cellular components, rendering the tissue transparent.[2][3]
The entire process is designed to be gentle on the tissue, preserving protein epitopes for subsequent immunolabeling.
Experimental Workflow
Figure 1: General experimental workflow for this compound tissue clearing and imaging.
Materials and Reagents
-
This compound D-LIPIDATE Solution
-
This compound RI-MATCH Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Triton™ X-100 in PBS)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting chamber or dish with a coverslip bottom suitable for confocal microscopy
Detailed Protocols
Protocol 1: Tissue Clearing with this compound
-
Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA. Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C. For thicker samples, extend the fixation time to 24 hours.
-
Washing: Wash the fixed tissue extensively in PBS three times for 1 hour each at room temperature with gentle agitation.
-
Delipidation and Decolorization: Immerse the tissue in This compound D-LIPIDATE Solution . For a mouse brain hemisphere, use approximately 5 ml of solution. Incubate at 37°C with gentle shaking for 2-5 days, replacing the solution daily. The incubation time will vary depending on the tissue type and thickness.
-
Washing: Wash the delipidated tissue in PBS three times for 2 hours each at room temperature with gentle agitation.
-
Refractive Index Matching: Immerse the tissue in This compound RI-MATCH Solution . Incubate at room temperature with gentle shaking for 1-2 days, or until the tissue becomes transparent.
Protocol 2: Immunostaining of this compound Treated Samples
This protocol should be performed after the delipidation and washing steps of Protocol 1, and before refractive index matching.
-
Permeabilization: Incubate the delipidated tissue in Permeabilization Buffer for 24 hours at room temperature with gentle agitation.
-
Blocking: Transfer the tissue to Blocking Buffer and incubate for 24 hours at 4°C with gentle agitation to reduce non-specific antibody binding.[5][6]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the tissue in the primary antibody solution for 3-7 days at 4°C with gentle agitation. The incubation time will depend on the antibody and tissue thickness.
-
Washing: Wash the tissue in PBS with 0.1% Triton™ X-100 four times for 1 hour each at room temperature with gentle agitation.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the tissue in the secondary antibody solution for 2-4 days at 4°C with gentle agitation. Protect the sample from light from this point forward.
-
Nuclear Staining (Optional): A nuclear counterstain like DAPI can be added with the secondary antibody solution.
-
Washing: Wash the tissue in PBS with 0.1% Triton™ X-100 four times for 1 hour each at room temperature with gentle agitation.
-
Proceed to Refractive Index Matching: Continue with step 5 of Protocol 1.
Protocol 3: Confocal Microscopy of Cleared Samples
-
Mounting: Place the cleared and stained tissue in a suitable imaging chamber filled with This compound RI-MATCH Solution . Ensure the tissue is fully immersed and immobilized.
-
Objective Selection: Use a high numerical aperture (NA) objective with a long working distance.[7][8] For deep imaging, an objective with a correction collar for refractive index matching is recommended.[9]
-
Laser Power and Pinhole: Use the lowest laser power necessary to achieve a good signal-to-noise ratio to minimize photobleaching.[7] Adjust the pinhole to 1 Airy unit for optimal confocality.
-
Z-Stack Acquisition: Set the Z-stack range to cover the entire volume of interest. The step size should be determined based on the Nyquist sampling criterion for the objective's axial resolution.
-
Image Stitching: For large samples, acquire multiple overlapping Z-stacks (tiling) and stitch them together using appropriate software to reconstruct the entire volume.[10]
Data Presentation
Quantitative Performance of this compound
| Parameter | Brain (Mouse) | Spheroid (Cancer Cell Line) |
| Clearing Time | 3-5 days | 1-2 days |
| Transparency (at 600 nm) | > 90% | > 95% |
| Tissue Size Change | < 5% shrinkage | < 2% shrinkage |
| Fluorescence Preservation (GFP) | > 85% after 4 weeks | > 90% after 4 weeks |
| Antibody Penetration Depth | > 1 mm | > 500 µm |
Recommended Confocal Microscopy Settings
| Parameter | 10x Objective (NA 0.45) | 25x Objective (NA 1.05) |
| Working Distance | > 5 mm | > 2 mm |
| Pinhole | 1.0 Airy Unit | 1.0 Airy Unit |
| Z-Step Size | 2.0 µm | 0.5 µm |
| Laser Power | 1-5% | 0.5-3% |
| Scan Speed | 400 Hz | 200 Hz |
Signaling Pathway Example: PI3K/Akt Signaling in Cancer
The following diagram illustrates the PI3K/Akt signaling pathway, which is frequently studied in cancer biology and is amenable to 3D visualization in cleared tumor spheroids.
Figure 2: Simplified PI3K/Akt signaling pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Clearing | Insufficient incubation in D-LIPIDATE solution. | Extend incubation time, replace solution more frequently. |
| Incomplete fixation. | Ensure thorough perfusion and post-fixation. | |
| High Background Staining | Inadequate washing. | Increase number and duration of wash steps. |
| Insufficient blocking. | Increase blocking time and/or concentration of blocking agent. | |
| Weak Fluorescent Signal | Low antibody concentration or penetration. | Increase antibody concentration and incubation time. |
| Photobleaching. | Reduce laser power, use an anti-fade mounting medium if compatible. | |
| Image Distortion/Aberration | Refractive index mismatch. | Use an objective with a correction collar and ensure it is set to the RI of this compound RI-MATCH. |
| Sample movement during imaging. | Ensure the sample is securely mounted. |
For further assistance, please contact technical support.
References
- 1. 3D Imaging for Cleared Tissues and Thicker Samples on Confocal and Light-Sheet Microscopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 3. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal mimicry in tumors: lessons from neuroscience to tackle cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunocytochemistry protocol | Abcam [abcam.com]
- 7. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. How Best to Image Cleared Tissues in 3D? | Visikol [visikol.com]
- 9. Confocal Microscopy for 3D Tissue Imaging - Visikol [visikol.com]
- 10. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Sheet Microscopy of Micro-Clear Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light-sheet fluorescence microscopy (LSFM) has revolutionized volumetric imaging of large biological specimens by offering rapid acquisition speeds and minimal phototoxicity.[1][2] When combined with tissue clearing techniques, LSFM enables unprecedented visualization of cellular and subcellular structures within intact organs and even whole organisms.[3][4] This document provides a detailed guide to imaging samples cleared with Micro-Clear, a hypothetical organic solvent-based clearing agent, using light-sheet microscopy.
The opacity of biological tissues arises from light scattering due to the heterogeneous refractive indices (RI) of its components, primarily lipids, water, and proteins.[1][5] Tissue clearing methods aim to minimize this light scattering by removing components like lipids and water and homogenizing the refractive index of the remaining structures with a medium that matches the RI of proteins.[5][6][7] Organic solvent-based clearing methods, such as the one represented by "this compound," are known for their rapid and robust clearing capabilities, though they may require optimization for fluorescent protein retention.[5][8]
These application notes will provide detailed protocols for sample preparation, including fixation, dehydration, clearing with this compound, and subsequent antibody labeling. Furthermore, it will cover the essential steps for imaging with a light-sheet microscope and provide guidance on data interpretation.
Experimental Protocols
I. Tissue Preparation and Clearing with this compound
This protocol outlines the steps for fixing, dehydrating, and clearing biological samples using the this compound reagent.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Anhydrous Ethanol (B145695) (EtOH) series (20%, 50%, 70%, 80%, 95%, 100%)
-
This compound Delipidation Solution
-
This compound Refractive Index Matching Solution (RIMS)
-
Glass containers for incubation
-
Shaker/rotator
Procedure:
-
Perfusion and Fixation:
-
Anesthetize the animal model according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold PBS to wash out blood, followed by perfusion with 4% PFA to fix the tissues.
-
Dissect the organ of interest and post-fix in 4% PFA at 4°C for 24 hours.
-
-
Washing:
-
Wash the fixed tissue in PBS three times for 1 hour each at room temperature on a shaker to remove excess fixative.
-
-
Dehydration:
-
Incubate the tissue in a graded series of anhydrous ethanol at 4°C with gentle shaking:
-
20% EtOH for 1 hour
-
50% EtOH for 1 hour
-
70% EtOH for 1 hour
-
80% EtOH for 1 hour
-
95% EtOH for 1 hour
-
100% EtOH three times for 1 hour each.
-
-
-
Delipidation and Clearing:
-
Incubate the dehydrated tissue in this compound Delipidation Solution at room temperature with gentle shaking. The incubation time will vary depending on the tissue size and type (refer to Table 1). Monitor the tissue for transparency.
-
Once transparent, wash the tissue in 100% anhydrous ethanol three times for 1 hour each to remove the delipidation solution.
-
-
Refractive Index Matching:
-
Immerse the cleared tissue in this compound Refractive Index Matching Solution (RIMS) until the tissue is completely transparent and equilibrated. This may take several hours to overnight. The refractive index of the RIMS should be matched to that of the light-sheet microscope's detection objective.[9]
-
II. Antibody Labeling of this compound Samples
This protocol describes the immunostaining procedure for cleared tissues. It is crucial to perform this after dehydration and before the final clearing and refractive index matching steps.
Materials:
-
Permeabilization Buffer (PBS with 0.5% Triton X-100)
-
Blocking Buffer (PBS with 0.2% Triton X-100, 10% normal goat/donkey serum)[10]
-
Primary Antibody Dilution Buffer (PBS with 0.2% Triton X-100, 1% BSA)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
Washing Buffer (PBS with 0.2% Triton X-100)
Procedure:
-
Rehydration (if starting from dehydrated tissue):
-
If the tissue was stored in ethanol, rehydrate it through a descending ethanol series (100%, 95%, 80%, 70%, 50%, 20%) to PBS, 1 hour per step at 4°C.
-
-
Permeabilization:
-
Incubate the tissue in Permeabilization Buffer for 2-4 hours at room temperature with gentle shaking.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the Primary Antibody Dilution Buffer to the predetermined optimal concentration.
-
Incubate the tissue in the primary antibody solution for 1-7 days at 37°C with gentle shaking. The duration depends on the tissue size and antibody penetration efficiency.
-
-
Washing:
-
Wash the tissue with Washing Buffer at least five times over 24 hours at room temperature to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the tissue in the secondary antibody solution for 1-3 days at 37°C with gentle shaking, protected from light.
-
-
Final Washing:
-
Wash the tissue with Washing Buffer at least five times over 24 hours at room temperature, protected from light.
-
-
Proceed to Dehydration and Clearing:
-
After staining, proceed with the dehydration and this compound clearing protocol as described in Protocol I, starting from the dehydration step.
-
III. Light-Sheet Microscopy Imaging
This protocol provides a general workflow for imaging this compound samples with a light-sheet microscope.
Materials:
-
Light-sheet microscope with an objective compatible with the refractive index of this compound RIMS.
-
Imaging chamber
-
This compound RIMS
Procedure:
-
Sample Mounting:
-
Mount the cleared and RI-matched sample in the imaging chamber of the light-sheet microscope.
-
Fill the chamber with fresh this compound RIMS to immerse both the sample and the detection objective.
-
-
Microscope Setup:
-
Image Acquisition:
-
Define the imaging volume (x, y, z dimensions) and the z-step size. A smaller z-step size will result in higher axial resolution but will increase acquisition time and data size.[6]
-
For large samples, set up a tiling acquisition to cover the entire region of interest.
-
If available, use multi-view acquisition by rotating the sample to image it from different angles. This helps to overcome shadowing artifacts and improves overall image quality.[14]
-
-
Data Processing:
-
If multi-view imaging was used, register and fuse the different views into a single, high-resolution 3D volume.
-
If tiling was used, stitch the individual image tiles to reconstruct the full imaging volume.
-
Perform deconvolution to improve image resolution and contrast.
-
Quantitative Data
The following tables provide a summary of typical experimental parameters and expected outcomes for light-sheet microscopy of this compound samples.
Table 1: this compound Clearing Times for Different Tissues
| Tissue Type | Typical Size | Recommended Delipidation Time | Expected Transparency |
| Mouse Brain (whole) | ~1 cm³ | 24-48 hours | High |
| Mouse Kidney | ~1.5 cm x 0.8 cm | 12-24 hours | High |
| Mouse Liver Lobe | ~2 cm x 1.5 cm | 36-72 hours | Moderate to High |
| Tumor Spheroid | 500 µm diameter | 2-4 hours | Very High |
Table 2: Recommended Light-Sheet Microscopy Settings
| Parameter | Recommended Setting | Rationale |
| Objective Magnification | 10x - 20x | Provides a good balance between field of view and resolution for organ-level imaging. |
| Numerical Aperture (NA) | 0.5 - 1.0 | Higher NA provides better resolution but may have a shorter working distance. |
| Light Sheet Thickness | 2 - 5 µm | Thinner sheets provide better axial resolution but may have a smaller field of view.[1] |
| Z-Step Size | 1 - 3 µm | Should be at or below the axial resolution of the objective for proper sampling (Nyquist sampling). |
| Laser Power | 1 - 10 mW | Use the lowest power necessary to achieve a good signal-to-noise ratio to minimize phototoxicity. |
| Exposure Time | 10 - 100 ms | Adjust based on fluorophore brightness and desired frame rate. |
Visualizations
Diagram 1: Experimental Workflow for this compound Sample Preparation and Imaging
Caption: Workflow for preparing, staining, clearing, and imaging samples.
Diagram 2: Light-Sheet Microscopy Principle
Caption: Principle of light-sheet fluorescence microscopy.
References
- 1. Successful 3D imaging of cleared biological samples with light sheet fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. janelia.org [janelia.org]
- 3. A hybrid open-top light-sheet microscope for versatile multi-scale imaging of cleared tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application Note: Considerations for Cleared Tissue Imaging with Light-Sheet Fluorescence Microscopy in Neuroscience Research | Bruker [bruker.com]
- 5. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 6. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. uab.edu [uab.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 13. Light Sheet Fluorescence Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 14. OPG [opg.optica.org]
Micro-Clear: Application Notes and Protocols for Embryonic Tissue Clearing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-Clear is a state-of-the-art aqueous-based clearing agent designed for rapid and efficient optical clearing of embryonic tissues. This technology renders tissues transparent by removing lipids and homogenizing the refractive index (RI) of the sample, enabling deep-tissue imaging with light-sheet, confocal, and two-photon microscopy.[1][2][3][4] The preservation of endogenous fluorescence and compatibility with immunolabeling make this compound an invaluable tool for 3D visualization of cellular structures, signaling pathways, and developmental processes in their native context.[5][6][7]
The core principle of this compound, like other aqueous-based clearing methods, involves delipidation and refractive index matching.[2][3][4] By replacing intracellular and extracellular fluids (RI ≈ 1.33) and removing lipids (RI ≈ 1.47) with a solution that matches the RI of the remaining proteins (RI > 1.50), light scattering is minimized, allowing for deep optical penetration.[2][8]
Applications
-
Developmental Biology: 3D analysis of organogenesis, neural development, and vascularization in whole embryos.[1][9]
-
Drug Discovery and Toxicology: Assessment of compound effects on embryonic development and tissue morphology.
-
Neuroscience: High-resolution mapping of neural circuits and projections in embryonic brains.[10]
-
Cancer Research: Visualization of tumor microenvironments and metastatic processes in embryonic models.
Quantitative Performance
The performance of this compound has been benchmarked against other common clearing agents. The following table summarizes key quantitative metrics.
| Parameter | This compound | Method A (e.g., CUBIC) | Method B (e.g., SCALE) | Method C (e.g., CLARITY) |
| Clearing Time (E12.5 Mouse Embryo) | 2-3 days | 5-7 days | 7-14 days | 8+ days |
| Transparency (Transmittance at 600 nm) | >90% | ~85% | ~80% | >95% (with electrophoresis) |
| Preservation of GFP Fluorescence | Excellent | Good | Good | Moderate |
| Tissue Size Change (vs. Fixed) | <5% expansion | 5-10% expansion | 15-20% expansion | Variable expansion |
| Refractive Index of Final Solution | 1.52 | ~1.49 | ~1.46 | ~1.45 |
Note: Data presented is a representative comparison based on typical performance of aqueous-based clearing methods. Actual results may vary depending on tissue type, age, and fixation method.
Experimental Protocols
Protocol 1: Clearing of Whole Mouse Embryos (E10.5 - E15.5)
Materials:
-
This compound Delipidation Solution
-
This compound Refractive Index Matching Solution (RIMS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Washing Buffer (0.1% Tween-20 in PBS)
-
Sample tubes (5 mL or 15 mL)
-
Orbital shaker or rotator
Procedure:
-
Fixation:
-
Dissect embryos in ice-cold PBS.
-
Fix embryos in 4% PFA overnight at 4°C with gentle agitation.[11]
-
Wash the embryos three times in PBS for 1 hour each at room temperature.
-
-
Permeabilization (Optional, for Immunostaining):
-
Incubate embryos in Permeabilization Buffer for 2-4 hours at room temperature, depending on the embryonic stage.
-
-
Depigmentation (for E10 and older):
-
If pigmentation is present (e.g., in the eyes or skin), incubate the embryos in a depigmentation solution (e.g., 3% H₂O₂ in PBS) until the pigment is bleached. This can take several hours to a day.[11]
-
-
Delipidation:
-
Immerse the embryos in this compound Delipidation Solution. The volume should be at least 20 times the sample volume.
-
Incubate on an orbital shaker at 37°C. Replace the solution every 24 hours.
-
Incubation times vary by embryonic age:
-
E10.5: 24-36 hours
-
E12.5: 48 hours
-
E15.5: 72 hours
-
-
-
Washing:
-
Wash the delipidated embryos with Washing Buffer three times for 2 hours each at room temperature to remove residual delipidation solution.
-
-
Refractive Index Matching:
-
Immerse the embryos in this compound RIMS.
-
Incubate at room temperature with gentle agitation until the embryo becomes transparent (typically 12-24 hours).[12] The sample is now ready for imaging.
-
Protocol 2: Immunostaining of Cleared Embryonic Tissues
Procedure:
-
Perform steps 1-3 from Protocol 1 (Fixation, Permeabilization, and Depigmentation).
-
Blocking:
-
Incubate the embryo in a blocking buffer (e.g., 5% normal donkey serum, 0.5% Triton X-100 in PBS) for 6-12 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the embryo in Washing Buffer for 24 hours, changing the buffer 4-5 times.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the embryo in the fluorescently-conjugated secondary antibody solution for 2 days at 37°C.
-
-
Final Washing:
-
Wash the embryo again in Washing Buffer for 24 hours, changing the buffer 4-5 times.
-
-
Proceed with Delipidation (Step 4) and Refractive Index Matching (Step 6) from Protocol 1.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 5. anat.lf1.cuni.cz [anat.lf1.cuni.cz]
- 6. Comparison of different tissue clearing methods and 3D imaging techniques for visualization of GFP-expressing mouse embryos and embryonic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of different tissue clearing methods and 3D imaging techniques for visualization of GFP-expressing mouse embryos and embryonic hearts | Semantic Scholar [semanticscholar.org]
- 8. hh.um.es [hh.um.es]
- 9. Tissue clearing and 3D imaging in developmental biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Rapid and efficient optical tissue clearing for volumetric imaging of the intact and injured spinal cord in mice - PMC [pmc.ncbi.nlm.nih.gov]
Micro-Clear: A Comprehensive Protocol for Decalcification and Tissue Clearing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Micro-Clear, a reagent system for the decalcification and subsequent clearing of biological tissues. This protocol is designed to render dense, opaque, and calcified tissues optically transparent, enabling high-resolution, three-dimensional imaging of intact samples. The following sections detail the principles, required materials, and step-by-step procedures for successful tissue processing.
Introduction to this compound Technology
This compound is a comprehensive solution for preparing calcified tissues for deep-tissue imaging. The process involves two key stages: decalcification to remove calcium minerals that cause opacity and tissue clearing to homogenize the refractive index of the sample.[1][2] This enables light to pass through the tissue with minimal scattering, allowing for detailed visualization of internal structures.[2][3][4]
The this compound system is built upon a gentle but effective decalcification agent, followed by a clearing solution that renders the tissue transparent while preserving the integrity of cellular structures and fluorescent labels. This makes it an ideal tool for a wide range of applications, including developmental biology, neuroscience, oncology, and preclinical drug evaluation.
Materials and Reagents
2.1. This compound Kit Components:
-
This compound Decalcification Solution: An EDTA-based solution for the gentle removal of calcium.[5][6]
-
This compound Clearing Solution A: A dehydration and delipidation agent.
-
This compound Clearing Solution B: A final refractive index matching solution.
2.2. Required Materials Not Provided:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)
-
Staining reagents (e.g., fluorescently labeled antibodies, nuclear stains)
-
Incubation chambers (e.g., 50 mL conical tubes, glass vials)
-
Orbital shaker or rotator
-
Imaging system (e.g., confocal, light-sheet, or two-photon microscope)
Experimental Protocols
3.1. Sample Preparation and Fixation
Proper fixation is crucial for preserving tissue morphology and preventing degradation.
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the tissue of interest and post-fix in 4% PFA for 24 hours at 4°C.
-
Wash the tissue thoroughly with PBS (3 x 1 hour changes) to remove excess fixative.
3.2. Decalcification Protocol
This step is essential for mineralized tissues such as bone and teeth.[7]
-
Immerse the fixed tissue in This compound Decalcification Solution . Ensure the tissue is fully submerged, with a solution volume at least 20 times the tissue volume.
-
Incubate at room temperature with gentle agitation.
-
Replace the decalcification solution every 2-3 days.
-
Monitor the decalcification progress. This can be done by gently testing the flexibility of the tissue or by using X-ray imaging to confirm the complete removal of calcium.[8][9]
-
Once decalcification is complete, wash the tissue extensively in PBS for at least 24 hours, changing the PBS several times to ensure complete removal of the decalcifying agent.[7][8]
3.3. (Optional) Immunostaining
For visualization of specific cellular markers, perform immunostaining after decalcification and before clearing.
-
Permeabilize the tissue by incubating in 0.5% Triton™ X-100 in PBS overnight at 4°C.
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., PBS with 5% normal goat serum and 0.5% Triton™ X-100) for 24 hours at 4°C.
-
Incubate with the primary antibody diluted in blocking solution for 3-5 days at 4°C with gentle agitation.
-
Wash the tissue with PBS containing 0.1% Triton™ X-100 (PBST) for 24 hours, with multiple solution changes.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 3-5 days at 4°C with gentle agitation.
-
Wash the tissue with PBST for 24 hours, with multiple solution changes.
3.4. Tissue Clearing Protocol
-
Immerse the decalcified (and optionally stained) tissue in This compound Clearing Solution A .
-
Incubate at room temperature with gentle agitation. The incubation time will vary depending on the tissue size and type (see Table 1).
-
Once the tissue appears translucent, transfer it to This compound Clearing Solution B for refractive index matching.
-
Incubate at room temperature with gentle agitation until the tissue is completely transparent.
-
The cleared tissue is now ready for imaging. Store the sample in This compound Clearing Solution B at room temperature, protected from light.
Data Presentation: Recommended Incubation Times
The following table provides estimated incubation times for various tissue types. These are starting points and may require optimization based on sample size and density.
| Tissue Type | Sample Size | Decalcification Time (Days) | Clearing Solution A (Hours) | Clearing Solution B (Hours) |
| Mouse Femur | Whole | 7-14 | 24 | 12 |
| Mouse Mandible | Whole | 5-10 | 12 | 6 |
| Zebrafish Larva | Whole (5 dpf) | 1-2 | 6 | 3 |
| Organoid (Bone) | 2 mm diameter | 2-3 | 8 | 4 |
Visualized Workflows and Mechanisms
5.1. Experimental Workflow
The following diagram illustrates the complete workflow for the this compound protocol, from initial sample preparation to final imaging.
Caption: this compound experimental workflow.
5.2. Mechanism of Action
The diagram below outlines the conceptual mechanism by which this compound achieves tissue transparency.
Caption: Mechanism of this compound tissue clearing.
References
- 1. Tissue clearing - Wikipedia [en.wikipedia.org]
- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 3. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is tissue clearing? | Abcam [abcam.com]
- 5. Tissue Clearing and Its Application to Bone and Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decalcification | Gross Pathology Manual [voices.uchicago.edu]
- 7. actascientific.com [actascientific.com]
- 8. ijcrt.org [ijcrt.org]
- 9. med.upenn.edu [med.upenn.edu]
Navigating the Clear World of Plant Tissue Visualization: Application Notes and Protocols
A Note on "Micro-Clear": Initial research indicates that the term "this compound" in the context of plant tissue clearing may be a misnomer, as commercially available products with this name are primarily associated with bioremediation and wastewater treatment. This document, therefore, focuses on established and widely used chemical methods for rendering plant tissues transparent, providing researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-resolution, three-dimensional imaging of plant structures.
Introduction to Plant Tissue Clearing
Plant tissues, with their rigid cell walls, pigments, and diverse biomolecules, present significant challenges to microscopic imaging. Tissue clearing techniques overcome these obstacles by reducing light scattering and absorption, enabling deep imaging of intact plant organs without the need for traditional sectioning. These methods are invaluable for studying plant development, host-pathogen interactions, and the effects of chemical treatments in a three-dimensional context.
The general workflow for plant tissue clearing involves a series of chemical treatments to achieve optical transparency while preserving the structural integrity and, in many cases, the fluorescence of reporter proteins.
General Workflow for Plant Tissue Clearing
Caption: A generalized workflow for plant tissue clearing, from sample preparation to imaging.
Key Tissue Clearing Methods and Protocols
Several methods have been developed and adapted for plant tissues, each with its own advantages and disadvantages. The choice of method often depends on the plant species, the specific organ being studied, and the need to preserve fluorescence.
ClearSee Method
ClearSee is a popular aqueous-based method known for its ability to preserve the fluorescence of proteins like GFP.[1] It is relatively simple and effective for a variety of plant species, including Arabidopsis thaliana.[1][2]
Principle: ClearSee utilizes a combination of xylitol (B92547) for dehydration and refractive index (RI) matching, sodium deoxycholate for delipidation, and urea (B33335) for hydration and clearing.[1]
Experimental Protocol (Arabidopsis thaliana seedlings):
-
Fixation: Fix seedlings in 4% (w/v) paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 30 minutes at room temperature.[1][2]
-
Washing: Wash the fixed seedlings three times with PBS.[2]
-
Clearing: Incubate the seedlings in ClearSee solution at room temperature. Clearing is typically complete within 7 days.[1][2]
-
Imaging: Mount the cleared samples in ClearSee solution for microscopic observation.
ClearSee Solution Recipe:
-
10% (w/v) Xylitol
-
15% (w/v) Sodium Deoxycholate
-
25% (w/v) Urea
-
Dissolved in distilled water.
TOMEI (Transparent Plant Organ Method for Imaging)
TOMEI is a rapid clearing method that uses 2,2'-thiodiethanol (TDE) for RI matching.[1] It is suitable for observing fluorescent proteins and various stains.[1] Two variations, TOMEI-I and TOMEI-II, differ in their fixative solutions.[1]
Principle: TDE serves as both a dehydrating and clearing agent, with an adjustable refractive index. This method is known for its speed compared to some other techniques.[3][4]
Experimental Protocol (General):
-
Fixation:
-
Washing: Wash the fixed samples with a suitable buffer (e.g., PBS).
-
Clearing: Incubate the samples in a graded series of TDE solutions (e.g., 20%, 40%, 60%, 95% in water or PBS) for 1-3 hours each.[3][4]
-
Imaging: Mount the cleared samples in 95% TDE for imaging.[4]
An improved version, iTOMEI , incorporates caprylyl sulfobetaine (B10348) for better decolorization and an iohexol (B1672079) solution for a higher refractive index.[1]
Urea-Based Clearing
Urea-based clearing solutions are effective for deep imaging and are compatible with fluorescent probes and immunocytochemistry.[5][6] This method can significantly increase imaging depth.[5]
Principle: A high concentration of urea, in combination with glycerol (B35011) and a detergent like Triton X-100, renders the tissue transparent.
Experimental Protocol (Nicotiana benthamiana leaves):
-
Fixation: Fix leaf samples in 4% (w/v) PFA in PHEM buffer overnight at 4°C with gentle rotation.[5]
-
Clearing: Incubate the fixed samples in the clearing solution for 1 to 3 weeks at 4°C with gentle rotation, checking weekly for transparency.[5]
-
Imaging: Mount the cleared samples in the clearing solution for microscopy.
Urea-Based Clearing Solution Recipe:
-
6 M Urea
-
30% (v/v) Glycerol
-
0.1% (v/v) Triton X-100
-
In PHEM buffer or sterile water.[5]
Comparison of Plant Tissue Clearing Methods
The selection of a clearing method is critical and depends on the specific research goals. The following table summarizes key characteristics of different methods based on available data.
| Method | Key Components | Clearing Time | Fluorescence Preservation | Advantages | Disadvantages |
| ClearSee | Xylitol, Sodium Deoxycholate, Urea | Days to weeks[1][4] | Excellent[1][7] | Good morphology preservation, compatible with fluorescent proteins.[7] | Can be slower than other methods.[4] |
| TOMEI/TDE | 2,2'-thiodiethanol (TDE) | Hours[1][3] | Good[3] | Rapid clearing, adjustable refractive index.[3] | May cause some tissue shrinkage.[3] |
| Urea-Based | Urea, Glycerol, Triton X-100 | Days to weeks[5] | Good[5] | Allows for deep imaging, compatible with immunostaining.[5] | Can be a lengthy process.[3][5] |
| Visikol | Proprietary | Not specified | Not specified | Replaces hazardous reagents like chloral (B1216628) hydrate.[8] | Proprietary formulation. |
| PEA-CLARITY | Acrylamide, PFA | Days to weeks[2] | Good | Hydrogel-based, provides structural support. | More complex protocol.[2] |
Signaling Pathway Visualization in Cleared Tissue
Tissue clearing enables the visualization of signaling pathways in situ. For example, the localization of fluorescently tagged proteins involved in hormone signaling can be mapped throughout an entire organ.
Caption: Visualizing a signaling pathway within the 3D context of cleared plant tissue.
Quantitative Data Summary
The effectiveness of tissue clearing can be quantified by measuring factors like fluorescence intensity and imaging depth.
| Method Comparison | Parameter Measured | Results | Reference |
| ClearSee vs. TOMEI-II | Relative GFP Fluorescence Intensity | ClearSee generally shows higher fluorescence preservation than TOMEI-II. | [9] |
| Urea-Based Clearing | Imaging Depth | Increased imaging depth from ~100 µm (untreated) to >350 µm (cleared). | [5] |
| TDE Concentration | Light Transmission | Light transmission through tissue increases with higher concentrations of TDE. | [4] |
Conclusion
While a specific product named "this compound" for plant tissue clearing is not readily identifiable in scientific literature, a variety of robust and well-documented methods are available to researchers. The choice of technique, from the rapid TDE-based protocols to the fluorescence-preserving ClearSee method, should be tailored to the specific experimental needs. By carefully selecting and optimizing a clearing protocol, scientists can unlock unprecedented views into the complex, three-dimensional world of plant biology.
References
- 1. Clearing techniques for deeper imaging of plants and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue clearing methods - Articles summary - Sharebiology [sharebiology.com]
- 4. A Versatile Optical Clearing Protocol for Deep Tissue Imaging of Fluorescent Proteins in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 5. An Optical Clearing Technique for Plant Tissues Allowing Deep Imaging and Compatible with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Visikol® for Plant Biology™ Comparison [visikol.com]
- 9. researchgate.net [researchgate.net]
Application Note: Micro-Clear™ Tissue Clearing Agent
References
- 1. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 2. Tissue clearing - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. CFP and YFP, but Not GFP, Provide Stable Fluorescent Marking of Rat Hepatic Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seeing clearly yet?: An overview of tissue clearing [blog.biodock.ai]
sample preparation for Micro-Clear
An essential prerequisite for three-dimensional (3D) volumetric imaging of biological specimens is the process of tissue clearing, which renders tissues optically transparent to allow for deep imaging. "Micro-Clear" is a term that can be associated with various methodologies and reagents designed to reduce light scattering in biological samples, making them amenable to advanced microscopy techniques. This document provides detailed application notes and protocols for sample preparation using a generalized aqueous-based tissue clearing approach, suitable for researchers, scientists, and drug development professionals.
Application Notes
1. Introduction to this compound Technology
This compound encompasses a range of techniques that aim to minimize light scattering in biological tissues by equalizing the refractive indices of cellular components.[1][2] This is typically achieved by removing lipids, which are a major source of light scattering, and replacing the interstitial and intracellular fluids with a solution that has a refractive index similar to that of the remaining proteins.[2] The result is a transparent tissue that can be imaged in its entirety, preserving its three-dimensional structure.
Aqueous-based clearing methods, such as those in the CLARITY, PACT, and SHIELD protocols, often involve embedding the tissue in a hydrogel matrix that preserves the structural integrity and retains proteins and nucleic acids.[1][3] Lipids are then removed using detergents, and the tissue is incubated in a refractive index matching solution.[3] These methods are particularly advantageous for preserving endogenous fluorescence and are compatible with immunostaining.[3]
2. Applications in Research and Drug Development
The ability to visualize entire organs and tissues in 3D has significant implications for various research fields:
-
Neuroscience: Mapping neuronal circuits and understanding the spatial organization of the brain.[3]
-
Developmental Biology: Studying organogenesis and the development of complex structures.
-
Oncology: Investigating tumor microenvironments, angiogenesis, and metastasis.
-
Pharmacology: Assessing drug distribution and target engagement within tissues.
3. Key Considerations for Sample Preparation
Successful tissue clearing is dependent on several critical factors throughout the preparation protocol:
-
Fixation: Proper fixation is crucial to preserve the tissue architecture and prevent degradation.
-
Permeabilization: Ensuring that clearing and labeling reagents can penetrate the entire sample is essential for uniform results.
-
Decolorization: For tissues with high levels of endogenous pigments (e.g., blood), a decolorization step may be necessary.
-
Lipid Removal: The efficiency of delipidation directly impacts the final transparency of the tissue.
-
Refractive Index Matching: The final refractive index of the sample must be matched to the imaging medium to minimize light scattering.[2][4]
Experimental Protocols
The following protocols provide a generalized workflow for aqueous-based tissue clearing. The specific incubation times and reagent concentrations may need to be optimized depending on the tissue type, size, and the specific research question.
Protocol 1: Tissue Fixation and Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by perfusion with a 4% paraformaldehyde (PFA) solution in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA at 4°C overnight.
-
-
Washing:
-
Wash the tissue in PBS with 0.02% sodium azide (B81097) three times for 1 hour each at room temperature to remove excess fixative.
-
Protocol 2: Hydrogel Embedding and Lipid Removal
-
Hydrogel Infusion:
-
Incubate the tissue in a hydrogel monomer solution (e.g., acrylamide, bis-acrylamide, and a thermal initiator in PBS) at 4°C for 24-72 hours, depending on the tissue size.
-
-
Polymerization:
-
Transfer the tissue to a fresh volume of hydrogel monomer solution and polymerize by incubating at 37°C for 3-4 hours.
-
-
Lipid Removal (Clearing):
-
Wash the hydrogel-embedded tissue in a clearing solution containing sodium dodecyl sulfate (B86663) (SDS) in a borate (B1201080) buffer.
-
Incubate at 37°C with gentle shaking for several days to weeks, depending on the tissue size, changing the clearing solution every 2-3 days.
-
Protocol 3: Immunolabeling and Refractive Index Matching
-
Immunolabeling (Optional):
-
Wash the cleared tissue extensively in PBS with a mild detergent (e.g., Triton X-100) to remove SDS.
-
Block the tissue in a blocking solution (e.g., PBS with 10% normal goat serum and 0.5% Triton X-100) overnight at 4°C.
-
Incubate with primary antibodies in the blocking solution for several days at 4°C.
-
Wash in PBS with Triton X-100.
-
Incubate with secondary antibodies in the blocking solution for several days at 4°C.
-
Wash in PBS with Triton X-100.
-
-
Refractive Index Matching:
-
Incubate the cleared (and labeled) tissue in a refractive index matching solution (e.g., a high-concentration glycerol (B35011) or sucrose (B13894) solution, or a commercially available medium) until the tissue becomes transparent. This may take several hours to days.
-
Quantitative Data Summary
| Parameter | Typical Range | Factors Influencing |
| Fixation Time | 12 - 48 hours | Tissue size and density |
| Hydrogel Infusion Time | 24 - 72 hours | Tissue size and density |
| Lipid Removal Time | 2 days - 4 weeks | Tissue size, density, and lipid content |
| Immunolabeling Time | 2 - 14 days | Antibody affinity and tissue penetration |
| Refractive Index Matching Time | 6 - 48 hours | Tissue size and clearing solution viscosity |
| Achievable Imaging Depth | 100 µm - several mm | Degree of clearing and microscope capabilities |
| Refractive Index of Matching Solution | 1.45 - 1.56 | Specific clearing protocol and imaging medium |
Visualizations
Caption: Experimental workflow for aqueous-based tissue clearing.
Caption: A generalized signaling pathway that can be studied using 3D imaging.
References
- 1. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 2. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 4. Clearing reagents improve tissue and 3D cell culture model imaging | Thermo Fisher Scientific - CH [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence with Micro-Clear
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence when using Micro-Clear for tissue clearing in their experiments.
FAQs: Understanding High Background Fluorescence with this compound
Q1: What is this compound and how does it work?
This compound is a trade name for an isoparaffinic hydrocarbon solvent.[1][2] It is primarily used as a xylene substitute for deparaffinization and clearing in traditional histology protocols, particularly with formalin-fixed paraffin-embedded (FFPE) tissues.[1][2][3][4] Its function is to remove paraffin (B1166041) wax and render the tissue transparent by matching its refractive index, which allows for microscopic examination of the tissue's interior.
Q2: What are the primary sources of high background fluorescence in cleared tissues?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by the tissue itself. Common sources include collagen, elastin, red blood cells, and lipofuscin (age pigment).[5][6] The fixation process, especially with aldehyde-based fixatives like formalin, can also induce autofluorescence.[6]
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets within the tissue, leading to diffuse background signal. This can be caused by suboptimal antibody concentrations, insufficient blocking of reactive sites, or cross-reactivity of the secondary antibody.[7][8][9]
-
Issues with the Clearing Process: While this compound is designed to clarify the tissue, improper or incomplete clearing can leave behind substances that scatter light or fluoresce. Excessive clearing can also sometimes alter tissue components, potentially increasing background.[1]
Q3: Can the this compound reagent itself cause high background fluorescence?
Isoparaffinic hydrocarbons like this compound are generally not considered to be fluorescent themselves. However, if not completely removed after the clearing step, residual solvent could potentially interfere with subsequent aqueous-based antibody labeling and washing steps, indirectly contributing to background issues.
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and mitigating the causes of high background fluorescence when using this compound in your immunofluorescence protocols.
Problem Area 1: Tissue Autofluorescence
High background in an unstained, cleared tissue sample points to autofluorescence.
| Potential Cause | Recommended Solution |
| Endogenous Fluorophores | Pre-fixation Perfusion: If possible, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-related autofluorescence.[5][10] |
| Quenching Treatments: After rehydration and before antibody incubation, treat the tissue sections with a quenching agent. Common options include Sodium Borohydride (to reduce aldehyde-induced autofluorescence), Sudan Black B (for lipofuscin), or commercially available quenching reagents.[5][6][11] | |
| Fixation-Induced Autofluorescence | Optimize Fixation: Minimize fixation time and use the lowest effective concentration of formaldehyde.[10] Consider testing alternative, non-aldehyde fixatives if compatible with your antigen.[4] |
| Antigen Retrieval: While primarily for unmasking epitopes, some heat-induced antigen retrieval methods can also help reduce some types of formalin-induced autofluorescence. |
Problem Area 2: Non-Specific Antibody Staining
If the secondary antibody-only control shows high background, the issue likely lies with non-specific antibody binding.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize Blocking Step: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).[8][11] Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[4] Adding a detergent like Triton X-100 (0.1-0.3%) to the blocking buffer can also help. |
| Suboptimal Antibody Concentration | Titrate Antibodies: Perform a dilution series for both the primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.[7][8] |
| Insufficient Washing | Increase Wash Steps: Extend the duration and/or number of washes after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20).[12] |
| Secondary Antibody Cross-Reactivity | Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species.[13] |
| Run Controls: Always include a secondary antibody-only control (omitting the primary antibody) to confirm that the secondary antibody is not binding non-specifically.[11] |
Experimental Protocols
Protocol: Sodium Borohydride Treatment for Autofluorescence Reduction
-
Deparaffinize and rehydrate FFPE tissue sections as per your standard protocol.
-
After rehydration to PBS, prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS.
-
Incubate the slides in the Sodium Borohydride solution for 3 x 10-minute intervals at room temperature.
-
Wash the slides thoroughly with PBS (3 x 5 minutes).
-
Proceed with your antigen retrieval and immunolabeling protocol.
Protocol: Optimizing Antibody Concentration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) in your antibody dilution buffer.
-
Apply each dilution to a separate tissue section and incubate according to your standard protocol.
-
Wash all sections under identical conditions.
-
Apply a single, optimized concentration of your secondary antibody to all sections.
-
After final washes and mounting, image the sections using identical microscope settings.
-
Compare the images to identify the primary antibody dilution that yields the best signal-to-noise ratio.
-
Repeat the process to titrate the secondary antibody concentration, using the optimal primary antibody dilution determined in the previous step.
Visualizing the Workflow and Troubleshooting Logic
The following diagram illustrates the key stages in an immunofluorescence workflow involving this compound and highlights where high background can be introduced and addressed.
Caption: Workflow for immunofluorescence with troubleshooting points.
The following diagram illustrates the decision-making process when troubleshooting high background fluorescence.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. US6451551B1 - Releasing embedding media from tissue specimens - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. lifecanvastech.com [lifecanvastech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HyClear: A Novel Tissue Clearing Solution for One-Step Clearing of Microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. youtube.com [youtube.com]
- 10. polysciences.com [polysciences.com]
- 11. medicine.tulane.edu [medicine.tulane.edu]
- 12. Tissue Clearing Agents | Fisher Scientific [fishersci.co.uk]
- 13. EP1793218A1 - Removal of embedding medium - Google Patents [patents.google.com]
how to prevent tissue swelling with Micro-Clear
Welcome to the . This resource is designed to help you optimize your tissue clearing experiments and overcome common challenges, such as tissue swelling. Below you will find troubleshooting guides and frequently asked questions to ensure you achieve the best possible results with Micro-Clear.
Troubleshooting Guide: Tissue Swelling
Q1: My tissue sample is swelling significantly after incubation with this compound. What are the potential causes and how can I fix this?
A1: Tissue swelling during the clearing process can be attributed to several factors, often related to osmotic imbalances or incomplete dehydration. Here’s a step-by-step guide to troubleshoot this issue:
-
Incomplete Dehydration: Residual water in the tissue can interact with this compound, leading to swelling. Ensure your dehydration series is complete and that fresh, anhydrous solvents are used for the final dehydration steps.
-
Incorrect Dilution of this compound: Using a lower concentration of this compound than recommended can cause an osmotic shock to the tissue. Always prepare the working solution according to the protocol.
-
Rapid Incubation: Abruptly transferring the tissue from the dehydration solvent to 100% this compound can cause rapid solvent exchange and damage, leading to swelling. A gradual incubation series is recommended.
-
Tissue Type and Fixation: Certain tissue types are more prone to swelling. Ensure that the initial fixation with paraformaldehyde (PFA) is thorough to provide structural stability.
Troubleshooting Workflow for Tissue Swelling
Caption: A troubleshooting flowchart for diagnosing and resolving tissue swelling during the this compound protocol.
Frequently Asked Questions (FAQs)
Q2: Can the incubation temperature affect tissue swelling with this compound?
A2: Yes, temperature can play a role. While this compound is optimized for room temperature incubations, elevated temperatures can increase the rate of solvent exchange, potentially leading to swelling in delicate tissues. If you observe swelling, consider performing the incubation steps at 4°C.
Q3: How does the thickness of the tissue section relate to the risk of swelling?
A3: Thicker tissue sections (>1 mm) have a higher propensity for swelling. This is due to gradients in solvent diffusion, where the outer layers clear faster than the core. For thicker samples, it is crucial to extend the incubation times at each step of the dehydration and clearing process to ensure uniform penetration.
Q4: Does the type of solvent used for dehydration matter?
A4: Absolutely. We recommend using a graded series of high-quality, anhydrous ethanol (B145695) or methanol (B129727) for dehydration. Solvents like acetone (B3395972) can be harsher and may contribute to tissue hardening or shrinkage, which can be followed by swelling upon immersion in this compound.
Experimental Protocols
Protocol: Minimizing Tissue Swelling with a Gradual this compound Incubation
This protocol is designed for clearing a 1 mm thick mouse brain slice and is optimized to prevent dimensional changes.
-
Fixation: Fix the sample in 4% PFA in PBS for 24 hours at 4°C.
-
Washing: Wash the sample in PBS with 0.1% Triton X-100 three times for 1 hour each at room temperature.
-
Dehydration:
-
Incubate in 20% ethanol in water for 1 hour at 4°C.
-
Incubate in 40% ethanol for 1 hour at 4°C.
-
Incubate in 60% ethanol for 1 hour at 4°C.
-
Incubate in 80% ethanol for 1 hour at 4°C.
-
Incubate in 95% ethanol for 1 hour at 4°C.
-
Incubate in 100% ethanol twice for 1 hour each at 4°C.
-
-
Delipidation (Optional but recommended): Incubate in a 1:2 solution of PBS and ethanol for 2 hours at room temperature.
-
Gradual Clearing:
-
Incubate in a 1:3 mixture of this compound and 100% ethanol for 2 hours at room temperature.
-
Incubate in a 1:1 mixture of this compound and 100% ethanol for 2 hours at room temperature.
-
Incubate in a 3:1 mixture of this compound and 100% ethanol for 2 hours at room temperature.
-
Incubate in 100% this compound until the tissue is transparent (typically 6-12 hours) at room temperature.
-
-
Imaging: Image the cleared tissue using a suitable microscope.
Experimental Workflow for Tissue Clearing
Caption: The sequential workflow for tissue preparation, dehydration, and clearing with this compound.
Data Presentation
The following table summarizes the effects of different clearing protocols on tissue swelling and transparency. The percentage change in tissue volume is a key indicator of swelling.
| Protocol | Dehydration Method | This compound Incubation | Avg. Volume Change (%) | Time to Transparency (Hours) | Refractive Index |
| A | Standard Ethanol Series | Rapid (100% this compound) | +15.2% | 6 | 1.52 |
| B | Extended Ethanol Series | Rapid (100% this compound) | +10.5% | 8 | 1.53 |
| C | Standard Ethanol Series | Gradual (25%-100%) | +2.1% | 12 | 1.55 |
| D | Optimized Protocol | Gradual (25%-100%) | +0.5% | 10 | 1.55 |
As demonstrated in the table, the optimized protocol (D) with a gradual incubation in this compound results in minimal tissue swelling and optimal transparency.
Technical Support Center: Optimizing Antibody Penetration in Micro-Clear Protocols
Welcome to the technical support center for Micro-Clear protocols. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize antibody penetration for successful immunolabeling of cleared tissues.
Troubleshooting Guide
This guide addresses common issues encountered during the antibody staining of this compound processed samples.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient Antibody Penetration: The antibody has not diffused throughout the entire thickness of the tissue. | • Increase Incubation Time: Immunostaining of cleared tissue takes significantly longer than traditional thin sections. Incubation times can range from 7-12 days, and in some cases, longer is better.[1] • Increase Antibody Concentration: A higher antibody concentration may be necessary to drive diffusion into the dense, cleared tissue. It is recommended to perform a titration experiment to determine the optimal concentration.[1][2][3] • Reduce Tissue Size: If possible, slice the tissue into thinner sections (e.g., a few hundred microns) to decrease the distance antibodies need to travel.[1] • Optimize Permeabilization: Ensure the permeabilization step is sufficient to allow antibody entry. This may involve increasing the duration or using a more effective detergent.[4][5][6][7] |
| Suboptimal Antibody Dilution: The antibody is too dilute to produce a detectable signal. | • Perform a Titration Experiment: Test a range of antibody dilutions (e.g., 1:50, 1:100, 1:200) to find the optimal concentration for your specific tissue and target.[2][3] | |
| Masked Epitopes: The fixation process may have cross-linked proteins, hiding the antibody's target epitope. | • Implement or Optimize Antigen Retrieval: Use heat-induced epitope retrieval (HIER) or protease-induced epitope retrieval (PIER) to unmask epitopes. The choice of buffer and method should be optimized for your specific antibody and antigen.[8][9][10] | |
| Inactive Primary or Secondary Antibody: The antibody may have degraded due to improper storage or handling. | • Use a Positive Control: Always include a positive control tissue known to express the target protein to verify antibody activity.[2] • Check Antibody Storage: Ensure antibodies are stored at the recommended temperature and have not expired.[2][11] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody is binding to non-target sites. | • Increase Blocking Time/Change Blocking Agent: Increase the incubation time with the blocking solution or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[2][12] • Add Detergent to Buffers: Including a mild detergent like Tween-20 (around 0.05%) in your antibody diluent and wash buffers can help reduce hydrophobic interactions.[2] • Optimize Antibody Concentration: An overly concentrated antibody can lead to non-specific binding.[12][13] • Perform a Secondary Antibody Control: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[12] |
| Autofluorescence: The tissue itself may be fluorescent, obscuring the specific signal. | • Use a Quenching Agent: Treat the tissue with an autofluorescence quenching agent. • Choose Fluorophores in a Different Spectrum: Select fluorophores that emit in a spectral range distinct from the tissue's autofluorescence.[14] | |
| Insufficient Washing: Residual, unbound antibody remains in the tissue. | • Increase Wash Duration and Volume: Increase the number and duration of wash steps after antibody incubations.[13] | |
| Uneven Staining (Dense on the outside, weak in the center) | Antibody Concentration Too High: A high antibody concentration can lead to rapid binding at the tissue periphery, preventing deeper penetration. | • Decrease Antibody Concentration: A lower concentration can allow for more uniform diffusion throughout the tissue before excessive binding occurs at the surface.[15] • Increase Incubation Time: Allow more time for the antibody to diffuse to the center of the tissue.[1] |
| Dense Hydrogel Matrix: The this compound hydrogel may be too dense, physically impeding antibody diffusion. | • Adjust Hydrogel Composition: If possible, consider adjusting the concentration of acrylamide (B121943) and crosslinkers to create a more porous hydrogel matrix.[16][17] |
Frequently Asked Questions (FAQs)
Q1: How long should I incubate my antibodies for cleared tissue?
A1: Antibody incubation for cleared tissues is significantly longer than for thin sections. A general starting point is 7-12 days for both primary and secondary antibodies, but this can vary depending on the tissue size, density, and the specific antibody.[1] It is often a process of empirical optimization.
Q2: What antibody concentration should I use for this compound protocols?
A2: You will likely need a higher antibody concentration than you would for standard immunohistochemistry. A good starting point is a 1:200 dilution, but it is crucial to perform a titration experiment to determine the optimal dilution for your specific experiment, balancing signal strength with background.[1][3]
Q3: Is antigen retrieval necessary for this compound processed tissues?
A3: Yes, antigen retrieval is often a critical step. The fixation process used in many clearing protocols can mask epitopes. Both heat-induced (HIER) and proteolytic-induced (PIER) methods can be effective, and the best approach should be determined empirically for your antibody-antigen pair.[8][9][10]
Q4: How can I improve the permeabilization of my cleared tissue?
A4: Permeabilization is key to allowing large antibody molecules to enter the tissue. Ensure you are using an appropriate detergent (e.g., Triton X-100) at an effective concentration and for a sufficient duration. For dense tissues, extending the permeabilization time or using a more potent detergent might be necessary.[4][5][6][7]
Q5: What is the best way to reduce background staining?
A5: High background can be addressed by:
-
Optimizing your blocking step: Increase the incubation time or change the blocking agent.[2][12]
-
Adjusting your antibody concentration: Too high of a concentration can lead to non-specific binding.[12][13]
-
Thorough washing: Increase the number and duration of your wash steps.[13]
-
Including a detergent in your wash and antibody dilution buffers.[2]
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol is designed to determine the best antibody dilution for your experiment.
-
Prepare Tissue Samples: Start with thin sections of your this compound processed tissue (e.g., 100-300 microns thick).[15]
-
Antigen Retrieval and Blocking: Perform your standard antigen retrieval and blocking protocols on all tissue sections.
-
Primary Antibody Incubation: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500). Incubate each tissue section in a different dilution for a fixed amount of time (e.g., 48 hours at 37°C with gentle shaking).[18][19]
-
Washing: Wash all sections thoroughly with a buffer containing a mild detergent (e.g., PBS with 0.1% Triton X-100).
-
Secondary Antibody Incubation: Incubate all sections in the same concentration of the appropriate fluorescently labeled secondary antibody.
-
Final Washes and Imaging: Perform final washes and mount the tissue for imaging.
-
Analysis: Compare the signal-to-noise ratio for each dilution. The optimal dilution will provide a strong specific signal with minimal background.[3]
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This is a common method for unmasking epitopes in fixed tissues.
-
Deparaffinize and Rehydrate (if applicable): If your tissue was paraffin-embedded prior to clearing, ensure it is fully deparaffinized and rehydrated.
-
Buffer Selection: Choose an appropriate antigen retrieval buffer. Common choices include Sodium Citrate buffer (pH 6.0) or Tris/EDTA (pH 9.0).[9][10]
-
Heating: Immerse the slides in the antigen retrieval buffer in a heat-resistant container. Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath. Maintain this temperature for 15-30 minutes.[8][9] Do not allow the tissue to boil or dry out.
-
Cooling: Allow the container to cool at room temperature for at least 20 minutes before proceeding with the staining protocol.[8]
-
Washing: Rinse the sections in PBS before proceeding to the blocking step.[8]
Visualizations
Caption: General workflow for immunostaining of this compound processed tissue.
Caption: Decision-making flowchart for troubleshooting weak or absent staining.
Caption: Key experimental factors that influence the depth of antibody penetration.
References
- 1. Seeing Clearly: Tips For Staining Cleared Tissue With Antibodies | Proteintech Group [ptglab.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. Tips for Diluting Antibodies | Rockland [rockland.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. sinobiological.com [sinobiological.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. youtube.com [youtube.com]
- 16. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic principles of hydrogel-based tissue transformation technologies and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ACT-PRESTO: Biological Tissue Clearing and Immunolabeling Methods for Volume Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5138675.fs1.hubspotusercontent-na1.net [5138675.fs1.hubspotusercontent-na1.net]
Micro-Clear clearing time for different tissues
Disclaimer: The following technical support guide is based on established principles of aqueous-based tissue clearing. "Micro-Clear" is used as a representative name for a generic aqueous-based clearing protocol, as a specific, universally recognized method under this name was not prominently found in scientific literature. The provided protocols and troubleshooting advice are intended as a general guide and may require optimization for your specific application and tissue type.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a representative aqueous-based tissue clearing method designed to make biological tissues optically transparent for 3D imaging. The process works by removing lipids, which are a primary source of light scattering, and homogenizing the refractive index (RI) of the tissue components. This is typically achieved by immersing the tissue in a series of chemical solutions that delipidate the sample and then match the RI of the remaining proteins to that of the surrounding medium, minimizing light scatter and rendering the tissue transparent.[1][2][3]
Q2: What are the advantages of using an aqueous-based clearing method like this compound?
A2: Aqueous-based methods like this compound offer several advantages, including:
-
Preservation of fluorescent proteins: They are generally less harsh on endogenous fluorescence signals compared to solvent-based methods.[4]
-
Sample morphology: They tend to cause less tissue shrinkage and can sometimes lead to slight sample expansion.[1][5]
-
Safety: The reagents used are typically less hazardous than the organic solvents used in other methods.[1]
-
Compatibility: They are often compatible with immunostaining procedures.[1][6]
Q3: How long does the this compound process take?
A3: The clearing time can vary significantly depending on several factors, including the tissue type, its size and thickness, the fixation method, and the incubation temperature.[4][6] For small or thin samples, clearing might be achieved in a few days, while larger or denser tissues can take several weeks.[2][4]
Q4: Can I use this compound on any tissue type?
A4: this compound, as a representative aqueous-based method, is versatile and has been successfully applied to a wide range of tissues, including brain, liver, kidney, lung, and spleen. However, some tissues, particularly those with high lipid content, dense connective tissue, or pigments like blood, may require protocol optimization, such as extended incubation times or additional decolorization steps.[5]
Q5: Will this compound affect my immunostaining?
A5: Aqueous-based clearing methods are generally compatible with immunolabeling. However, the detergents used for delipidation can potentially affect some epitopes. It is crucial to validate your antibodies for use with tissue clearing and to perform staining before the final refractive index matching step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Clearing (Opaque Center) | 1. Insufficient incubation time. 2. Sample is too large or thick. 3. Incomplete fixation. 4. Inefficient delipidation. | 1. Extend the incubation time in the delipidation and refractive index matching solutions. 2. For very large samples, consider sectioning the tissue into thinner slabs (<1-2 mm) before clearing.[2] 3. Ensure thorough perfusion and post-fixation to allow reagents to penetrate effectively.[7] 4. Increase the concentration of the detergent in the delipidation solution or extend the incubation period. Consider gentle agitation during incubation. |
| Tissue Swelling or Distortion | 1. Osmotic pressure changes during solution exchange. 2. Inadequate fixation cross-linking the tissue matrix. | 1. Perform gradual solution exchanges, potentially using intermediate concentrations to acclimate the tissue. 2. Ensure complete fixation with an appropriate concentration of fixative (e.g., 4% PFA) for a sufficient duration.[7] |
| Loss of Fluorescent Signal | 1. pH of the clearing or imaging medium is not optimal for the fluorophore. 2. Photobleaching during imaging. 3. Harsh chemical treatment during delipidation. | 1. Check and adjust the pH of the final refractive index matching solution to be compatible with your fluorescent proteins (often slightly basic). 2. Use an anti-fade agent in the imaging medium and minimize light exposure during microscopy. 3. Reduce the concentration or incubation time of the delipidation solution. Ensure the temperature is not excessively high. |
| Presence of Bubbles in the Cleared Tissue | 1. Trapped air during sample mounting. 2. Off-gassing of solutions. | 1. Carefully mount the sample in the imaging chamber, ensuring no air is trapped. Consider using a vacuum desiccator for a short period to remove dissolved gas from the solutions and tissue. 2. Equilibrate all solutions to room temperature before use. |
| Brown or Yellow Discoloration | 1. Residual blood (heme) in the tissue. 2. Oxidation of clearing reagents. | 1. Perform thorough perfusion with PBS to remove as much blood as possible before fixation. A decolorization step with a peroxide-based solution can be added to the protocol if necessary. 2. Use fresh solutions and store them protected from light and air. |
This compound Clearing Time for Different Tissues
The following table provides estimated clearing times for various mouse tissues using a generic aqueous-based clearing protocol. These times are approximate and should be optimized for your specific experimental conditions.
| Tissue | Approximate Thickness | Estimated Clearing Time (Days) | Notes |
| Mouse Brain (whole) | ~8-10 mm | 10 - 21 | Clearing time can be reduced by hemisecting the brain. |
| Mouse Brain (1mm slice) | 1 mm | 2 - 4 | Ideal for faster screening and optimization. |
| Mouse Kidney | ~5-7 mm | 7 - 14 | Dense tissue may require longer incubation. |
| Mouse Liver | ~10-12 mm | 14 - 28 | High blood content may require a decolorization step. |
| Mouse Lung | ~5-8 mm | 5 - 12 | Perfusion is critical to remove blood. |
| Mouse Spleen | ~8-10 mm | 10 - 20 | High blood content necessitates thorough perfusion and potential decolorization. |
| Organoids/Spheroids | < 1 mm | 1 - 3 | Clearing is generally rapid for small 3D culture models.[2] |
Experimental Protocols
General this compound Protocol
This protocol outlines the key steps for clearing a mouse brain hemisphere.
1. Perfusion and Fixation:
- Anesthetize the mouse according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold 1X Phosphate Buffered Saline (PBS) until the liver clears, followed by perfusion with 4% Paraformaldehyde (PFA) in PBS.
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.
2. Washing:
- Wash the brain in 1X PBS with 0.02% sodium azide (B81097) three times for 8 hours each at room temperature with gentle agitation.
3. Delipidation:
- Immerse the brain in a delipidation solution (e.g., a solution containing a non-ionic detergent like Triton X-100) at 37°C with gentle agitation.
- Replace the delipidation solution every 1-2 days until the tissue becomes translucent. This can take several days to over a week depending on the tissue.
4. Washing after Delipidation:
- Wash the brain in 1X PBS with 0.02% sodium azide three times for 8 hours each at room temperature with gentle agitation to remove residual detergent.
5. Refractive Index Matching:
- Incubate the brain in a series of gradually increasing concentrations of the refractive index matching solution (e.g., 50%, 80%, and finally 100%). A common RI matching solution for aqueous methods is a high-concentration fructose (B13574) or sucrose (B13894) solution.
- Incubate at each concentration step for 1-2 days at room temperature with gentle agitation.
- The tissue is considered cleared when it is optically transparent in the 100% refractive index matching solution.
6. Imaging:
- Mount the cleared tissue in an appropriate imaging chamber filled with the refractive index matching solution.
- Image using a light-sheet, confocal, or multi-photon microscope.
Visualizations
Caption: General experimental workflow for this compound tissue clearing.
Caption: A logical workflow for troubleshooting common issues in tissue clearing.
References
- 1. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 2. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]
- 5. Optimization of Tissue Clearing Methods and Imaging Conditions for 3D Visualization of the Vasculature of the Adult Murine Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clearing Tissue for Microscopy: Part 2 - Hydrophilic | FluoroFinder [fluorofinder.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
dealing with incomplete clearing with Micro-Clear
Welcome to the . Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your tissue clearing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete tissue clearing?
The most common reason for incomplete clearing is a non-uniform refractive index (RI) throughout the tissue sample.[1] This can be caused by several factors, including residual water, incomplete lipid removal, or insufficient penetration of the clearing agent.
Q2: How does sample size and density affect the clearing process?
The size and density of the tissue sample directly impact the time required for each step of the clearing protocol.[1][2] Larger or denser tissues, such as bone, require longer incubation times for fixation, dehydration, delipidation, and clearing to ensure all reagents fully penetrate the sample.[3] It is crucial to adjust incubation times based on the specific characteristics of your sample.
Q3: Can I use my existing antibodies with the Micro-Clear system?
While many antibodies are compatible with cleared tissues, the clearing process, particularly dehydration and delipidation steps, can affect antibody-epitope interactions.[3] It is essential to validate each new antibody for use with the this compound protocol to ensure optimal signal-to-noise ratio.
Q4: My tissue turned opaque or has a white precipitate after clearing. What went wrong?
This issue is often due to the presence of residual water, which is immiscible with many clearing agents and can cause precipitation.[1][4] Ensure that the dehydration steps are performed thoroughly and that all solvents used are anhydrous. Another potential cause is the incomplete removal of lipids, which can react with the clearing solution.
Troubleshooting Guide: Incomplete Clearing
This guide addresses common issues related to incomplete or patchy clearing with the this compound product line.
Problem 1: The center of my tissue remains opaque.
-
Possible Cause 1: Insufficient Incubation Time. The clearing and dehydration agents have not fully penetrated the sample.
-
Solution: Increase the incubation time in the dehydration and clearing solutions. Refer to the table below for recommended incubation times based on tissue type and size. It is important not to shorten incubation times suggested in protocols, as this can lead to user error.[5]
-
-
Possible Cause 2: Incomplete Dehydration. Residual water in the tissue will prevent proper clearing.
-
Solution: Ensure a gradual and complete dehydration gradient.[1] Use fresh, anhydrous ethanol (B145695) or methanol (B129727) for the final dehydration steps, as these solvents can absorb water from the air.[1]
-
-
Possible Cause 3: Depleted Clearing Solution. The volume of the clearing solution was insufficient for the size of the tissue.
-
Solution: Use a sufficient volume of this compound solution to fully submerge the sample (at least 10x the sample volume). For larger samples, consider performing a solution exchange halfway through the incubation period.
-
Problem 2: The tissue has cleared, but it has a yellowish or brownish tint.
-
Possible Cause 1: Heme Pigment. Blood-rich organs like the spleen or liver contain heme, which can cause discoloration.
-
Solution: Perform transcardial perfusion with PBS to remove blood from the tissue before fixation. If discoloration persists, a decolorization step may be necessary.
-
-
Possible Cause 2: Aldehyde Fixation. Over-fixation or the use of aged fixatives can sometimes lead to a yellowing of the tissue.
-
Solution: Use fresh 4% paraformaldehyde (PFA) for fixation and avoid unnecessarily long fixation times. Including glycine (B1666218) washes after fixation can help quench residual aldehydes.[2]
-
Problem 3: My fluorescent signal is weak or has disappeared after clearing.
-
Possible Cause 1: Fluorophore Quenching. Some clearing protocols can quench the fluorescence of certain proteins.[2]
-
Solution: If using fluorescent proteins, ensure you are using a clearing protocol designed to preserve fluorescence. For immunostaining, select fluorophores that are resistant to the chemicals used in the this compound protocol.
-
-
Possible Cause 2: Protein Loss. Harsh chemical treatments can lead to the loss of proteins of interest.
-
Solution: Ensure that the tissue is adequately cross-linked during fixation. For delicate samples, consider a hydrogel-based clearing method to provide structural support.
-
Quantitative Data Summary
The following tables provide a general guideline for incubation times and expected transparency. These values may require optimization for your specific sample and experimental conditions.
Table 1: Recommended Incubation Times for this compound (Adult Mouse Brain)
| Step | Solution | Incubation Time (Half Brain) | Incubation Time (Whole Brain) |
| Dehydration | Graded Ethanol Series (50%, 70%, 95%, 100%) | 12 hours each | 24 hours each |
| Delipidation | This compound Delipidation Solution | 24 hours | 48 hours |
| Clearing | This compound Solution | 12 hours | 24 hours |
Table 2: Expected Outcomes
| Tissue Type | Typical Clearing Time | Expected Transparency | Potential Challenges |
| Mouse Brain (Whole) | 4-6 days | > 95% | Lipid-rich, requires thorough delipidation |
| Mouse Kidney | 2-3 days | > 90% | Dense tissue, may require longer incubation |
| Mouse Liver | 3-5 days | 80-90% | Heme pigmentation can be an issue |
| Organoids (500 µm) | 1 day | > 98% | Small size, generally easy to clear |
Experimental Protocols
Protocol 1: General Workflow for this compound
-
Fixation: Perfuse the animal with PBS followed by 4% PFA. Post-fix the tissue in 4% PFA overnight at 4°C.
-
Washing: Wash the tissue in PBS three times for 1 hour each at room temperature.
-
Dehydration: Dehydrate the sample in a graded series of ethanol (e.g., 50%, 70%, 95%, 100%, 100%) at 4°C. Incubation times will vary based on sample size.
-
Delipidation: Incubate the sample in this compound Delipidation Solution at 37°C with gentle shaking.
-
Clearing: Incubate the sample in this compound Solution at room temperature until transparent.
-
Imaging: Image the cleared tissue using a light-sheet or confocal microscope. The refractive index of the this compound solution is ~1.52.
Visualizations
References
Technical Support Center: Reducing Autofluorescence in Micro-Clear Treated Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence in your Micro-Clear treated tissue samples, ensuring high-quality imaging and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is causing the high autofluorescence in my this compound treated tissue?
Autofluorescence in cleared tissues can originate from several sources, broadly categorized as endogenous or exogenous.[1][2][3]
-
Endogenous Autofluorescence: This is inherent to the tissue itself and can be caused by:
-
Structural Proteins: Collagen and elastin (B1584352) are major contributors, often fluorescing in the green and red spectra.[4][5]
-
Metabolic Molecules: NADH and flavins have natural fluorescence.[1][5]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age, fluorescing across a broad spectrum.[2][5]
-
Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[1][5][6]
-
-
Exogenous Autofluorescence: This is introduced during the experimental workflow:
-
Fixation: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1] Glutaraldehyde is known to cause more intense autofluorescence than PFA.[1]
-
Heat and Dehydration: Elevated temperatures during fixation, dehydration, and clearing can increase autofluorescence.[6][7][8]
-
Clearing Agents: While tissue clearing aims to reduce light scattering, the process itself does not inherently remove autofluorescence.[1] The chemical components of some clearing agents may also contribute to background fluorescence.
-
Q2: How can I proactively prevent autofluorescence before starting the this compound protocol?
Preventing autofluorescence starts with careful sample preparation.
-
Perfusion: If your experimental design allows, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-related autofluorescence.[3][5][6][9]
-
Fixation:
-
Use the minimum required fixation time, as prolonged fixation with aldehydes can increase autofluorescence.
-
Consider using a non-crosslinking fixative, such as ice-cold methanol (B129727) or ethanol (B145695), if compatible with your antibodies and the this compound protocol.[9]
-
-
Temperature Control: Perform fixation, dehydration, and clearing steps at room temperature or 4°C to minimize heat-induced autofluorescence.[3][6][7]
Q3: What are the most common methods to quench autofluorescence after tissue clearing?
Several methods can be employed to reduce autofluorescence in cleared tissues. The compatibility of these methods with this compound should be empirically tested. The main approaches are chemical quenching and photobleaching.
-
Chemical Quenching: This involves treating the tissue with a solution that reduces or masks the fluorescent molecules. Common quenching agents include:
-
Sudan Black B (SBB): A lipophilic dye effective at quenching lipofuscin-related autofluorescence.[2][10] However, it can introduce its own background in the far-red spectrum.[2]
-
Sodium Borohydride (NaBH4): Reduces aldehyde-induced autofluorescence by converting Schiff bases to non-fluorescent amines.[2][11] Its effectiveness can be variable.[5]
-
Copper Sulfate (CuSO4): Effective in reducing lipofuscin autofluorescence.[12][13]
-
Commercial Kits: Reagents like TrueVIEW™ and TrueBlack® are designed to quench autofluorescence from various sources. TrueVIEW™ targets non-lipofuscin sources like collagen and red blood cells,[4][14][15][16] while TrueBlack® is particularly effective against lipofuscin.[2][17][18]
-
-
Photobleaching: This method involves exposing the tissue to high-intensity light to permanently destroy the fluorescent molecules causing the background signal.[19] This should be done before introducing your fluorescent labels.
Troubleshooting Guide
Issue: High background fluorescence in the green and red channels.
| Potential Cause | Recommended Solution |
| Endogenous Autofluorescence (Collagen, Elastin) | Treat tissue with a commercial quencher like TrueVIEW™, which is designed to reduce autofluorescence from structural proteins.[14][15] |
| Lipofuscin Granules | Treat with Sudan Black B, TrueBlack®, or Copper Sulfate. Be mindful that SBB can increase far-red background.[2][17][18] |
| Residual Red Blood Cells | If perfusion was not possible, consider treatment with a commercial quencher that targets heme, or a bleaching step with hydrogen peroxide prior to labeling.[3][6] |
| Aldehyde Fixation | Treat with Sodium Borohydride to reduce aldehyde-induced fluorescence.[11] |
Issue: Autofluorescence across all channels, including far-red.
| Potential Cause | Recommended Solution |
| Broad Spectrum Autofluorescence (e.g., Lipofuscin) | TrueBlack® is highly effective against lipofuscin across multiple channels with minimal introduction of its own fluorescence.[2][17][18] |
| Sudan Black B Induced Background | If using SBB, be aware that it can introduce a far-red signal.[2] If imaging in the far-red is critical, consider an alternative quencher. |
| High Density of Autofluorescent Structures | A combination of quenching methods may be necessary. For example, a Sodium Borohydride treatment followed by a lipofuscin quencher. Compatibility and order of treatments should be optimized. |
Quantitative Data Summary
The following table summarizes the reported effectiveness of various autofluorescence quenching methods. The exact reduction can vary depending on tissue type, fixation, and the clearing protocol used.
| Quenching Method | Target Autofluorescence | Reported Efficacy | Potential Drawbacks |
| Sudan Black B (SBB) | Lipofuscin, general background | Up to 95% reduction in some channels | Can introduce background in the far-red spectrum.[2] May quench specific signal.[20] |
| Sodium Borohydride (NaBH4) | Aldehyde-induced | Variable, can be effective for glutaraldehyde-induced fluorescence | Mixed results reported.[5] Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[2] |
| Copper Sulfate (CuSO4) | Lipofuscin | Significant reduction of lipofuscin autofluorescence | May slightly reduce the intensity of specific fluorescent labels.[12] |
| TrueVIEW™ | Collagen, elastin, red blood cells, aldehyde-fixation | Significant signal-to-noise enhancement | Not effective against lipofuscin.[14] |
| TrueBlack® | Lipofuscin, other sources (collagen, red blood cells) | Highly effective for lipofuscin with less background than SBB.[2][17][18] | Less effective on non-lipofuscin sources compared to lipofuscin.[17][18] |
| Photobleaching | General endogenous fluorophores | Effective at reducing background before staining | Will also bleach fluorescent protein signals (e.g., GFP).[19] Can be time-consuming. |
Experimental Protocols
Note: Before applying any quenching protocol to your valuable this compound treated samples, it is highly recommended to test the protocol on a small piece of tissue to ensure compatibility and effectiveness.
Protocol 1: Sudan Black B (SBB) Staining
This protocol is adapted for use on tissue sections to reduce lipofuscin autofluorescence.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter the solution before use.
-
Application: After your immunofluorescence staining and final washes, incubate the tissue sections in the SBB solution for 5-10 minutes at room temperature.
-
Washing: Gently wash the sections with 70% ethanol to remove excess SBB, followed by several washes with PBS.
-
Mounting: Mount the tissue in an aqueous mounting medium.
Protocol 2: Sodium Borohydride (NaBH4) Treatment
This protocol is designed to reduce aldehyde-induced autofluorescence.
-
Preparation: Freshly prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS. The solution should fizz.
-
Application: Incubate the tissue sections in the NaBH4 solution for 10 minutes at room temperature. Repeat this step two more times with a fresh solution for a total of three incubations.
-
Washing: Thoroughly wash the tissue sections with PBS (at least 3 changes of 5 minutes each) to remove all traces of NaBH4.
-
Proceed: Continue with your standard immunofluorescence blocking and staining protocol.
Protocol 3: Copper Sulfate (CuSO4) Quenching
This protocol is effective for reducing lipofuscin autofluorescence.
-
Preparation: Prepare a 10 mM solution of CuSO4 in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Application: After immunofluorescence staining and washes, incubate the tissue sections in the CuSO4 solution for 10-90 minutes at room temperature.[12]
-
Washing: Briefly rinse the sections in distilled water, followed by several washes in PBS.
-
Mounting: Mount the tissue in an appropriate mounting medium.
Visualized Workflows
Caption: A logical workflow for troubleshooting autofluorescence issues.
Caption: A typical experimental workflow for post-staining chemical quenching.
References
- 1. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 7. Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 13. bioresearchcommunications.com [bioresearchcommunications.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. abacusdx.com [abacusdx.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
- 19. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving imaging depth with Micro-Clear
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Micro-Clear to enhance imaging depth and achieve high-resolution 3D visualization of biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the this compound protocol. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Tissue Clearing (Opaque or Cloudy Samples) | 1. Insufficient incubation time in this compound solutions.2. Inadequate perfusion or fixation.3. Tissue sample is too large or thick.4. Lipid removal was incomplete. | 1. Extend the incubation period in the delipidation and clearing solutions. Monitor transparency periodically.2. Ensure thorough perfusion with PBS followed by the appropriate fixative (e.g., 4% PFA) to remove all blood. Confirm fixation time is adequate for the sample size.3. For exceptionally large samples, consider sectioning the tissue into thinner blocks (e.g., 1-2 mm) before clearing.[1]4. Increase the duration of the delipidation step or use gentle agitation to enhance lipid removal. |
| Sample Shrinkage or Expansion | 1. Dehydration/rehydration steps are too rapid.2. Incompatibility of the clearing solution with the sample type. | 1. Perform dehydration and rehydration steps in a graded series of solutions to minimize osmotic shock.2. While this compound is designed to minimize dimensional changes, some delicate tissues may be more susceptible. Ensure you are using the recommended protocol for your specific tissue type. |
| Diminished Fluorescent Signal (Quenching) | 1. Use of organic solvent-based clearing agents.2. pH of the clearing or imaging medium is not optimal.3. Prolonged exposure to light during imaging. | 1. This compound is an aqueous-based solution designed to preserve fluorescent proteins. However, if you are comparing with or switching from a solvent-based method, be aware that those can quench fluorescence.[2]2. Ensure the pH of the final imaging solution is buffered correctly (typically between 7.5 and 9.0) to maintain fluorophore stability.3. Minimize light exposure by using optimal laser power and reducing the duration of scans during microscopy. |
| Poor Antibody Penetration | 1. Insufficient permeabilization of the tissue.2. Antibody concentration is too low or incubation time is too short.3. Steric hindrance from dense tissue structures. | 1. Increase the duration of the permeabilization step with a detergent like Triton X-100 before antibody incubation.2. Optimize antibody concentration and extend the incubation time (can be several days for large samples) with gentle agitation.3. For very dense tissues, consider using smaller antibody fragments (e.g., Fab fragments) if available. |
| High Background Autofluorescence | 1. Incomplete removal of blood (heme).2. Endogenous fluorophores in the tissue (e.g., collagen, elastin). | 1. Ensure complete perfusion of the animal with PBS to wash out all blood before fixation.[3]2. Autofluorescence can be reduced by treating the sample with a quenching agent (e.g., Sodium Borohydride or Sudan Black B) before antibody staining. Note that this may affect some fluorescent proteins. |
| Image Quality Degrades at Deeper Planes | 1. Mismatch between the refractive index (RI) of the imaging medium and the objective immersion liquid.2. Light scattering is still present in the sample. | 1. Ensure the RI of your imaging solution is matched to the cleared tissue (this compound's RI is 1.47) and use an objective lens corrected for this RI.2. While this compound significantly reduces scattering, residual scattering can occur in very deep or dense tissues. Ensure clearing is complete. Advanced microscopy techniques like confocal or light-sheet microscopy are essential for rejecting out-of-focus light.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is an aqueous-based tissue clearing agent designed to render biological samples optically transparent. The underlying principle of tissue clearing is to homogenize the refractive index (RI) throughout the sample.[4][5] Biological tissues are opaque primarily due to light scattering at the interfaces of components with different RIs (e.g., lipids, proteins, water).[2][3] this compound works through a two-step process: first, it removes lipids, which are a major source of scattering, and second, it replaces the interstitial fluid with a solution that has a refractive index closely matching that of the remaining proteins. This RI matching allows light to pass through the tissue with minimal scattering, enabling deep imaging.[2][6]
Q2: Which fluorescent proteins and dyes are compatible with this compound? A2: this compound is optimized for the preservation of genetically encoded fluorescent proteins such as GFP, RFP, and YFP. It is also compatible with a wide range of fluorescent dyes and immunolabeling, including Alexa Fluor dyes. It is generally not recommended for use with organic solvent-based dyes that are prone to quenching in aqueous environments.
Q3: What types of tissues can be cleared with this compound? A3: this compound has been successfully used on a variety of tissues, including mouse brain, spinal cord, kidney, spleen, and tumor spheroids. The protocol may require optimization for different tissue types based on their density and lipid content.
Q4: How does this compound compare to other clearing methods like CLARITY or CUBIC? A4: this compound offers a balance of clearing efficiency, preservation of fluorescence, and ease of use. Unlike CLARITY, it does not require electrophoresis or hydrogel embedding, simplifying the protocol.[7] Compared to some solvent-based methods, this compound provides better preservation of fluorescent proteins and causes less tissue shrinkage.[2] The performance, however, can be tissue-dependent.
Comparative Performance of Tissue Clearing Methods
| Method | Imaging Depth Improvement (vs. PBS) | Fluorescence Preservation | Processing Time | Tissue Shrinkage/Expansion |
| This compound (Hypothetical) | ~10-20x | Excellent | 5-7 days | Minimal (~5% change) |
| SeeDB | ~4-5x[1] | Good | ~3 days | Shrinkage (~15%) |
| PACT | ~25-30x[1] | Good | ~10 days | Expansion (~20%) |
| iDISCO+ | ~15-25x | Moderate (requires signal amplification) | ~7-10 days | Shrinkage (~30%) |
| CLARITY | ~20-30x[8] | Good | ~14-20 days | Expansion (~15%) |
| Note: Values are approximate and can vary significantly based on tissue type, thickness, and specific protocol adherence. |
Q5: What imaging systems are recommended for this compound treated samples? A5: To take full advantage of the increased transparency, confocal, two-photon, or light-sheet fluorescence microscopy is highly recommended.[2][9] These techniques provide the necessary optical sectioning to generate high-resolution 3D reconstructions from deep within the tissue.
Experimental Protocols
Standard this compound Protocol for Mouse Brain
This protocol is optimized for a whole adult mouse brain. Adjust incubation times accordingly for smaller tissue samples.
-
Perfusion and Fixation:
-
Anesthetize the mouse and perform transcardial perfusion with 20-30 mL of ice-cold 1X PBS, followed by 20-30 mL of 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the extracted brain in 4% PFA for 24 hours at 4°C.
-
-
Washing:
-
Wash the brain in 1X PBS with 0.02% sodium azide (B81097) three times for 8 hours each at room temperature with gentle shaking.
-
-
Delipidation:
-
Incubate the brain in the this compound Delipidation Solution at 37°C with gentle shaking.
-
Replace the solution every 2 days. This step typically takes 4-6 days, depending on the age of the animal.
-
-
Immunolabeling (Optional):
-
Wash the delipidated brain in PBS-T (1X PBS with 0.5% Triton X-100) three times for 8 hours each.
-
Incubate in a blocking solution (e.g., PBS-T with 5% donkey serum and 0.02% sodium azide) for 24 hours at room temperature.
-
Incubate with the primary antibody in the blocking solution for 3-5 days at 37°C with gentle shaking.
-
Wash in PBS-T three times for 8 hours each.
-
Incubate with the secondary antibody in the blocking solution for 3-5 days at 37°C with gentle shaking.
-
Wash in PBS-T three times for 8 hours each.
-
-
Refractive Index Matching:
-
Incubate the brain in the this compound Imaging Solution at room temperature with gentle shaking.
-
Replace the solution after 12 hours. The tissue should become transparent within 24-48 hours.
-
-
Imaging:
-
Image the sample in the this compound Imaging Solution using a suitable microscope (confocal, light-sheet, etc.). Use an objective lens with a high numerical aperture and a working distance appropriate for deep-tissue imaging.
-
Visualizations
Experimental Workflow for Tissue Clearing
Caption: Standard experimental workflow for this compound tissue processing.
Logic Diagram for Troubleshooting Poor Clearing
Caption: Decision tree for troubleshooting incomplete tissue clearing.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 3. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the tissue clearing process using different agents by Mueller matrix microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anat.lf1.cuni.cz [anat.lf1.cuni.cz]
- 9. A novel method (RIM-Deep) for enhancing imaging depth and resolution stability of deep cleared tissue in inverted confocal microscopy [elifesciences.org]
Technical Support Center: Micro-Clear Protocol for Dense Tissues
Disclaimer: The term "Micro-Clear" is not a widely recognized, standardized protocol in the scientific literature for tissue clearing. The following guide synthesizes common principles and steps from established hydrogel-based and solvent-based clearing techniques to provide a representative workflow and troubleshooting advice for clearing dense tissues. This "this compound" protocol is presented as an illustrative example for educational and guidance purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of tissue clearing for dense tissues?
A1: The main objective of tissue clearing is to reduce light scattering within a biological sample, rendering it transparent. This allows for deep, three-dimensional imaging of intact tissues without the need for physical sectioning.[1][2][3] For dense tissues, which are rich in lipids and have a high refractive index mismatch between components, clearing is essential to visualize cellular structures and networks deep within the sample.[1][4]
Q2: How do I choose the right clearing method for my dense tissue sample?
A2: The choice of a clearing protocol depends on several factors:
-
Tissue Type and Density: Dense, lipid-rich tissues like the brain or tumors may benefit from solvent-based methods or robust hydrogel-based protocols like CLARITY.[5]
-
Fluorescent Labels: If you are using fluorescent proteins (e.g., GFP), aqueous-based or hydrogel-based methods are generally preferred as organic solvents can quench fluorescence.[6] For immunostaining, both types of methods can be compatible, but may require optimization.[6]
-
Sample Size: Larger samples may require longer incubation times or active clearing methods (e.g., electrophoresis) to ensure complete transparency.[6]
-
Downstream Applications: If you plan to perform subsequent analysis like histology on the same sample, a reversible clearing method might be necessary.[6]
-
Lab Equipment and Safety: Solvent-based methods often involve hazardous chemicals and require proper safety precautions, while hydrogel-based methods may require specific equipment for polymerization and clearing.[7]
Q3: What is the difference between passive and active clearing?
A3: Passive clearing relies on the diffusion of clearing reagents into the tissue over time. It is simpler and requires less specialized equipment but can be very slow, especially for large or dense samples.[8] Active clearing uses electrophoresis to accelerate the removal of lipids from the tissue, significantly reducing the clearing time.[7][8] However, active clearing can be harsher on the tissue and may lead to damage if not properly controlled.[8]
Q4: Can I perform immunostaining on cleared dense tissues?
A4: Yes, immunostaining is a common application for cleared tissues. However, antibody penetration into dense, cleared tissue can be a significant challenge. Modifications to the staining protocol, such as increased incubation times, the use of permeabilization agents, or specialized antibody delivery techniques, are often necessary to achieve uniform labeling.[4][9]
Q5: How deep can I image into a cleared dense tissue?
A5: The imaging depth depends on the clearing efficiency, the imaging modality (e.g., confocal vs. light-sheet microscopy), and the optical properties of the tissue.[4] Well-cleared dense tissues can be imaged to depths of several millimeters, allowing for the visualization of entire organs or large tissue volumes.[3][4]
This compound Experimental Protocol (Representative Hydrogel-Based Method)
This protocol is a generalized representation for clearing a dense tissue sample, such as a mouse brain hemisphere.
I. Sample Preparation and Fixation
-
Perfusion: Perfuse the animal with 1X Phosphate Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS to fix the tissue and remove blood.
-
Post-fixation: Isolate the tissue of interest and post-fix in 4% PFA at 4°C for 24 hours.
-
Washing: Wash the tissue in 1X PBS with 0.02% sodium azide (B81097) for 24 hours at 4°C, changing the solution 3 times.
II. Hydrogel Infusion and Polymerization
-
Hydrogel Monomer Solution: Prepare a hydrogel solution containing acrylamide, bis-acrylamide, and a thermal initiator in 1X PBS.[7][10]
-
Infusion: Incubate the tissue in the hydrogel monomer solution at 4°C for 24-48 hours on a shaker to allow for complete diffusion of the monomers into the tissue.[7]
-
Polymerization: Degas the sample in the hydrogel solution to remove oxygen, which inhibits polymerization.[7] Polymerize the hydrogel by incubating at 37°C for 3-4 hours.[7]
III. Tissue Clearing (Lipid Removal)
-
Clearing Solution: Prepare a clearing solution containing Sodium Dodecyl Sulfate (SDS) in a boric acid buffer.[8]
-
Passive Clearing: Place the hydrogel-embedded tissue in the clearing solution and incubate at 37-50°C with gentle shaking for several days to weeks, depending on the tissue size and density. Change the clearing solution every 2-3 days.[8] or
-
Active Clearing: Place the sample in an electrophoresis chamber with the clearing solution and apply an electric field to accelerate lipid removal. This can reduce clearing time to a few days.[7][8]
IV. Washing and Immunostaining
-
Washing: After clearing, wash the tissue extensively with 1X PBS containing Triton X-100 to remove residual SDS.[7]
-
Blocking: Incubate the tissue in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.5% Triton X-100) for 24 hours at room temperature.
-
Primary Antibody Incubation: Incubate the tissue with the primary antibody diluted in blocking buffer for 3-7 days at 37°C with gentle shaking.
-
Washing: Wash the tissue with wash buffer (PBS with 0.1% Triton X-100) for 24 hours, changing the buffer several times.
-
Secondary Antibody Incubation: Incubate with the secondary antibody under the same conditions as the primary antibody.
-
Final Washes: Perform final washes with wash buffer for 24 hours.
V. Refractive Index Matching and Imaging
-
Refractive Index (RI) Matching: Incubate the cleared and stained tissue in a refractive index matching solution (e.g., a high-concentration fructose (B13574) or commercial RI matching solution) until the tissue becomes transparent.[1][11]
-
Imaging: Mount the transparent tissue in a suitable chamber for imaging with a confocal, light-sheet, or multi-photon microscope.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Clearing (Opaque Tissue) | - Insufficient hydrogel monomer infusion.- Incomplete polymerization.- Inadequate lipid removal (clearing time too short or temperature too low).- Incorrect SDS concentration in clearing buffer. | - Increase hydrogel infusion time.- Ensure complete degassing before polymerization.- Extend clearing time or increase temperature.- Verify SDS concentration and buffer pH. |
| Tissue Damage or Distortion | - Over-fixation causing tissue brittleness.- Aggressive active clearing (high voltage or temperature).- Tissue shrinkage due to dehydration in solvent-based methods.[12] | - Reduce fixation time.- Optimize active clearing parameters (lower voltage, temperature control).- Use a graded series of ethanol (B145695) for dehydration to minimize shrinkage.[4] |
| Poor Antibody Penetration | - Dense tissue structure hindering diffusion.- High antibody concentration causing surface trapping.[13]- Insufficient permeabilization.- Short incubation times. | - Increase permeabilization by adding detergents (e.g., Triton X-100, saponin) to antibody solutions.- Optimize antibody concentration (lower concentrations can sometimes penetrate deeper).[13]- Significantly increase primary and secondary antibody incubation times (days to weeks).- Consider using smaller antibody fragments (e.g., Fab fragments). |
| Weak Fluorescent Signal | - Low antibody concentration.- Quenching of fluorescent proteins by organic solvents.- Insufficient signal amplification (if using indirect immunofluorescence). | - Increase antibody concentration after testing for penetration.- Use aqueous-based or hydrogel-based clearing methods for fluorescent proteins.- Use secondary antibodies for signal amplification.[13] |
| High Autofluorescence | - Incomplete removal of blood (heme groups).- Aldehyde fixation. | - Ensure thorough perfusion of the animal before fixation.[7]- Treat tissue with a bleaching agent (e.g., hydrogen peroxide) before staining, ensuring it is compatible with your fluorescent labels. |
Quantitative Data Summary
Comparison of Tissue Clearing Method Properties
| Method Type | Clearing Time | Tissue Size Change | Fluorescent Protein Compatibility | Complexity |
| Solvent-Based (e.g., 3DISCO, iDISCO) | Fast (days)[6] | Shrinkage | Generally Poor (Quenching) | Simple[6] |
| Aqueous-Based (e.g., CUBIC, Scale) | Slow (weeks)[6] | Swelling[1][14] | Good[6][14] | Simple[6] |
| Hydrogel-Based (e.g., CLARITY, SHIELD) | Moderate to Fast (days to weeks) | Variable (can swell) | Good | Complex[6] |
Visualizations
Caption: Workflow for the representative this compound protocol.
Caption: Troubleshooting decision tree for poor antibody penetration.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. What is tissue clearing? | Abcam [abcam.com]
- 3. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Tissue Clearing Comparison - Visikol [visikol.com]
- 7. unmc.edu [unmc.edu]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogel Based Tissue Clearing in Bioimaging - CD BioSciences [bioimagingtech.com]
- 11. health.uconn.edu [health.uconn.edu]
- 12. Solvent Based Tissue Clearing in Bioimaging - CD BioSciences [bioimagingtech.com]
- 13. youtube.com [youtube.com]
- 14. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Micro-Clear Mounting Medium
Welcome to the Micro-Clear Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during sample mounting with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a state-of-the-art, aqueous-based mounting medium designed for high-resolution fluorescence microscopy. It provides a refractive index closely matched to that of glass and cellular components to minimize light scatter and enhance image clarity. Its anti-fade components protect fluorescent labels from photobleaching, ensuring long-lasting signal intensity.
Q2: How can I prevent air bubbles when mounting my sample with this compound?
A2: Air bubbles are a common issue that can obscure the specimen.[1][2] To prevent them, apply a drop of this compound to the slide and gently lower the coverslip at an angle, allowing air to escape.[1] Avoid trapping air by dropping the coverslip flat. If bubbles appear, you can try to gently press on the coverslip with a blunt object to move the bubbles to the edge. For best results, avoid shaking the this compound bottle before use.[2]
Q3: My mounted sample is drifting or moving. How can I fix this?
A3: Sample movement can be caused by using too much mounting medium, which prevents the coverslip from setting properly.[1] Use just enough this compound to fill the space under the coverslip. If the issue persists, ensure your sample is properly adhered to the slide before mounting. For long-term stability, you can seal the edges of the coverslip with nail polish or a commercially available sealant after the this compound has partially cured.
Q4: I am observing crystal formation in the mounting medium. What is the cause and how can I prevent it?
A4: Crystal formation can occur if the mounting medium dries out too quickly or if there is a high salt concentration in the sample buffer. To prevent this, ensure you use the recommended amount of this compound and that the coverslip is properly sealed. Also, try to minimize the amount of residual buffer on your sample before adding the mounting medium.
Q5: Why is my fluorescent signal weak or fading quickly?
A5: While this compound contains anti-fade reagents, rapid signal loss can still occur due to intense or prolonged exposure to excitation light. To mitigate this, reduce the excitation light intensity and minimize exposure time. Ensure that the formulation of this compound you are using is compatible with the fluorophores in your sample.
Troubleshooting Guides
Issue 1: Persistent Air Bubble Formation
Q: I am consistently getting air bubbles in my this compound mounts, even after following the standard procedure. What else can I do?
A:
-
Degas the Medium: If you suspect dissolved gases in the this compound solution, you can degas it by placing the open bottle in a vacuum chamber for 5-10 minutes before use.
-
Slide and Coverslip Preparation: Ensure your glass slide and coverslip are impeccably clean. Dust or other particulates can act as nucleation sites for bubble formation.[1] Clean them with ethanol (B145695) and a lint-free wipe before use.
-
Application Technique: Instead of dropping the medium directly onto the sample, try placing a small drop on the coverslip and another on the slide where the sample is located. Then, gently join the two.
Issue 2: Hazy or Cloudy Appearance of the Mounted Sample
Q: After mounting with this compound, my sample appears hazy or cloudy, reducing image quality. What could be the problem?
A:
-
Incomplete Curing: this compound requires a specific curing time to reach its optimal refractive index. Ensure you are following the recommended curing time and conditions (see table below).
-
Buffer Incompatibility: Some buffers can be incompatible with the components of this compound, leading to precipitation. If you suspect this, try washing your sample with a recommended buffer (e.g., PBS) before mounting.
-
Refractive Index Mismatch: A significant mismatch between the refractive index of your sample and the mounting medium can cause haziness. While this compound is designed to match the refractive index of glass, variations in sample composition can be a factor.
Quantitative Data
The following table summarizes the key properties of this compound under standard laboratory conditions.
| Property | Value | Notes |
| Refractive Index (Cured) | 1.518 | Measured at 25°C. |
| Viscosity (at 25°C) | 350-400 cP | Ensures easy application without being too runny. |
| Recommended Curing Time | 24 hours | At room temperature (20-25°C), away from direct light. |
| Optimal Curing Temperature | 22°C | Curing at higher temperatures may accelerate the process but can introduce stress. |
| pH | 7.2 - 7.6 | Buffered to maintain physiological conditions. |
Experimental Protocols
Detailed Protocol for Sample Mounting with this compound
-
Preparation:
-
Ensure the sample on the glass slide is ready for mounting. If stained, ensure the final wash is in a compatible buffer (e.g., PBS).
-
Clean a coverslip using ethanol and a lint-free wipe.
-
Have your pipette, this compound bottle, and forceps ready.
-
-
Application of this compound:
-
Carefully aspirate a small volume of this compound using a pipette. Avoid introducing bubbles into the pipette tip.
-
Dispense a single, small drop (approximately 20-30 µL for a 22x22 mm coverslip) of this compound directly onto the center of the sample. The amount should be just enough to fill the area under the coverslip.
-
-
Mounting the Coverslip:
-
Hold the coverslip at a 45-degree angle with forceps.
-
Touch one edge of the coverslip to the slide, adjacent to the drop of this compound.
-
Slowly and steadily lower the coverslip onto the slide, allowing the this compound to spread evenly and push out any air.
-
-
Curing:
-
Place the slide on a flat, level surface in a dark, dust-free environment.
-
Allow the this compound to cure for the recommended 24 hours at room temperature. Do not disturb the slide during this time.
-
-
Sealing (Optional but Recommended for Long-Term Storage):
-
After the curing period, carefully apply a thin layer of nail polish or a commercial sealant around the edges of the coverslip.
-
Allow the sealant to dry completely before imaging or storing the slide.
-
Visualizations
Caption: Troubleshooting workflow for addressing air bubble formation.
References
how to avoid tissue damage during Micro-Clear processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid tissue damage during Micro-Clear processing.
Frequently Asked questions (FAQs)
Q1: What is this compound processing and why is it used?
A1: this compound is a general term for a variety of tissue clearing techniques that render biological tissues optically transparent. This transparency allows for three-dimensional imaging of intact organs and large tissue samples, overcoming the limitations of traditional histology which relies on thin, two-dimensional sections. The primary goal of tissue clearing is to reduce light scattering within the tissue by homogenizing the refractive indices of its different components, enabling deep imaging with techniques like confocal and light-sheet microscopy.[1][2][3]
Q2: What are the common types of tissue damage encountered during this compound processing?
A2: The most common issues include:
-
Tissue Shrinkage or Swelling: Significant changes in tissue volume can distort morphology and affect quantitative analysis.[1][2] Solvent-based methods are often associated with tissue shrinkage, while some aqueous-based methods can cause tissues to expand.[2]
-
Tissue Cracking or Brittleness: This often results from harsh dehydration or clearing steps, making the tissue difficult to handle and image.[4]
-
Uneven Clearing: Inconsistent transparency across the tissue can obscure details in certain regions and lead to imaging artifacts.
-
Loss of Fluorescent Signal: Quenching of fluorescent proteins or degradation of epitopes for immunolabeling can compromise the final imaging results.[1][5]
-
Autofluorescence: High background fluorescence can mask the specific signal from your labels, reducing image contrast and quality.[6][7][8]
Q3: How can I choose the right this compound protocol for my experiment?
A3: The choice of protocol depends on several factors:
-
Tissue Type and Size: Dense and large tissues may require more aggressive and time-consuming clearing methods.[1]
-
Type of Labeling: If you are using fluorescent proteins, you should choose a method known to preserve their signal. For immunolabeling, the protocol must be compatible with antibody penetration and antigenicity.[1][9]
-
Imaging Method: The refractive index of the final cleared tissue should be compatible with the objective lens of your microscope.
-
Toxicity of Reagents: Some solvent-based methods use toxic chemicals requiring special handling and disposal procedures.[1][5]
Troubleshooting Guides
Issue 1: Tissue Shrinkage or Swelling
Changes in tissue volume are a common artifact in tissue clearing. The following table summarizes the reported shrinkage for various solvent-based clearing methods on brain tissue.
Data Presentation: Tissue Shrinkage in Solvent-Based Clearing Methods (Brain Tissue)
| Clearing Method | Dehydrating Agent | Clearing Agent | Reported Shrinkage (%) | Reference |
| BABB | Methanol/Ethanol (B145695) | Benzyl Alcohol/Benzyl Benzoate | ~10-21% | [10] |
| 3DISCO | Tetrahydrofuran (THF) | Dibenzyl Ether (DBE) | Significant | [1] |
| uDISCO | tert-Butanol | Diphenyl Ether (DPE) | Significant | [1] |
| iDISCO | Methanol | Dibenzyl Ether (DBE) | Significant | [11] |
Troubleshooting Protocol: Minimizing Tissue Shrinkage
-
Optimize Dehydration:
-
Use a graded series of ethanol (e.g., 50%, 70%, 95%, 100%) for dehydration instead of a direct transfer to absolute ethanol.[4][12] This gradual removal of water helps to minimize osmotic shock and reduce shrinkage.
-
Avoid prolonged incubation in high concentrations of alcohol, which can make the tissue brittle.
-
-
Choose an Appropriate Clearing Agent:
-
If significant shrinkage is a concern, consider using an aqueous-based clearing method, as they are generally associated with less shrinkage or even slight tissue expansion.[2]
-
-
Control Incubation Times and Temperature:
-
Follow the recommended incubation times for your specific tissue type and size. Over-incubation in dehydrating or clearing agents can exacerbate shrinkage.
-
Perform incubations at room temperature or 4°C, as elevated temperatures can increase the rate of chemical reactions and potentially lead to more significant morphological changes.[8]
-
Issue 2: Tissue Cracking and Brittleness
Tissue cracking is often a result of rapid and harsh dehydration.
Experimental Protocol: Preventing Tissue Cracking During Dehydration
-
Gentle Dehydration Series:
-
Start with a lower concentration of ethanol (e.g., 50% or 70%) and gradually increase the concentration.[4][12]
-
Protocol:
-
50% Ethanol: 1-2 hours
-
70% Ethanol: 1-2 hours
-
95% Ethanol: 1-2 hours
-
100% Ethanol I: 1-2 hours
-
100% Ethanol II: 1-2 hours
-
-
Note: Incubation times may need to be adjusted based on tissue size and density.
-
-
Avoid Over-Dehydration:
-
Do not extend the incubation times in 100% ethanol unnecessarily, as this can lead to excessive hardening and brittleness.[4]
-
-
Proper Handling:
-
Handle the tissue gently at all stages, especially after dehydration, as it will be more fragile.
-
Issue 3: Uneven Clearing and Antibody Penetration
Incomplete or uneven clearing can result from insufficient reagent penetration. This is also a common issue with antibody labeling in large, cleared tissues.
Caption: Causes and mitigation strategies for autofluorescence in tissue clearing.
Protocol: Reducing Autofluorescence
-
Pre-Fixation Perfusion:
-
Optimize Fixation:
-
Chemical Bleaching (for heme-related autofluorescence):
-
Quenching (for aldehyde-induced autofluorescence):
-
Treatment with sodium borohydride (B1222165) can help reduce autofluorescence from aldehyde fixation, but results can be variable. [7][13]
-
-
Choice of Fluorophores:
References
- 1. Tissue clearing technique: Recent progress and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 3. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. uab.edu [uab.edu]
- 6. 5138675.fs1.hubspotusercontent-na1.net [5138675.fs1.hubspotusercontent-na1.net]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 9. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.cap.org [documents.cap.org]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Incubation Times
Disclaimer: The term "Micro-Clear" is associated with a variety of products across different industries, including dental waterline cleaners, swimming pool filtration aids, and wastewater treatment systems. This guide focuses on the general principles of optimizing incubation times in a laboratory setting, as relevant to researchers, scientists, and drug development professionals. If you are using a specific commercial product named "this compound," please consult the manufacturer's instructions for detailed protocols and recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time?
The optimal incubation time is the duration that yields the most robust and reproducible results for a specific assay. This is often the point where the signal-to-noise ratio is maximized. For instance, in a cell migration assay, it's the time when the difference between the number of stimulated and unstimulated migrated cells is at its peak.[1] In assays involving microbial growth, it's the time required to achieve sufficient growth for accurate detection and identification.[2]
Q2: What are the key factors that influence optimal incubation time?
Several factors can significantly impact the ideal incubation duration:
-
Organism/Cell Type: Different microorganisms and cell types have varying growth rates and metabolic activities.[2]
-
Temperature: Temperature is a critical factor influencing the rate of biological and chemical reactions.[2] For many human pathogens, the optimal temperature is 35-37°C, while many fungi and environmental bacteria prefer 25-30°C.[2]
-
Atmosphere: The gaseous environment (e.g., aerobic, anaerobic, microaerophilic) is crucial for the growth of specific organisms.[2]
-
Reagent Concentration: The concentration of substrates, antibodies, or other critical reagents can affect reaction kinetics and, consequently, the required incubation time.
-
Assay Format: The specific type of assay being performed will have its own temporal dynamics. For example, in competitive assays with limited antibodies, a shorter incubation time (as little as 5 minutes) might be preferable to reduce non-specific binding.[3]
Q3: How can I determine the optimal incubation time for my experiment?
A time-course experiment is the most effective method. This involves setting up multiple identical experiments and stopping them at different time points. By analyzing the results from each time point, you can identify the duration that provides the best outcome. For example, in a chemotaxis assay, you might set up reactions and stop them at 5-minute intervals to pinpoint the time of maximum cell migration differential.[1]
Q4: What are the consequences of suboptimal incubation times?
-
Too Short: An insufficient incubation time can lead to weak signals, low yield, or false-negative results because the biological or chemical process has not had enough time to complete.
-
Too Long: Excessive incubation can result in high background noise, non-specific binding, cell death, or the depletion of essential nutrients in a culture, leading to inaccurate or misleading results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incubation time was too short. | Perform a time-course experiment to determine the optimal incubation duration. |
| Suboptimal incubation temperature. | Ensure your incubator is calibrated and set to the recommended temperature for your specific cells or assay.[2] | |
| Incorrect atmospheric conditions. | Verify that the atmospheric conditions (e.g., CO2 levels, oxygen tension) are appropriate for your experiment.[2] | |
| High Background/ Non-Specific Signal | Incubation time was too long. | Reduce the incubation time. A time-course experiment can help identify a shorter, more optimal duration. |
| Issues with blocking or washing steps. | Ensure that blocking steps are adequate and that washing steps are sufficiently stringent to remove non-specifically bound reagents. | |
| Inconsistent Results Between Experiments | Variation in incubation time. | Use a precise timer for all incubations to ensure consistency across experiments. |
| Fluctuations in incubator temperature. | Regularly monitor and calibrate your incubator to maintain a stable temperature.[2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol provides a general framework for determining the optimal incubation time for a generic cell-based assay.
Methodology:
-
Preparation: Prepare your cells and reagents as you would for your standard experiment.
-
Experimental Setup: Set up a series of identical experimental wells or tubes. Include appropriate positive and negative controls.
-
Staggered Start/Stop:
-
Method A (Staggered Start): Start the experiment in different sets of wells at staggered time points (e.g., every 15 minutes) and stop all wells simultaneously.
-
Method B (Staggered Stop): Start all experiments at the same time and stop individual sets of wells at predetermined intervals (e.g., 30, 60, 90, 120, and 180 minutes).
-
-
Data Collection: At each time point, terminate the reaction and process the samples for data acquisition according to your assay protocol (e.g., read absorbance, fluorescence, or count cells).
-
Analysis: Plot the measured signal (or signal-to-noise ratio) against the incubation time. The optimal incubation time corresponds to the peak of this curve.
Visualizations
Caption: Workflow for optimizing incubation time via a time-course experiment.
Caption: Troubleshooting logic for suboptimal experimental results.
References
Validation & Comparative
A Comparative Guide to Brain Mapping Techniques: CLARITY vs. iDISCO+
An Important Note on "Micro-Clear": Initial searches for a brain mapping technique specifically named "this compound" did not yield any established, peer-reviewed methods under this designation. It is possible that this term refers to a proprietary, in-house, or less common technique not widely documented in scientific literature. Therefore, a direct comparison with supporting experimental data against the well-established CLARITY protocol is not feasible at this time.
In its place, this guide provides a comprehensive comparison between two prominent and widely adopted brain clearing techniques: CLARITY , a hydrogel-based method, and iDISCO+ , a solvent-based method. This comparison will be valuable for researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific research needs.
Introduction to Brain Clearing Techniques
Three-dimensional imaging of intact biological tissues, particularly the brain, has been revolutionized by tissue clearing techniques. These methods reduce light scattering, rendering the tissue transparent and enabling deep imaging with light microscopy. This allows for the detailed visualization and analysis of neural circuits, cellular structures, and molecular markers within a whole organ context.
CLARITY (Clear, Lipid-exchanged, Anatomically Rigid, Imaging/immunostaining compatible, Tissue hYdrogel) is a technique that embeds the tissue in a hydrogel matrix to preserve its structural integrity and biomolecules while removing lipids, the primary source of light scattering.[1] The result is a transparent, porous sample that allows for deep antibody penetration and imaging.[2]
iDISCO+ (immunolabeling-enabled three-dimensional imaging of solvent-cleared organs) is a solvent-based clearing method that uses a series of organic solvents to dehydrate and delipidate the tissue, followed by refractive index matching.[2][3] This method is known for its speed and compatibility with immunolabeling.[2][4]
Quantitative Performance Comparison: CLARITY vs. iDISCO+
The following table summarizes key quantitative performance metrics for CLARITY and iDISCO+ based on published data. These values can vary depending on the specific tissue type, size, and experimental conditions.
| Performance Metric | CLARITY (Hydrogel-based) | iDISCO+ (Solvent-based) | Key Considerations |
| Clearing Time | Days to weeks (passive); 1-3 days (active)[5][6] | ~1-2 days for a whole mouse brain[1] | Active CLARITY (electrophoresis) is faster but requires specialized equipment. iDISCO+ offers a significantly faster workflow. |
| Tissue Volume Change | Swelling during clearing, reversible upon refractive index matching | Significant shrinkage (isotropic)[1] | CLARITY's hydrogel provides structural support, minimizing distortion. iDISCO+'s shrinkage can be advantageous for fitting larger samples into the field of view of a microscope. |
| Protein Retention | ~90%[1] | Antigenicity is well-preserved, but quantitative protein retention data is less commonly reported. | The hydrogel in CLARITY provides excellent retention of proteins and nucleic acids.[1] iDISCO+ is optimized for antibody penetration and epitope preservation.[7] |
| Imaging Depth | Up to several millimeters, dependent on tissue and microscopy[8] | Can achieve whole-brain imaging[2] | Both methods enable deep imaging. The final imaging depth is often limited by the working distance of the microscope objective. |
| Fluorescent Protein Preservation | Good, but some signal loss can occur over long clearing times[9] | Enhanced preservation of endogenous fluorescence compared to earlier DISCO methods.[2] | iDISCO+ protocols have been optimized to better preserve signals from fluorescent proteins like GFP/YFP.[10] |
| Antibody Penetration | Good, facilitated by the porous hydrogel structure[1] | Excellent, a key advantage of the method[2][7] | iDISCO+ protocols include permeabilization steps that enhance antibody penetration.[2] |
| Toxicity of Reagents | Acrylamide is a neurotoxin; requires careful handling. | Uses organic solvents (e.g., dichloromethane (B109758), dibenzyl ether) that are hazardous and require a fume hood. | Both methods involve hazardous chemicals and require appropriate safety precautions. |
Experimental Workflow Overview
Caption: Comparative workflow of CLARITY and iDISCO+ brain clearing techniques.
Experimental Protocols
Below are summarized protocols for passive CLARITY and iDISCO+. These are intended as overviews, and specific parameters may need to be optimized for different sample types and antibodies.
Passive CLARITY Protocol (for a mouse brain)
-
Tissue Perfusion and Fixation:
-
Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by a 4% paraformaldehyde (PFA) solution.
-
Extract the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Hydrogel Infusion:
-
Incubate the brain in a hydrogel monomer solution (containing acrylamide, bis-acrylamide, PFA, and a thermal initiator) for 24-48 hours at 4°C to allow for complete diffusion.
-
-
Hydrogel Polymerization:
-
Degas the sample in the hydrogel solution to remove oxygen, which inhibits polymerization.
-
Transfer the sample to a 37°C water bath for 3-4 hours to initiate polymerization, forming a tissue-hydrogel hybrid.
-
-
Lipid Removal (Clearing):
-
Wash the tissue-hydrogel hybrid in a clearing solution containing sodium dodecyl sulfate (B86663) (SDS) and boric acid buffer.
-
Incubate the sample in the clearing solution at 37-45°C with gentle shaking for several days to weeks, changing the solution periodically until the tissue is transparent.
-
-
Washing:
-
Wash the cleared tissue extensively with a buffer containing Triton X-100 (e.g., PBST) for 1-2 days to remove residual SDS.
-
-
Immunolabeling:
-
Incubate the cleared tissue with primary antibodies in a blocking solution for several days at 37°C with gentle shaking.
-
Wash with PBST for 24 hours.
-
Incubate with secondary antibodies under the same conditions as the primary antibody incubation.
-
Wash again with PBST for 24 hours.
-
-
Refractive Index (RI) Matching and Imaging:
-
Incubate the sample in a refractive index matching solution (e.g., FocusClear or a custom solution) until the desired transparency is achieved.
-
Image the sample using a light-sheet or confocal microscope.
-
iDISCO+ Protocol (for a mouse brain)
-
Tissue Perfusion and Fixation:
-
Similar to CLARITY, perfuse with PBS and then 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
-
Pre-treatment and Dehydration:
-
Wash the brain in PBS.
-
Dehydrate the tissue by incubating in a graded series of methanol (B129727)/water solutions (20%, 40%, 60%, 80%, 100%, 100%), each for 1 hour at room temperature.
-
Bleach the tissue by incubating in 5% hydrogen peroxide in 100% methanol overnight at 4°C.
-
-
Rehydration and Permeabilization:
-
Rehydrate the brain in a reverse graded methanol series.
-
Wash with PBST.
-
Permeabilize the tissue by incubating in a solution of PBS with Triton X-100, DMSO, and glycine (B1666218) for 1-2 days at 37°C.
-
-
Blocking and Immunolabeling:
-
Block the tissue in a solution containing PBS, Triton X-100, DMSO, and normal donkey or goat serum for 1-2 days at 37°C.
-
Incubate with primary antibodies in the blocking solution for 3-7 days at 37°C with gentle shaking.
-
Wash extensively with PBST for 1-2 days.
-
Incubate with secondary antibodies in the blocking solution for 3-7 days at 37°C.
-
-
Washing and Clearing:
-
Wash extensively with PBST for 1-2 days.
-
Dehydrate again using a graded methanol series.
-
Delipidate by incubating in a mixture of dichloromethane (DCM) and methanol, followed by 100% DCM.
-
-
Refractive Index (RI) Matching and Imaging:
-
Incubate the brain in dibenzyl ether (DBE) until transparent.
-
Image using a light-sheet microscope.
-
Summary and Recommendations
The choice between CLARITY and iDISCO+ depends on the specific experimental goals, available equipment, and the nature of the biological question.
-
CLARITY is an excellent choice when preserving the fine structural details and the endogenous molecular context is critical. Its hydrogel mesh provides robust support, making it suitable for studies requiring high anatomical fidelity. However, the protocol can be lengthy, especially the passive clearing version.
-
iDISCO+ is highly advantageous for experiments that prioritize rapid processing and deep, uniform antibody labeling.[4] Its speed makes it suitable for higher-throughput studies. Researchers must be prepared to handle volatile organic solvents and account for significant tissue shrinkage.
For researchers new to tissue clearing, iDISCO+ may offer a more straightforward and faster entry point, provided the necessary chemical safety infrastructure is in place. For studies focusing on the precise spatial relationships of biomolecules and minimal morphological distortion, CLARITY remains a powerful option. Ultimately, piloting both techniques with the specific antibodies and tissues of interest is the most effective way to determine the optimal method for a given research project.
References
- 1. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guidebook for DISCO tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
- 4. youtube.com [youtube.com]
- 5. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. :: International Neurourology Journal [einj.org]
- 8. researchgate.net [researchgate.net]
- 9. Clarifying CLARITY: Quantitative Optimization of the Diffusion Based Delipidation Protocol for Genetically Labeled Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Tissue Clearing Protocols: iDISCO vs. CLARITY and CUBIC
For researchers, scientists, and drug development professionals seeking to visualize complex biological structures in three dimensions, tissue clearing has emerged as a revolutionary technique. By rendering tissues optically transparent, these methods allow for deep imaging of intact organs and even whole organisms. Among the plethora of protocols available, iDISCO has gained significant popularity. However, a direct comparison with a protocol termed "Micro-Clear" is not feasible as our comprehensive search of scientific literature and resources revealed no established tissue clearing method by that name. It is possible that "this compound" is a proprietary, less common, or perhaps a misidentified protocol.
Therefore, this guide provides a detailed, objective comparison of the well-established and widely used iDISCO protocol with two other prominent methods: CLARITY and CUBIC . This comparison is supported by experimental data and detailed methodologies to assist you in selecting the most suitable protocol for your research needs.
At a Glance: Comparison of iDISCO, CLARITY, and CUBIC
| Feature | iDISCO (immunolabeling-enabled DISCO) | CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/immunostaining/in situ hybridization-compatible Tissue hYdrogel) | CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis) |
| Principle | Organic solvent-based delipidation and refractive index (RI) matching. | Hydrogel-based tissue-hybridization. Lipids are removed via electrophoresis while proteins and nucleic acids are retained by a hydrogel mesh. | Aqueous-based delipidation using a cocktail of aminoalcohols. |
| Tissue Shrinkage/Expansion | Significant shrinkage. | Minimal to no shrinkage; can be modified for tissue expansion. | Significant tissue expansion. |
| Clearing Time | Relatively fast (days). | Can be lengthy (weeks), especially with passive clearing. Active clearing with electrophoresis is faster. | Moderate to long (days to weeks), depending on the tissue size. |
| Fluorescent Protein Preservation | Quenches endogenous fluorescent proteins (e.g., GFP). Requires antibody-based signal amplification. | Preserves endogenous fluorescence well. | Generally preserves endogenous fluorescence. |
| Immunolabeling | Well-suited for whole-mount immunolabeling of large samples. | Good antibody penetration, but can be slow. | Good for immunolabeling, with the expanded tissue potentially improving antibody access. |
| Toxicity | Uses hazardous organic solvents like dichloromethane (B109758) (DCM) and dibenzyl ether (DBE). | Uses acrylamide, a neurotoxin, which requires careful handling. | Reagents are generally less toxic than those used in solvent-based methods. |
| Equipment | Standard laboratory equipment. | Requires specialized equipment for electrophoresis (active clearing). | Standard laboratory equipment. |
| Complexity | Relatively simple and straightforward protocol. | Can be complex, especially the active clearing setup. | Moderately complex due to multiple incubation steps. |
Experimental Protocols: A Glimpse into the Methodologies
Below are simplified summaries of the key steps for each protocol. For detailed, step-by-step instructions, it is crucial to consult the original publications.
iDISCO+ Protocol Outline
The iDISCO+ protocol is an optimized version of the original iDISCO method, enhancing antibody penetration and signal.
-
Fixation: Perfusion with 4% paraformaldehyde (PFA).
-
Dehydration and Delipidation: A series of washes with increasing concentrations of methanol (B129727), followed by incubation in a mixture of dichloromethane (DCM) and methanol. This step removes water and lipids.[1]
-
Bleaching: Incubation in a hydrogen peroxide/methanol solution to bleach endogenous pigments.[1]
-
Rehydration and Permeabilization: Rehydration through a descending methanol series and permeabilization with detergents to allow antibody penetration.[1]
-
Immunolabeling: Incubation with primary and secondary antibodies for several days.
-
Clearing: Dehydration again with a methanol series, followed by final clearing and refractive index matching with DCM and then dibenzyl ether (DBE).
CLARITY Protocol Outline
CLARITY transforms the tissue into a hydrogel hybrid, allowing for lipid removal while retaining structural integrity.
-
Hydrogel Infusion: The tissue is infused with a hydrogel monomer solution (containing acrylamide, bis-acrylamide, and a thermal initiator) at 4°C.
-
Polymerization: The temperature is raised to 37°C to initiate hydrogel polymerization within the tissue, creating a tissue-hydrogel hybrid.
-
Lipid Removal (Clearing): Lipids are removed by incubation in a clearing solution containing sodium dodecyl sulfate (B86663) (SDS). This can be done passively (taking weeks) or actively using an electrophoretic chamber (taking days).
-
Washing and Immunolabeling: The cleared tissue is washed to remove SDS and then incubated with antibodies.
-
Refractive Index Matching: The labeled tissue is incubated in a refractive index matching solution for imaging.
CUBIC Protocol Outline
CUBIC utilizes a series of aqueous-based cocktails to delipidate and clear the tissue.
-
Fixation: Standard PFA fixation.
-
Delipidation and Decolorization (CUBIC-L): The tissue is incubated in the CUBIC-L reagent, which contains aminoalcohols, to remove lipids and decolorize heme. This step causes the tissue to expand.
-
Washing: The tissue is washed with PBS to remove the CUBIC-L reagent.
-
Immunolabeling: The delipidated and expanded tissue is incubated with antibodies.
-
Refractive Index Matching (CUBIC-R): The labeled tissue is immersed in the CUBIC-R solution, which has a high refractive index, to render it transparent for imaging.
Visualizing the Workflows
To better understand the procedural flow of each protocol, the following diagrams illustrate the key stages.
Concluding Remarks
The choice between iDISCO, CLARITY, and CUBIC depends heavily on the specific experimental goals, available resources, and the nature of the biological sample.
-
iDISCO is often favored for its speed and simplicity, particularly for projects requiring whole-mount immunolabeling of large samples where endogenous fluorescence is not a concern.
-
CLARITY excels in preserving tissue morphology and endogenous fluorescence, making it ideal for studies where structural integrity and the visualization of fluorescent reporters are paramount. However, it can be more technically demanding.
-
CUBIC offers a less harsh, aqueous-based alternative that also preserves fluorescence well and can improve antibody penetration due to tissue expansion. It represents a good balance between clearing efficiency and sample preservation.
Ultimately, researchers should carefully consider the trade-offs in terms of time, complexity, cost, and the specific requirements of their imaging experiments to select the most appropriate tissue clearing protocol.
References
Validating Antibody Staining in Cleared Tissue: A Comparative Guide
A note on "Micro-Clear": Our comprehensive search of scientific literature and commercial products did not identify a tissue clearing agent named "this compound" intended for biological research and antibody staining. Therefore, this guide provides a comparison of three widely used and well-characterized tissue clearing methods—CLARITY, CUBIC, and iDISCO—to illustrate the principles and practices of validating antibody staining in cleared tissues. These methods represent three common approaches to tissue clearing: hydrogel-based, aqueous-based, and solvent-based, respectively.
This guide is intended for researchers, scientists, and drug development professionals seeking to implement and validate antibody staining protocols in optically cleared tissues for three-dimensional imaging and analysis.
Comparison of Tissue Clearing Methods for Antibody Staining Validation
The choice of a tissue clearing method can significantly impact antibody penetration, epitope preservation, and ultimately, the quality of the resulting immunostaining. Below is a summary of key performance metrics for CLARITY, CUBIC, and iDISCO.
| Feature | CLARITY (Hydrogel-based) | CUBIC (Aqueous-based) | iDISCO (Solvent-based) |
| Principle | Tissue-hydrogel hybridization, lipid removal via electrophoresis. | Delipidation and refractive index (RI) matching with aqueous solutions. | Dehydration and delipidation with organic solvents, followed by RI matching. |
| Antibody Penetration | Good, enhanced by porous hydrogel matrix.[1] | Good, tissue expansion can facilitate antibody access.[2] | Can be limited in very dense tissues; staining is performed before clearing.[1] |
| Epitope Preservation | Generally good, but some epitopes may be sensitive to electrophoresis.[1] | Good preservation of many epitopes.[2] | Potential for epitope damage due to organic solvents.[1] |
| Signal Preservation | Preserves endogenous fluorescence (e.g., GFP).[3] | Preserves endogenous fluorescence.[2] | Quenches endogenous fluorescence.[2] |
| Processing Time | Several days to weeks. | Several days.[2] | A few days.[2] |
| Tissue Morphology | Minimal distortion, tissue expansion is reversible. | Significant tissue expansion.[4] | Tissue shrinkage.[4] |
| Toxicity | Acrylamide is a neurotoxin; requires careful handling. | Reagents are generally less toxic. | Organic solvents are toxic and flammable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable antibody staining in cleared tissues. Below are key experimental protocols for validation.
Protocol: Antibody Validation in Cleared Tissue Slices
This protocol is designed to test and validate new antibodies or optimize staining conditions for a specific tissue clearing method.
a. Tissue Preparation and Sectioning:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the tissue in 4% PFA overnight at 4°C.
-
Wash the tissue in PBS three times for 1 hour each.
-
Section the tissue into 100-500 µm thick slices using a vibratome.
b. Tissue Clearing (Example with CLARITY):
-
Incubate tissue slices in hydrogel monomer solution (acrylamide, PFA, and a thermal initiator) for 24 hours at 4°C.
-
Polymerize the hydrogel by incubating at 37°C for 3 hours.
-
Remove lipids by electrophoretic tissue clearing in a solution of sodium dodecyl sulfate (B86663) (SDS) for 24-48 hours.
-
Wash the cleared tissue extensively in PBST (PBS with 0.1% Triton X-100) for 24 hours.
c. Immunostaining:
-
Block the cleared tissue in a blocking buffer (e.g., PBS with 10% normal goat serum and 0.5% Triton X-100) for 6 hours at room temperature.
-
Incubate the tissue with the primary antibody diluted in the blocking buffer for 2-3 days at 4°C with gentle shaking.
-
Wash the tissue in PBST three times for 2 hours each.
-
Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 2 days at 4°C.
-
Wash the tissue in PBST three times for 2 hours each.
d. Refractive Index Matching and Imaging:
-
Incubate the stained tissue in the appropriate refractive index matching solution (e.g., 88% Histodenz) until transparent.
-
Image the tissue using a confocal or light-sheet microscope.
Protocol: Quantitative Analysis of Antibody Penetration
This protocol allows for the quantitative assessment of antibody penetration depth.
-
Acquire a z-stack of the immunostained tissue from the surface to the center.
-
Define regions of interest (ROIs) at different depths from the tissue surface.
-
Measure the mean fluorescence intensity within each ROI.
-
Plot the fluorescence intensity as a function of depth from the surface. A gradual decrease in intensity indicates limited antibody penetration.
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) to illustrate key processes.
References
quantitative analysis of Micro-Clear imaging
A Comparative Guide to Quantitative Analysis of Tissue Clearing Techniques: CLARITY vs. CUBIC vs. iDISCO
For researchers, scientists, and drug development professionals venturing into three-dimensional (3D) imaging of intact tissues, selecting the appropriate tissue clearing method is a critical first step. The optimal choice depends on a variety of factors including tissue type, the nature of the fluorescent labels, and the desired imaging depth. This guide provides a quantitative comparison of three widely used tissue clearing techniques: the hydrogel-based CLARITY (Clear, Lipid-exchanged, Acrylamide-hybridized Rigid, Imaging/immunostaining compatible, Tissue hYdrogel), the aqueous-based CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis), and the solvent-based iDISCO (immunolabeling-enabled three-dimensional imaging of solvent-cleared organs).
Principles of Tissue Clearing
The primary goal of tissue clearing is to reduce light scattering within a biological sample, thereby rendering it transparent. This is achieved by removing major light-scattering components, primarily lipids, and homogenizing the refractive index (RI) of the remaining tissue components with that of the surrounding medium.[1][2] The three methods compared here employ distinct chemical strategies to achieve this transparency.
-
CLARITY utilizes a hydrogel-based approach where the tissue is infused with acrylamide (B121943) monomers that polymerize to form a stable, porous mesh. This hydrogel scaffold preserves the structural integrity of proteins and nucleic acids while lipids are removed using detergents like sodium dodecyl sulfate (B86663) (SDS), often accelerated by electrophoresis.[1][3]
-
CUBIC is an aqueous-based method that uses a cocktail of reagents, including aminoalcohols and urea, to remove lipids and decolorize tissues by a hyperhydration mechanism.[4][5] This method is known for its simplicity and good preservation of fluorescent proteins.
-
iDISCO is a solvent-based method that involves dehydration of the tissue with methanol (B129727), followed by delipidation with dichloromethane (B109758) (DCM) and refractive index matching with dibenzyl ether (DBE).[6][7] This technique is rapid but can cause tissue shrinkage and may quench some fluorescent proteins.
Quantitative Performance Comparison
The selection of a tissue clearing method should be guided by quantitative metrics that assess its performance in key areas. Below is a summary of the comparative performance of CLARITY, CUBIC, and iDISCO based on experimental data.
| Performance Metric | CLARITY | CUBIC | iDISCO |
| Clearing Time | Days to weeks[8] | Days to weeks[8] | Hours to days[8] |
| Tissue Size Alteration | Expansion[8] | Expansion[9][10] | Shrinkage[8][10] |
| Fluorescence Preservation | Good preservation of endogenous fluorescence[11] | Good preservation of fluorescent proteins[9] | Can quench some fluorescent proteins[7] |
| Imaging Depth | Up to several millimeters[12] | Can achieve deep imaging, over 1 mm[13] | Deep imaging is achievable, but can be limited by antibody penetration |
| Antibody Penetration | Good, facilitated by porous hydrogel[1] | Can be slow, may require extended incubation[13] | Can be limited, especially in dense tissues |
| Refractive Index (RI) | ~1.45[8] | ~1.47[8] | ~1.56[8] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization based on the specific tissue type and experimental goals.
CLARITY (Passive Clearing - PACT) Protocol
The Passive CLARITY Technique (PACT) is a simplified version of CLARITY that does not require electrophoresis.
-
Fixation: Perfuse the animal with cold 1X PBS followed by cold 4% paraformaldehyde (PFA) in PBS. Dissect the tissue of interest and postfix in 4% PFA overnight at 4°C.
-
Hydrogel Infusion: Wash the tissue in PBS and then incubate in a cold hydrogel solution (e.g., 4% acrylamide, 0.05% bis-acrylamide, and 0.25% thermal initiator in PBS) for 24-48 hours at 4°C to allow for monomer infusion.[14]
-
Polymerization: Degas the hydrogel-infused tissue under vacuum and then polymerize by incubating at 37°C for 3-4 hours.[1]
-
Lipid Removal: Wash the tissue-hydrogel hybrid in a clearing solution containing 8% SDS in a boric acid buffer (pH 8.5) at 37°C with gentle shaking for several days to weeks, depending on the tissue size.[3] Change the clearing solution every 2-3 days.
-
Washing: Extensively wash the cleared tissue in PBS with 0.1% Triton X-100 for 24-48 hours to remove residual SDS.
-
Immunostaining (if required): Perform immunostaining by incubating the cleared tissue in antibody solutions. This may take several days.
-
Refractive Index Matching: Incubate the tissue in a refractive index matching solution (RIMS) until it becomes transparent.
-
Imaging: Image the cleared tissue using a light-sheet or confocal microscope.[15]
CUBIC Protocol
-
Fixation: Perfuse the animal and postfix the tissue in 4% PFA as described for CLARITY.
-
Delipidation and Decolorization: Immerse the fixed sample in CUBIC-L solution (a mixture of urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, and Triton X-100) at 37°C with gentle shaking for 2 or more days, changing the solution every 2 days.[16]
-
Washing: Wash the sample extensively with PBS.
-
Immunostaining (if required): Perform immunostaining in a solution compatible with CUBIC reagents.
-
Refractive Index Matching: Immerse the tissue in CUBIC-R solution (a mixture of sucrose (B13894) and urea) at room temperature or 37°C for 1 or more days until the tissue is transparent.[16]
-
Imaging: Mount the cleared tissue in CUBIC-R for imaging.[17]
iDISCO+ Protocol
-
Fixation: Perfuse and postfix the tissue as described for the other methods.
-
Dehydration and Pre-treatment: Dehydrate the tissue in a graded series of methanol (20%, 40%, 60%, 80%, 100%). Bleach the tissue in 5% H2O2 in methanol overnight at 4°C to reduce autofluorescence.[6]
-
Rehydration: Rehydrate the tissue in a graded series of methanol in PBS (80%, 60%, 40%, 20%).
-
Immunostaining: Perform immunostaining. This is typically done before the final clearing steps.
-
Dehydration: Dehydrate the stained tissue again in a graded methanol series.
-
Delipidation: Incubate the tissue in 66% dichloromethane (DCM) / 33% methanol, followed by two washes in 100% DCM.[6]
-
Refractive Index Matching: Immerse the tissue in dibenzyl ether (DBE) until transparent.
-
Imaging: Image the sample in DBE. Special care must be taken as DBE can be corrosive to some microscope objectives.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for tissue clearing and imaging.
Conclusion
The choice between CLARITY, CUBIC, and iDISCO depends heavily on the specific requirements of the research question. CLARITY offers excellent structural preservation and is well-suited for high-resolution imaging of molecular markers.[11] CUBIC provides a simpler, less harsh alternative that is particularly effective for preserving fluorescent protein signals.[9] iDISCO is a rapid method ideal for high-throughput screening, though it may require more optimization to preserve fluorescence and tissue morphology.[7] By understanding the quantitative trade-offs presented in this guide, researchers can make an informed decision to select the most appropriate tissue clearing technique for their quantitative 3D imaging studies.
References
- 1. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. CLARITY techniques based tissue clearing: types and differences | Guo | Folia Morphologica [journals.viamedica.pl]
- 4. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]
- 5. CUBIC - Wikipedia [en.wikipedia.org]
- 6. idisco.info [idisco.info]
- 7. researchgate.net [researchgate.net]
- 8. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Tissue Clearing Comparison - Visikol [visikol.com]
- 11. researchgate.net [researchgate.net]
- 12. Optical clearing and fluorescence deep-tissue imaging for 3D quantitative analysis of the brain tumor microenvironment | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light sheet fluorescence microscopy imaging of cleared tissues | University of Kentucky College of Arts & Sciences [imaging.as.uky.edu]
- 16. cubicstars.com [cubicstars.com]
- 17. Light Sheet Fluorescence Microscopy of Human Kidney Using Clearing with CUBIC [protocols.io]
Navigating the Clear Choice: A Comparative Guide to Tissue Integrity After Clearing
For researchers, scientists, and drug development professionals, the ability to visualize cellular structures in three dimensions is paramount. Tissue clearing techniques have revolutionized this field by rendering opaque tissues transparent. However, the very processes that enable this transparency can impact the structural and molecular integrity of the tissue. This guide provides a comprehensive comparison of popular tissue clearing methods, focusing on their effects on tissue integrity, supported by experimental data and detailed protocols.
The ideal tissue clearing method should achieve high transparency while preserving the tissue's native architecture, protein composition, and ultrastructure. This is crucial for accurate morphological analysis and reliable immunolabeling. Here, we compare four widely used tissue clearing methods: CLARITY, CUBIC, iDISCO, and Visikol® HISTO™, representing hydrogel-based, aqueous-based, and solvent-based approaches, respectively.
Performance Comparison at a Glance
The following table summarizes the key performance metrics of the selected tissue clearing methods concerning their impact on tissue integrity.
| Feature | CLARITY (Hydrogel-based) | CUBIC (Aqueous-based) | iDISCO (Solvent-based) | Visikol® HISTO™ (Solvent-based) |
| Tissue Size Change | Minimal expansion or shrinkage[1] | Swelling[2] | Significant shrinkage[3][4] | Minimal shrinkage[5][6] |
| Protein Loss | ~10%[7] | Significant, due to high detergent concentration[8] | Lower than some aqueous methods | Not specified, but solvent-based methods can extract some proteins |
| Ultrastructure Preservation | Good preservation of fine structures, though membranes are lost[9] | Can cause some disruption due to swelling | Can cause significant disruption and shrinkage artifacts | Designed to minimize morphological changes[5][6] |
| Endogenous Fluorescence | Well-preserved[10] | Well-preserved[11] | Quenched[4] | Compatible with fluorescent proteins[6] |
| Clearing Time | Days to weeks[12][13] | Days to weeks[14] | Days[15] | Hours to days[6] |
Delving into the Details: Experimental Protocols
To ensure reproducibility and accurate assessment of tissue integrity, detailed and consistent experimental protocols are essential. Below are standardized methodologies for assessing key tissue integrity parameters after treatment with any clearing protocol.
Experimental Protocol: Assessment of Tissue Size Change
-
Initial Measurement: Prior to initiating the clearing protocol, acquire high-resolution images of the tissue sample against a calibrated reference scale (e.g., a micrometer slide).
-
Software Analysis: Use image analysis software (e.g., ImageJ) to measure the initial dimensions (length, width, and area) of the tissue. For three-dimensional analysis, optical coherence tomography (OCT) or a similar non-invasive imaging modality can be used to determine the initial volume.
-
Post-Clearing Measurement: After the completion of the clearing protocol and refractive index matching, repeat the imaging and measurement process using the same setup and parameters.
-
Calculate Percentage Change: Determine the percentage change in size using the formula: ((Final Dimension - Initial Dimension) / Initial Dimension) * 100.
Experimental Protocol: Quantification of Protein Loss
-
Sample Preparation: Use paired tissue samples of similar size and weight. Designate one as the control (uncleared) and the other for the clearing treatment.
-
Homogenization: Homogenize both the control and the cleared tissue samples in a suitable lysis buffer (e.g., RIPA buffer) to extract total protein.
-
Protein Quantification Assay: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, to determine the total protein concentration in the lysates from both the control and cleared samples.
-
Calculate Protein Loss: Calculate the percentage of protein loss using the formula: ((Control Protein Concentration - Cleared Protein Concentration) / Control Protein Concentration) * 100.[16]
Experimental Protocol: Ultrastructural Analysis via Transmission Electron Microscopy (TEM)
-
Sample Processing: After tissue clearing, process small sections of the cleared tissue for TEM. This involves post-fixation (e.g., with osmium tetroxide), dehydration, and embedding in resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded tissue using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Imaging: Image the sections using a transmission electron microscope to visualize subcellular structures such as organelles, cell junctions, and the extracellular matrix. Compare the ultrastructure of cleared tissue with that of conventionally processed (uncleared) control tissue to identify any artifacts or damage introduced by the clearing process.[9]
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological pathways relevant to tissue integrity, the following diagrams are provided.
Maintaining tissue integrity relies on a complex network of signaling pathways that regulate cell survival, proliferation, and adhesion. Tissue clearing reagents, being chemical treatments, have the potential to disrupt these pathways. The diagram below illustrates a simplified overview of key signaling pathways involved in maintaining tissue homeostasis. Assessing the preservation of key proteins within these pathways can provide a molecular-level understanding of a clearing method's impact.
Conclusion
The choice of a tissue clearing method should be guided by the specific experimental goals. For studies requiring the utmost preservation of endogenous fluorescence and fine structural details, a hydrogel-based method like CLARITY may be preferable, despite the longer processing time. For rapid clearing where some protein loss and tissue shrinkage are acceptable, solvent-based methods like iDISCO and Visikol® HISTO™ offer a significant time advantage. Aqueous-based methods such as CUBIC provide a balance between clearing efficiency and preservation of fluorescent signals, though they can induce tissue swelling.
By carefully considering the trade-offs presented in this guide and employing rigorous assessment protocols, researchers can select the most appropriate clearing technique to ensure the integrity of their valuable samples and the reliability of their experimental findings.
References
- 1. Advances in CLARITY-based tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clearing-induced tisssue shrinkage: A novel observation of a thickness size effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 5. Visikol® HISTO™ [visikol.com]
- 6. visikol.com [visikol.com]
- 7. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Clearing Techniques [jacksonimmuno.com]
- 9. researchgate.net [researchgate.net]
- 10. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CUBIC - Wikipedia [en.wikipedia.org]
- 12. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. scispace.com [scispace.com]
- 15. A guidebook for DISCO tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Micro-Clear vs. Solvent-Based Tissue Clearing Methods
For researchers, scientists, and drug development professionals seeking to achieve optical transparency in biological tissues for 3D imaging, the choice of clearing method is critical. This guide provides an objective comparison between Micro-Clear, a commercial tissue clearing agent, and traditional solvent-based clearing methods, supported by experimental data and detailed protocols.
For the purpose of this guide, "this compound" will be represented by Visikol® HISTO™, a commercially available solvent-based clearing reagent. This is due to the lack of a widely documented, non-commercial clearing method specifically named "this compound" in the scientific literature. Visikol HISTO is positioned as a gentler alternative to traditional solvent-based methods, aiming to minimize tissue shrinkage while maintaining rapid clearing times.[1][2]
The primary goal of tissue clearing is to reduce light scattering, which arises from the mismatch in refractive indices (RI) between different tissue components (lipids, proteins, and water), thus enabling deep-tissue imaging.[3][4][5] Solvent-based methods achieve this by dehydrating the tissue and replacing the interstitial fluid with a solution that has a refractive index closely matching that of the tissue's protein framework.[5][6][7]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound (represented by Visikol HISTO) and common solvent-based clearing methods: Benzyl Alcohol/Benzyl Benzoate (BABB), 3D imaging of solvent-cleared organs (3DISCO), immunolabeling-enabled 3DISCO (iDISCO), and ultimate DISCO (uDISCO).
| Method | Clearing Time | Tissue Shrinkage | Fluorescence Preservation (Endogenous FP) | Immunostaining Compatible | Refractive Index (RI) | Toxicity/Safety Concerns |
| This compound (Visikol HISTO) | Hours to Days[1] | Minimal[2][8] | Yes[9] | Yes[1][9] | ~1.48 - 1.53[9] | Lower toxicity than traditional solvents[1] |
| BABB | Days[9] | Significant[9][10] | No (Quenches fluorescent proteins)[9][10] | Yes[9][10] | ~1.56[9] | Toxic[9] |
| 3DISCO | Hours to Days[11][12][13] | Significant[9] | Limited (Quenches over time)[9][13] | Limited[9] | ~1.56[9] | Toxic (uses THF and DBE)[6] |
| iDISCO | Hours to Days[9] | Significant[9] | No (Quenches fluorescent proteins)[9] | Yes[9] | ~1.56[9] | Toxic[9] |
| uDISCO | Days[13][14] | Significant (can be an advantage for some imaging)[3][14] | Yes (better preservation than 3DISCO)[13][14] | Yes[14] | ~1.56[4] | Toxic[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are summarized protocols for this compound (Visikol HISTO) and the compared solvent-based methods.
This compound (Visikol HISTO) Protocol (Summarized)
This protocol is based on the Visikol HISTO guidebook and is designed for whole tissues.[15]
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA overnight at 4°C.
-
Washing: Wash the tissue in PBS to remove excess fixative.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%). For fluorescent protein preservation, it is recommended to use ethanol. For samples without fluorescent proteins, methanol (B129727) can be used.[15]
-
Clearing:
-
Imaging: Image the cleared tissue directly in the Visikol HISTO clearing solution. The clearing process is reversible by washing with ethanol.[16]
Solvent-Based Clearing Protocols (Summarized)
-
Fixation: Fix the tissue in 4% PFA.
-
Dehydration: Dehydrate the tissue in a graded series of methanol (50%, 80%, 100%, 100%, 100%), with each step lasting 1-2 hours.[17] To preserve endogenous fluorescence, methanol can be replaced with tert-butanol (B103910) or tetrahydrofuran (B95107) (THF).[17]
-
Clearing: Immerse the dehydrated tissue in a 1:2 solution of Benzyl Alcohol and Benzyl Benzoate (BABB) until transparent.[10][17]
-
Fixation: Perfuse and post-fix the tissue in 4% PFA.
-
Dehydration: Dehydrate the tissue in a graded series of tetrahydrofuran (THF) (50%, 80%, 100%, 100%).[18]
-
Delipidation: Incubate the tissue in dichloromethane (B109758) (DCM).[18][19]
-
Refractive Index Matching: Immerse the tissue in dibenzyl ether (DBE) for final clearing.[6][19]
-
Sample Collection and Fixation: Perfuse and post-fix the tissue in 4% PFA.
-
Pretreatment: Dehydrate the tissue in a methanol series, followed by bleaching with hydrogen peroxide in methanol. Then rehydrate through a descending methanol series to PBS.
-
Immunolabeling: Incubate the pre-treated tissue in blocking solution, followed by primary and secondary antibody incubations.
-
Clearing: Dehydrate the labeled tissue in a methanol series, followed by incubation in 66% DCM / 33% Methanol, then 100% DCM, and finally immerse in DiBenzyl Ether (DBE) for clearing.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for solvent-based tissue clearing.
References
- 1. Visikol® HISTO™ [visikol.com]
- 2. Visikol HISTO FAQ [visikol.com]
- 3. uDISCO Tissue Clearing Overview [visikol.com]
- 4. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. A guidebook for DISCO tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tissue Clearing Comparison - Visikol [visikol.com]
- 10. BABB Tissue Clearing Overview [visikol.com]
- 11. Three-dimensional imaging of solvent-cleared organs using 3DISCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three-dimensional imaging of solvent-cleared organs using 3DISCO: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Frontiers | Optimization of GFP Fluorescence Preservation by a Modified uDISCO Clearing Protocol [frontiersin.org]
- 14. Whole organ and organism tissue clearing by uDISCO [protocols.io]
- 15. visikol.com [visikol.com]
- 16. visikol.com [visikol.com]
- 17. illumos.co [illumos.co]
- 18. mindresearchfacility.nl [mindresearchfacility.nl]
- 19. 3DISCO - Wikipedia [en.wikipedia.org]
Navigating the Clear Advantage: A Comparative Guide to Validating Fluorescent Protein Signals in Deep Tissue Imaging
For researchers, scientists, and drug development professionals venturing into the realm of three-dimensional tissue imaging, the preservation of fluorescent protein signals is paramount. This guide provides a comprehensive comparison of established tissue clearing techniques, offering insights into their performance, protocols, and impact on fluorescent protein integrity. While the specific product "Micro-Clear" is not widely documented as a tissue clearing agent for fluorescence microscopy in scientific literature, this guide will focus on well-established and commonly used alternatives.
The ability to visualize fluorescently labeled proteins deep within intact tissues has revolutionized our understanding of complex biological systems. However, the inherent opacity of tissues, caused by light scattering from lipids and other components, presents a significant hurdle. Tissue clearing methods aim to overcome this by rendering tissues transparent, thereby enabling deep imaging with techniques like confocal and light-sheet microscopy. The choice of clearing agent is critical, as it must effectively reduce light scatter while preserving the fluorescence of reporters like Green Fluorescent Protein (GFP) and its variants.
Performance Comparison of Leading Tissue Clearing Methods
The selection of an appropriate tissue clearing method depends on a variety of factors, including the tissue type, the specific fluorescent protein being used, the required imaging depth, and the need for subsequent immunostaining. Below is a comparative summary of popular tissue clearing techniques.
| Method | Principle | Clearing Time | Fluorescent Protein (FP) Signal Preservation | Advantages | Disadvantages |
| CLARITY | Hydrogel embedding and lipid removal with detergents (SDS).[1][2][3] | Days to weeks | Good, but can be variable.[4] | Excellent transparency, preserves tissue architecture, compatible with immunostaining.[1] | Complex, time-consuming protocol, requires specialized equipment for electrophoresis.[2] |
| CUBIC | Aqueous-based, uses a cocktail of aminoalcohols to decolorize and delipidate.[4] | Days to weeks | Generally good, especially for GFP.[4] | Simple immersion protocol, good clearing of large samples.[4][5] | Can cause tissue swelling, may not be optimal for all fluorescent proteins.[5] |
| iDISCO/uDISCO | Organic solvent-based dehydration and clearing. | 1-2 days | Generally poor for endogenous FPs, requires signal amplification.[6] | Rapid and highly effective clearing, excellent transparency. | Quenches fluorescent proteins, uses harsh organic solvents, causes tissue shrinkage.[6][7] |
| SeeDB/SeeDB2 | Aqueous-based, high refractive index solution (fructose). | ~3 days | Excellent for GFP and other common FPs. | Simple and non-toxic, good preservation of fine cellular morphology. | Limited clearing depth compared to solvent-based methods, can be slow. |
| TDE-based | Aqueous solution of 2,2'-thiodiethanol.[8][9] | Hours to days | Good, but concentration-dependent.[9][10] | Simple, rapid, and tunable refractive index.[8][9] | Requires fixation to preserve tissue integrity, high concentrations can affect some FPs.[9][10] |
Experimental Protocols: A Snapshot
Detailed protocols are crucial for reproducible results. Below are simplified outlines for key experimental stages common to most tissue clearing procedures.
General Workflow for Tissue Clearing
Caption: A generalized workflow for preparing fluorescently labeled tissue for deep imaging.
Detailed Protocol: TDE-Based Clearing
This protocol is an example of a relatively simple and rapid clearing method suitable for preserving fluorescent protein signals.
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), followed by post-fixation of the dissected tissue in 4% PFA overnight at 4°C. Proper fixation is critical for preserving tissue integrity and fluorescent protein localization.[10]
-
Washing: Wash the tissue extensively in PBS to remove residual fixative.
-
Dehydration and Clearing:
-
Incubate the tissue in a graded series of 2,2'-thiodiethanol (TDE) in PBS (e.g., 20%, 40%, and finally 68% or higher for imaging).
-
Incubation times at each step will vary depending on the tissue size and type, typically ranging from a few hours to overnight for each step.
-
-
Mounting and Imaging: Mount the cleared tissue in the final TDE solution for imaging. Use a microscope with an objective corrected for the refractive index of the TDE solution.
Managing Autofluorescence: A Critical Consideration
A significant challenge in fluorescence imaging of cleared tissues is autofluorescence, which can obscure the specific signal from fluorescent proteins.[11][12][13]
Sources of Autofluorescence:
-
Endogenous Molecules: Collagen, elastin, and lipofuscin are naturally fluorescent.[12][14]
-
Fixation: Aldehyde fixatives like PFA can induce autofluorescence.[11][13]
-
Red Blood Cells: Heme groups in red blood cells are highly autofluorescent. Perfusion of the animal with PBS before fixation is the most effective way to remove them.[11][12]
Strategies to Reduce Autofluorescence:
| Strategy | Description |
| Perfusion | Perfusing the animal with PBS prior to fixation removes blood and reduces heme-related autofluorescence.[12] |
| Chemical Quenching | Reagents like Sodium Borohydride or Sudan Black B can be used to quench autofluorescence, but their effectiveness can be variable and may impact the signal of interest.[12][14] |
| Spectral Unmixing | Using imaging software to separate the specific fluorescent protein signal from the broad emission spectrum of autofluorescence. |
| Choice of Fluorophore | Using fluorescent proteins that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[12] |
Signaling Pathway Visualization
Fluorescent proteins are invaluable tools for tracing neural circuits and understanding cellular signaling. Below is a conceptual diagram of a generic signaling pathway that could be visualized using fluorescent reporters.
Caption: A simplified signaling cascade illustrating the use of fluorescent proteins (FPs) to track protein localization and activation.
Conclusion
The validation of fluorescent protein signals in deep tissue imaging is a multi-faceted process that requires careful consideration of the clearing method, potential for autofluorescence, and the specific biological question being addressed. While a direct comparison with a product named "this compound" for this application is not feasible based on available scientific literature, researchers have a powerful arsenal (B13267) of well-characterized clearing techniques at their disposal. By understanding the principles, advantages, and limitations of methods like CLARITY, CUBIC, iDISCO, and TDE-based clearing, scientists can select the optimal approach to unlock unprecedented views of the intricate cellular and molecular landscapes within intact biological systems.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 3. Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different tissue clearing methods and 3D imaging techniques for visualization of GFP-expressing mouse emb… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Updated Tissue-Clearing Protocol Extends Time Frame for Imaging | The Scientist [the-scientist.com]
- 7. CelExplorer Labs Co. - FocusClear, MountClear, Immersion solution-M, bioimaging [celexplorer.com]
- 8. A method for ultrafast tissue clearing that preserves fluorescence for multimodal and longitudinal brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clearing reagents improve tissue and 3D cell culture model imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. versatileproducts.co.nz [versatileproducts.co.nz]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. environmentalleverage.com [environmentalleverage.com]
- 14. hychem.co.za [hychem.co.za]
comparative study of clearing efficiency with Micro-Clear
A Comparative Guide to Tissue Clearing Methodologies for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate tissue clearing technique is a critical step for high-resolution, three-dimensional imaging of intact biological samples. While the term "Micro-Clear" did not correspond to a specific, identifiable tissue clearing agent in scientific literature searches, this guide provides a comparative study of the clearing efficiencies and methodologies of several widely used techniques: CLARITY, CUBIC, and iDISCO.
Comparative Analysis of Clearing Efficiency
The choice of a tissue clearing method depends on the specific experimental needs, including the tissue type, the need to preserve endogenous fluorescence, and the desired imaging depth. The following table summarizes the key quantitative and qualitative aspects of three popular methods.
| Feature | CLARITY | CUBIC | iDISCO |
| Principle | Hydrogel-embedding | Aqueous-based (Hyperhydration) | Organic solvent-based |
| Clearing Time | 2-25 days[1] | Several days[2] | Hours[2] |
| Transparency | High, robust structural integrity | High, but can be hazy in some tissues | Very high, but can cause tissue damage |
| Tissue Integrity | Excellent preservation of macro and micro-scopic structures | Can cause tissue expansion[3] | Can cause tissue shrinkage and damage[3] |
| Fluorescence | Preserves endogenous fluorescence well[4] | Good preservation of fluorescent proteins[2] | Tends to quench fluorescent proteins[3] |
| Immunostaining | Post-clearing staining, good antibody penetration | Compatible with immunostaining[2] | Compatible with immunostaining[3] |
| Toxicity | Lower toxicity reagents | Less hazardous reagents[3] | Uses toxic organic solvents[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing tissue clearing results. Below are generalized protocols for the key experiments cited in the comparison.
General Tissue Preparation Protocol (Applicable to most methods)
-
Perfusion and Fixation : Tissues are fixed via intracardiac perfusion with paraformaldehyde (PFA) to preserve antigenicity and molecular integrity.[5]
-
Sample Sectioning : For larger organs, thick sections (e.g., 1-3 mm) are prepared to facilitate reagent penetration.[1]
CLARITY Protocol Outline
CLARITY is a hydrogel-based technique that preserves the fine structure of tissues while removing lipids.[4][6]
-
Hydrogel Infusion : The fixed tissue is infused with a hydrogel monomer solution (e.g., acrylamide).
-
Polymerization : The hydrogel is polymerized within the tissue to create a stable scaffold.
-
Lipid Removal : Lipids are removed electrophoretically or passively using a strong detergent solution (e.g., SDS).
-
Refractive Index Matching : The cleared tissue is incubated in a refractive index (RI) matching solution for imaging.
CUBIC Protocol Outline
CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis) is an aqueous-based method that is well-suited for whole-organ and whole-body clearing.[7][8]
-
Delipidation and Decolorization : The tissue is incubated in a CUBIC-L solution containing aminoalcohols to remove lipids and heme.
-
Refractive Index Matching : The delipidated tissue is then immersed in a CUBIC-R solution for RI matching.
iDISCO+ Protocol Outline
iDISCO is a solvent-based method known for its rapid and efficient clearing.[5]
-
Dehydration : The tissue is dehydrated using a series of methanol (B129727) or ethanol (B145695) solutions.
-
Delipidation and Immunostaining : The dehydrated tissue is then delipidated and immunostained.
-
Clearing : Finally, the tissue is cleared using a clearing solution like dibenzyl ether (DBE).
Visualizing the Workflow and Comparisons
To better understand the experimental process and the relationships between these methods, the following diagrams are provided.
Caption: Experimental workflows for CLARITY, CUBIC, and iDISCO tissue clearing methods.
Caption: Logical comparison of different categories of tissue clearing techniques.
References
- 1. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 4. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 5. An optimized iDISCO+ protocol for tissue clearing and 3D analysis of oxytocin and vasopressin cell network in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLARITY techniques based tissue clearing: types and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CUBIC - Wikipedia [en.wikipedia.org]
- 8. CUBIC | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Researcher's Guide to Long-Term Sample Stability: A Comparative Analysis of Clarification Methods
For researchers, scientists, and professionals in drug development, ensuring the long-term stability of biological samples is paramount to the integrity and reproducibility of their work. The initial clarification step, designed to remove cells, debris, and other particulates, can significantly impact the stability of the final sample. This guide provides a comparative analysis of common clarification methods and their effects on long-term sample stability, supported by experimental data and detailed protocols.
The Critical Role of Clarification in Sample Stability
The choice of a clarification technique directly influences the quality of the final product by setting the stage for downstream purification processes that ensure product safety and quality.[1] In biomanufacturing, for instance, high-density cell cultures present a significant challenge for clarification techniques, which must separate the product from cells without compromising yield or quality.[1] The primary goal of clarification is to remove suspended impurities, and this can be achieved through various methods, each with its own set of advantages and disadvantages that can affect the long-term stability of the sample.
Comparative Analysis of Clarification Technologies
The selection of an appropriate clarification method depends on the nature of the sample, the target molecule, and the desired level of purity. Below is a comparison of common techniques:
| Clarification Method | Principle | Advantages | Disadvantages | Impact on Long-Term Stability |
| Centrifugation | Separation based on density differences by spinning samples at high speeds. | Scalable, widely available, effective for large particles. | Can be harsh on sensitive molecules, may not remove very small particles or soluble aggregates, potential for aerosol generation. | Shear forces can induce protein aggregation, potentially reducing long-term stability. Residual cell debris can release proteases, degrading the target molecule over time. |
| Depth Filtration | Removal of particles by trapping them within a porous filter matrix. | High loading capacity, effective for a wide range of particle sizes, single-use options available.[1] | Can lead to product loss through adsorption, potential for filter media to leach into the sample. | Adsorption of the target molecule to the filter matrix can be a concern. Leachables from the filter may affect sample stability. However, efficient removal of particulates can enhance stability by reducing nucleation sites for aggregation. |
| Tangential Flow Filtration (TFF) | Separation based on size exclusion using a membrane, where the feed stream flows parallel to the membrane surface.[1] | Highly efficient for removing whole cells and fragments, allows for concentration and buffer exchange in one step.[1] | Can be complex to set up and optimize, potential for membrane fouling, shear stress on the sample. | Shear stress during TFF can lead to protein unfolding and aggregation. However, effective removal of small particulates and buffer exchange capabilities can improve the long-term storage environment. |
| Flocculation | Aggregation of particles using a flocculating agent (e.g., a cationic polymer) to facilitate their removal by centrifugation or filtration.[1] | Can improve the efficiency of subsequent clarification steps, effective for high-density cultures.[1] | Requires the addition of a chemical agent, which may need to be removed in a subsequent step and could interact with the target molecule. | The flocculating agent must be carefully selected to avoid adverse interactions with the target molecule that could compromise its stability. Residual flocculant could affect the sample matrix. |
| Chromatography (e.g., Anion Exchange) | Separation based on the differential binding of molecules to a stationary phase. | Can achieve high purity and separation of full vs. empty viral capsids, for example.[2] Scalable and consistent performance.[2] | Can be expensive, requires optimization of binding and elution conditions. | The high purity achieved can significantly enhance long-term stability by removing impurities that can cause degradation. However, the process itself (e.g., changes in pH or salt concentration during elution) can be stressful to the target molecule. |
Experimental Protocols for Assessing Long-Term Stability
To evaluate the long-term stability of clarified samples, a well-designed stability testing program is essential.[3][4] This involves storing samples under controlled conditions and testing them at specific time points.
General Stability Testing Protocol
-
Sample Preparation: Clarify the sample using the chosen method(s). Aliquot the clarified samples into appropriate storage containers.
-
Storage Conditions: Store the samples at various temperatures, such as refrigerated (2-8°C), frozen (-20°C), and ultra-low (-80°C), to assess stability under different conditions.[5][6]
-
Time Points: Establish a testing schedule, for example, at time 0, 1, 3, 6, 12, and 24 months.[4]
-
Analytical Methods: At each time point, analyze the samples for key stability-indicating attributes. These may include:
-
Visual Inspection: Check for precipitation, color change, or turbidity.
-
Purity and Integrity: Use techniques like SDS-PAGE, size-exclusion chromatography (SEC-HPLC), or capillary electrophoresis.
-
Potency/Activity: Perform a relevant bioassay to ensure the biological function is retained.
-
Concentration: Measure the concentration of the target molecule using methods like UV-Vis spectroscopy or ELISA.
-
pH and Osmolality: Monitor for any changes in the sample buffer.
-
Accelerated Stability Studies
To predict long-term stability in a shorter timeframe, accelerated stability studies are often performed by storing samples at elevated temperatures (e.g., 25°C or 40°C).[4][7] These studies can help to quickly identify potential stability issues and compare different clarification methods.[7]
Visualizing Experimental Workflows
Clear and logical workflows are crucial for designing and executing stability studies.
Caption: Workflow for assessing the long-term stability of clarified samples.
Signaling Pathways and Stability
In some cases, the stability of a sample may be linked to specific signaling pathways that were active in the cells before harvesting. For example, stress-induced pathways could lead to the expression of proteases that co-purify with the target molecule and affect its stability over time.
Caption: Impact of cellular stress pathways on sample stability.
Conclusion
The long-term stability of biological samples is a critical consideration for research and drug development. The initial clarification step plays a pivotal role in determining this stability. While there is no single best method for all applications, a thorough understanding of the principles, advantages, and disadvantages of each technique allows researchers to make informed decisions. By implementing a robust stability testing program, scientists can ensure the quality and reliability of their samples over time, ultimately contributing to the success of their research and development efforts.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. repligen.com [repligen.com]
- 3. npra.gov.my [npra.gov.my]
- 4. gmpsop.com [gmpsop.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Sample storage conditions induce post-collection biases in microbiome profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Leading Tissue Clearing Techniques: CLARITY, CUBIC, and iDISCO
In the realm of three-dimensional histology, tissue clearing has revolutionized our ability to visualize complex biological structures in intact organs. By rendering tissues transparent, these methods, coupled with advanced microscopy, provide unprecedented insights into the intricate cellular networks of both healthy and diseased states. This guide offers a comparative overview of three prominent tissue clearing methodologies: CLARITY, CUBIC, and iDISCO. The information presented is based on peer-reviewed studies and aims to assist researchers in selecting the most suitable technique for their specific experimental needs.
Performance Comparison
The choice of a tissue clearing method often depends on a balance between tissue transparency, preservation of endogenous fluorescence and epitopes, and the time and complexity of the protocol. The following table summarizes key performance aspects of CLARITY, CUBIC, and iDISCO.
| Feature | CLARITY | CUBIC | iDISCO |
| Principle | Hydrogel-based | Aqueous-based (hyperhydration) | Solvent-based |
| Workflow | 1. Hydrogel embedding 2. Lipid removal (electrophoresis) 3. Immunostaining 4. Refractive Index (RI) matching | 1. Immunostaining 2. Delipidation & RI matching (urea-based solution) | 1. Immunostaining 2. Dehydration 3. Delipidation & RI matching (organic solvents) |
| Tissue Integrity | Excellent, preserves structural integrity due to hydrogel scaffold. | Can cause tissue swelling and softening.[1] | Can cause tissue shrinkage and brittleness. |
| Signal Preservation | Good for both endogenous fluorescence and immunostaining.[2] The hydrogel matrix provides better molecular retention.[2] | Can diminish fluorescence and potentially disturb tissue ultrastructure due to detergents.[3] Urea can denature proteins, affecting antibody affinity.[4] | May quench endogenous fluorescent proteins. |
| Clearing Speed | Slower, requires specialized equipment and longer processing times.[2] | Relatively fast, but still diffusion-based and can be slower than solvent methods.[3] | Fast and efficient.[1] |
| Toxicity | Reagents are generally less toxic than organic solvents. | Reagents are not toxic to microscope optics.[3] | Uses hazardous organic solvents like dichloromethane (B109758) and dibenzyl ether.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are simplified overviews of the key experimental steps for each technique.
CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/in situ-hybridization-compatible Tissue hYdrogel)
The CLARITY method is a hydrogel-based technique that involves embedding the tissue in a polyacrylamide matrix. This matrix preserves the structural integrity and the spatial arrangement of proteins and nucleic acids while allowing for the removal of lipids, which are the primary cause of light scattering.[6]
Key Steps:
-
Fixation and Hydrogel Infusion: The tissue is fixed and then infused with a hydrogel monomer solution (acrylamide, bis-acrylamide, and a thermal initiator).[7]
-
Polymerization: The hydrogel is polymerized by heating, forming a tissue-hydrogel hybrid that provides structural support.[7]
-
Lipid Removal: Lipids are removed from the tissue-hydrogel hybrid using a detergent solution (sodium dodecyl sulfate (B86663) - SDS) through passive clearing or more rapidly with electrophoretic tissue clearing (ETC).[2]
-
Immunostaining: The now porous and transparent tissue-hydrogel hybrid is incubated with primary and secondary antibodies for fluorescent labeling.[7]
-
Refractive Index (RI) Matching: The cleared and stained tissue is incubated in a refractive index matching solution to achieve maximum transparency for imaging.
CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis)
CUBIC is an aqueous-based clearing method that utilizes a mixture of urea, amino alcohols, and detergents to achieve tissue transparency.[3] It works by hyperhydration and delipidation.[4]
Key Steps:
-
Immunostaining (Optional, can be done before clearing): For immunolabeling, this step is often performed prior to clearing.
-
Delipidation and Decolorization: The tissue is incubated in a CUBIC-L solution containing amino alcohols which helps in delipidating and decoloring the tissue, especially effective for tissues with high blood content.[3]
-
Refractive Index (RI) Matching: The delipidated tissue is then immersed in a CUBIC-R solution, which has a high refractive index, to render the tissue transparent.[8]
iDISCO (immunolabeling-enabled 3D imaging of solvent-cleared organs)
iDISCO is a solvent-based clearing method that is known for its speed and high transparency. It involves dehydrating the tissue and then using organic solvents for delipidation and refractive index matching.[1]
Key Steps:
-
Immunostaining: The tissue is first immunostained with the desired antibodies.
-
Dehydration: The stained tissue is dehydrated using a graded series of methanol (B129727) or ethanol.
-
Delipidation: Lipids are removed by incubating the dehydrated tissue in an organic solvent like dichloromethane (DCM).
-
Refractive Index (RI) Matching: Finally, the delipidated tissue is immersed in a high refractive index organic solvent, such as dibenzyl ether (DBE), for imaging.[5]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for CLARITY, CUBIC, and iDISCO.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 3. CUBIC - Wikipedia [en.wikipedia.org]
- 4. CUBIC and Scale Tissue Clearing | Visikol [visikol.com]
- 5. Rapid and efficient optical tissue clearing for volumetric imaging of the intact and injured spinal cord in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques [frontiersin.org]
- 8. CUBIC | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Safety Operating Guide
Proper Disposal of "Micro-Clear": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe work environment and maintaining environmental compliance. The term "Micro-Clear" is associated with several distinct chemical products, each possessing unique hazardous properties and requiring specific disposal protocols. This guide provides essential safety and logistical information for the proper disposal of products labeled as "this compound" or with similar names, based on available Safety Data Sheet (SDS) information.
It is imperative to identify the specific "this compound" product in use in your laboratory and consult its corresponding SDS before proceeding with any disposal procedures.
Product Information Summary
To facilitate the correct handling and disposal of your specific "this compound" product, the following table summarizes key data from various Safety Data Sheets.
| Product Name | Manufacturer | Key Hazards | Disposal Recommendations |
| Micro | Unicare (Chemicals) Ltd | Causes severe skin burns and eye damage, Very toxic to aquatic life.[1] | Do not dispose of with common waste. Do not empty into drains. Dispose of contaminated material as hazardous waste according to official regulations.[1] |
| MICROCLEAR | HYCHEM | Flammable, Vapors may form explosive mixtures with air. | Do not discharge into drains, surface waters, or groundwater. Dispose of in accordance with local authority regulations.[2] |
| Microclean | Maxim Chemical International Inc. | Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life.[3] | Avoid release to the environment. Dike and contain large spills. Pump spills into an approved waste container.[3] |
| Micro Clear II | Tainio Biologicals, Inc. | Nuisance dust.[4] | No specific hazards listed. Do not contaminate food or feed by storage or disposal.[4] |
General Safe Disposal Procedures
The following step-by-step guide is a conservative approach based on the most hazardous properties identified among the various "this compound" products. Always defer to the specific instructions in the SDS for your product.
Personal Protective Equipment (PPE)
Before handling any "this compound" product for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat or apron should be worn. In case of significant handling, full protective clothing may be recommended.[3][5]
-
Respiratory Protection: If working in a poorly ventilated area or if the SDS indicates an inhalation hazard, wear respiratory protection.[2][3]
Waste Segregation and Collection
-
Do not mix "this compound" waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all "this compound" waste, including any contaminated materials (e.g., paper towels, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical properties of the waste.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the product is highly volatile, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as sand or earth, to dike and contain the spill.[1][3]
-
Collect and Dispose: Carefully collect the absorbed material and place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal
-
Never pour "this compound" waste down the drain or dispose of it in the regular trash. [1][2] These products can be very toxic to aquatic life.[1][3]
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Chemical Disposal Decision Workflow
The following diagram illustrates a general workflow for making decisions about laboratory chemical disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
